N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Description
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Properties
IUPAC Name |
N-methyl-1-(1-methylindol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINWSYCLTUQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464680 | |
| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3514-15-6 | |
| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine
Abstract
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely foundational; it is predictive of its ultimate success or failure. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are thus critical determinants of its pharmacokinetic profile and in vivo efficacy.[1][2][3] This technical guide provides an in-depth analysis and procedural overview for characterizing N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, a novel indole derivative. We will explore both in silico predictions and established experimental protocols for determining its core physicochemical attributes, including ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the "how-to" of experimental determination and the "why" behind the strategic importance of each parameter.
Introduction: The Critical Role of Physicochemical Profiling
N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol , belongs to the indole class of compounds—a privileged scaffold in medicinal chemistry.[4][5] The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[1][6] Early-stage characterization allows for the identification of potential liabilities, guiding lead optimization efforts to enhance "drug-likeness" and reduce late-stage attrition.[3][7] This guide will systematically detail the necessary steps to build a robust physicochemical profile for our target compound.
Foundational Characteristics & In Silico Prediction
Before embarking on laboratory work, computational tools provide a valuable, resource-efficient first pass at understanding a molecule's likely behavior. Various software packages utilize algorithms based on extensive experimental datasets to predict key properties.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₄N₂ | Defines the elemental composition. |
| Molecular Weight | 174.24 g/mol [4][5] | Influences diffusion and permeability; lower MW (<500) is generally favored (Lipinski's Rule).[8] |
| logP | 1.8977[5] | A measure of lipophilicity, affecting membrane permeability, solubility, and metabolism.[6] |
| Topological Polar Surface Area (TPSA) | 16.96 Ų[5] | Correlates with hydrogen bonding potential and permeability across biological membranes. |
| Hydrogen Bond Donors | 1[5] | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2[5] | Influences solubility and receptor binding interactions. |
| Rotatable Bonds | 2[5] | Affects conformational flexibility and binding entropy. |
Note: Predicted values are sourced from chemical databases and should be experimentally verified.[5]
Experimental Determination of Core Physicochemical Properties
While predictions are useful, empirical data is the gold standard. The following sections detail the rationale and step-by-step protocols for determining the most critical physicochemical parameters for N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine.
Acid-Base Dissociation Constant (pKa): The Key to Ionization
Causality & Importance: The pKa value defines the pH at which a molecule is 50% ionized. Since our target compound has a basic nitrogen atom in the methanamine side chain, it will have a basic pKa. This is arguably the most critical parameter, as the ionization state dictates aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[3][6] An ionized species is typically more water-soluble but less able to cross lipid membranes via passive diffusion.
Recommended Methodology: Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong acid like HCl) is incrementally added.
Experimental Protocol: Potentiometric pKa Determination
-
Preparation:
-
Calibrate the potentiometer using standard buffers at pH 4, 7, and 10.[9]
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) as the titrant.[11]
-
Prepare a 1 mM solution of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine in water or a water/co-solvent mixture if solubility is low.[9]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[9][11]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution into a temperature-controlled vessel with a magnetic stirrer.[11]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements, especially for basic pKa values.[9][11]
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[11]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[9]
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot indicates the equivalence point.
-
Perform at least three replicate titrations to ensure reproducibility.[11]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP & logD): Gauging Membrane Permeability
Causality & Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[6]
-
logP (Partition Coefficient) refers to the partitioning of the neutral species.
-
logD (Distribution Coefficient) is the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, logD is the more physiologically relevant parameter.[8][12]
Lipophilicity is a key driver of membrane permeability, metabolic stability, and promiscuity (off-target effects). The predicted logP of ~1.9 suggests moderate lipophilicity, but this must be confirmed experimentally.[5]
Recommended Methodology: Shake-Flask Method
The shake-flask method is the "gold standard" for logP/logD determination due to its directness and accuracy.[12][13][14] It involves partitioning the compound between n-octanol (simulating a lipid phase) and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄).
Experimental Protocol: Shake-Flask logD₇.₄ Determination
-
Preparation:
-
Partitioning:
-
Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.
-
Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.[14]
-
Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[15]
-
A calibration curve must be prepared for quantification in each phase.
-
-
Calculation:
-
Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Caption: Shake-flask workflow for experimental logD determination.
Aqueous Solubility: The Prerequisite for Absorption
Causality & Importance: A drug must be in solution to be absorbed.[16] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16][17] It's crucial to distinguish between two types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. It's a high-throughput measurement relevant for early screening.[17][18][19]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation.[17][18][20]
Recommended Methodology: Shake-Flask Thermodynamic Solubility
Given the importance of obtaining a definitive value for a lead compound, the shake-flask method for thermodynamic solubility is recommended.
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., pH 7.4 PBS).
-
-
Equilibration:
-
Add an excess amount of the solid, crystalline compound to a vial containing the buffer. The excess solid is critical to ensure equilibrium is reached with the solid phase.[20]
-
Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
-
Sample Processing:
-
After incubation, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining undissolved solid.[17]
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.[17]
-
-
Reporting:
-
The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Caption: Decision tree for selecting an appropriate solubility assay.
Conclusion
The systematic characterization of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine's physicochemical properties is an indispensable step in its evaluation as a potential therapeutic agent. The pKa will define its behavior in physiological pH gradients, the logD will predict its ability to cross biological membranes, and its thermodynamic solubility will determine its ultimate potential for oral bioavailability. By employing the rigorous, validated protocols outlined in this guide, researchers can generate a high-quality dataset that provides a clear, rational basis for decision-making in the complex, multifaceted process of drug discovery and development.[1][7]
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Deshpande, A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available from: [Link]
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Gimisis, T., & Rekka, E. A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
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Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
ResearchGate. (2021). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
-
ResearchGate. (2022). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
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- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
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A Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel indole derivative, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. In the absence of published experimental data, this document leverages predictive methodologies and established spectroscopic principles to present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this and related compounds, offering insights into experimental design and data interpretation.
Introduction
This compound is a substituted indole with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. Accurate and comprehensive structural elucidation is paramount for understanding its chemical properties and potential biological activity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will delve into the theoretical and practical aspects of characterizing this molecule using these methods.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the indole ring, the methylene bridge, and the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.50 | d | 1H | H-4 |
| 7.30 - 7.20 | d | 1H | H-7 |
| 7.15 - 7.05 | t | 1H | H-5 |
| 7.05 - 6.95 | t | 1H | H-6 |
| 6.40 - 6.30 | s | 1H | H-3 |
| 3.80 - 3.70 | s | 2H | -CH₂- |
| 3.65 - 3.55 | s | 3H | N-CH₃ (indole) |
| 2.50 - 2.40 | s | 3H | N-CH₃ (amine) |
| 1.50 - 1.40 | s (broad) | 1H | -NH- |
Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.60 - 6.95 ppm): The protons on the benzene ring of the indole nucleus are expected to resonate in this region. The electron-donating nature of the pyrrole ring influences their chemical shifts. H-4 and H-7 are typically the most downfield due to their proximity to the electron-withdrawing effects of the fused ring system. The multiplicity of these signals would likely be doublets or triplets, arising from coupling with adjacent protons.
-
Indole C3-H (δ 6.40 - 6.30 ppm): The proton at the C3 position of the indole ring is expected to be a singlet and appear at a relatively upfield position for an aromatic proton due to the electron-rich nature of the pyrrole ring.
-
Methylene Bridge (-CH₂-) (δ 3.80 - 3.70 ppm): The two protons of the methylene group connecting the indole ring to the secondary amine are expected to be chemically equivalent and thus appear as a singlet.
-
N-Methyl Groups (δ 3.65 - 3.55 and 2.50 - 2.40 ppm): The two methyl groups are in different chemical environments. The methyl group attached to the indole nitrogen is expected to be more deshielded (further downfield) due to the aromatic ring current, compared to the methyl group on the secondary amine. Both are expected to be singlets as there are no adjacent protons to couple with.
-
Amine Proton (-NH-) (δ 1.50 - 1.40 ppm): The proton on the secondary amine is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 138.0 - 137.0 | C7a |
| 136.0 - 135.0 | C2 |
| 128.0 - 127.0 | C3a |
| 122.0 - 121.0 | C5 |
| 120.0 - 119.0 | C6 |
| 119.0 - 118.0 | C4 |
| 109.0 - 108.0 | C7 |
| 101.0 - 100.0 | C3 |
| 50.0 - 49.0 | -CH₂- |
| 35.0 - 34.0 | N-CH₃ (amine) |
| 30.0 - 29.0 | N-CH₃ (indole) |
Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (δ 138.0 - 100.0 ppm): The eight carbon atoms of the indole ring will resonate in this region. The quaternary carbons (C2, C3a, C7a) are typically identified by their lack of signal in a DEPT-135 experiment. The chemical shifts are influenced by the nitrogen atom and the substituents.
-
Aliphatic Carbons (δ 50.0 - 29.0 ppm): The methylene carbon and the two methyl carbons will appear in the upfield region of the spectrum. The carbon of the methylene bridge will be the most downfield of the three due to its attachment to the aromatic ring and the nitrogen atom. The two methyl carbons will have distinct chemical shifts reflecting their different electronic environments.
Experimental Protocol for NMR Spectroscopy
Trustworthiness: A Self-Validating System
A robust NMR analysis relies on careful sample preparation and instrument calibration.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
To aid in structural assignment, consider performing two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1300 | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
| 750 - 700 | C-H Bend | Aromatic (ortho-disubstituted) |
Expertise & Experience: Interpreting the Predicted IR Spectrum
-
N-H Stretch: A moderate to weak absorption band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.
-
C-H Stretches: The spectrum will show multiple C-H stretching bands. The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups.
-
C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic indole ring.
-
C-N Stretches: The C-N stretching vibrations for both the aromatic amine (within the indole ring) and the aliphatic amine will appear in the fingerprint region of the spectrum.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 750-700 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Spectroscopy
Trustworthiness: Ensuring a Clean Spectrum
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. This method is suitable for solid samples.
-
Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₁H₁₄N₂. The molecular weight is approximately 174.24 g/mol .[1]
| Predicted m/z | Assignment | Plausible Fragmentation Pathway |
| 174 | [M]⁺ | Molecular Ion |
| 130 | [M - C₂H₆N]⁺ | α-cleavage, loss of the methylaminomethyl radical |
| 115 | [C₈H₅N]⁺ | Further fragmentation of the indole ring |
| 44 | [C₂H₆N]⁺ | Iminium ion from α-cleavage |
Expertise & Experience: Interpreting the Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The peak at m/z 174 corresponds to the intact molecule that has been ionized but not fragmented. This peak confirms the molecular weight of the compound.
-
α-Cleavage: A common fragmentation pathway for amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the methylene carbon and the indole C2 would result in a stable iminium ion at m/z 44 and a radical cation of the indole moiety at m/z 130. The peak at m/z 130 is expected to be a major fragment.
-
Indole Ring Fragmentation: The indole ring itself can undergo further fragmentation, leading to smaller fragments, such as the one observed at m/z 115.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Trustworthiness: Accurate Mass Measurement
-
Sample Introduction:
-
Direct Infusion: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated from a mixture using a gas chromatograph before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds. The sample is separated by liquid chromatography before ionization.
-
-
Ionization:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is common in GC-MS.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that produces protonated molecules ([M+H]⁺) with minimal fragmentation.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
-
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide has provided a detailed predictive analysis of the expected spectroscopic data, along with robust experimental protocols. The interpretation of these spectra will provide unambiguous confirmation of the molecular structure, which is a critical step in the research and development of this and related indole derivatives.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. Compound Summary for CID 11401058, Methyl[(1-methyl-1h-indol-2-yl)methyl]amine. [Link]
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An In-Depth Technical Guide to 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole (CAS 3514-15-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 3514-15-6, systematically named 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole. This document serves as a foundational resource, consolidating available physicochemical data, outlining a plausible synthetic route, detailing necessary safety protocols, and exploring the broader biological context of the pyrazole scaffold. It is important to note that, as of the date of this publication, specific and extensive biological activity, mechanistic studies, and established experimental protocols for this particular molecule are not widely available in peer-reviewed literature. Therefore, this guide is intended to inform and enable researchers who may consider this compound or its analogs for further investigation in discovery and development programs.
Introduction and Chemical Identity
3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a core structural motif in numerous biologically active compounds.[1][2] This particular structure features a 4-chlorobenzoyl group at the 3-position and a 4-methoxyphenyl group at the 1-position of the pyrazole ring. The presence of these specific substituents—a halogenated aroyl group and an electron-donating aryl group—provides a unique electronic and steric profile that may be of interest for chemical and biological screening.
Given the limited specific data on CAS 3514-15-6, this guide synthesizes information from analogous structures and the broader class of pyrazole compounds to provide a robust starting point for scientific inquiry.
Physicochemical Properties
Detailed experimental data for CAS 3514-15-6 is not extensively reported. The following table summarizes its basic chemical identifiers and computed properties. Researchers should verify these properties through experimental analysis.
| Property | Value | Source |
| CAS Number | 3514-15-6 | - |
| Systematic Name | (4-chlorophenyl)(1-(4-methoxyphenyl)-1H-pyrazol-3-yl)methanone | - |
| Molecular Formula | C₁₇H₁₃ClN₂O₂ | (Calculated) |
| Molecular Weight | 312.75 g/mol | (Calculated) |
| Physical Form | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported; predicted to be soluble in organic solvents like Chloroform and Methanol.[3] | (Predicted) |
Synthesis and Characterization
While a specific, validated synthesis protocol for 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole is not documented in the reviewed literature, a plausible and highly effective synthetic route can be proposed based on established pyrazole synthesis methodologies. The most common and versatile method for constructing the 1,3,5-trisubstituted pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[2][4]
Proposed Synthetic Pathway: Condensation of a 1,3-Diketone with Arylhydrazine
This approach involves two primary steps: the synthesis of the appropriate 1,3-diketone precursor, followed by cyclocondensation with 4-methoxyphenylhydrazine.
Step 1: Synthesis of the 1,3-Diketone Intermediate The required intermediate, 1-(4-chlorophenyl)-3-(methoxy)propane-1,3-dione, can be formed via a Claisen condensation between a methyl ester of 4-chlorobenzoic acid and a ketone with an enolizable proton, such as acetone, in the presence of a strong base. A more direct and modern approach involves the in-situ generation of 1,3-diketones from ketones and acid chlorides.[5]
Step 2: Cyclocondensation to Form the Pyrazole Ring The synthesized 1,3-diketone is then reacted with 4-methoxyphenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine at one of the carbonyl carbons, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The use of aprotic polar solvents like N,N-dimethylacetamide (DMAc) at room temperature has been shown to afford high yields and regioselectivity in similar reactions.[4]
Experimental Protocol (Hypothetical)
-
Preparation of the 1,3-Diketone:
-
To a solution of 4-chloroacetophenone (1 equivalent) in a suitable solvent like toluene, add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents) at 0°C.
-
After stirring for 30 minutes, add methyl 4-methoxybenzoate (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purify the resulting 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione via column chromatography or recrystallization.
-
-
Synthesis of the Pyrazole:
-
Dissolve the purified 1,3-diketone (1 equivalent) in N,N-dimethylacetamide (DMAc).
-
Add 4-methoxyphenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole, by column chromatography on silica gel.
-
Characterization
The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the successful formation of the pyrazole ring and the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the benzoyl group.
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthesis of CAS 3514-15-6.
Safety and Handling
Specific toxicology data for CAS 3514-15-6 is not available. Therefore, precautions for the general class of pyrazole compounds should be strictly followed. Pyrazoles can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage.[3][6]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed in a well-ventilated fume hood.[3]
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Biological Context and Potential Research Directions
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[8] Derivatives have demonstrated a vast range of biological activities, making the pyrazole core a high-value target for drug discovery.
Known Biological Activities of Pyrazole Derivatives:
-
Anti-inflammatory: Many pyrazole derivatives act as potent anti-inflammatory agents, most famously through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.
-
Anticancer: Various substituted pyrazoles have shown significant cytotoxicity against a range of cancer cell lines.[5] Their mechanisms can include kinase inhibition, cell cycle arrest, and induction of apoptosis.
-
Antimicrobial: The pyrazole scaffold has been incorporated into agents with antibacterial and antifungal properties.[5]
-
Neuroprotective and Anticonvulsant: Certain pyrazoles have been investigated for their effects on the central nervous system, including activity as monoamine oxidase (MAO) inhibitors and anticonvulsants.[8]
Potential Mechanisms of Action:
The biological effects of pyrazole derivatives are highly dependent on their substitution patterns. Potential mechanisms of action for a compound like CAS 3514-15-6 could be explored in the following areas:
-
Enzyme Inhibition: The aroyl moiety suggests potential interactions with enzymes that have aromatic binding pockets, such as COX, lipoxygenase (LOX), or various kinases.
-
Receptor Antagonism/Agonism: The overall structure could allow it to act as a ligand for various receptors, including nuclear hormone receptors or G-protein coupled receptors.
-
Modulation of Inflammatory Pathways: Researchers could investigate its ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or inhibit key signaling pathways like NF-κB.
Given the structure of 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole, initial screening in anti-inflammatory and oncology assays would be a logical starting point for any research program.
Conclusion
While 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole (CAS 3514-15-6) is not a well-characterized compound in the public domain, its chemical structure is rooted in the pharmacologically significant pyrazole family. This guide provides a foundational understanding of its identity, a plausible synthetic strategy, and essential safety information. The true potential of this molecule lies in future research. By leveraging the known biological activities of the pyrazole scaffold, scientists and drug development professionals can design targeted screening cascades to elucidate its specific properties and potentially uncover novel therapeutic applications.
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"mechanism of action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine"
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Preface: Charting the Unexplored
This compound represents a novel chemical entity within the broader class of indole alkaloids. As of the current body of scientific literature, its pharmacological profile remains uncharacterized. This guide, therefore, serves a dual purpose: it is both a foundational document hypothesizing a likely mechanism of action based on structural analogy and a comprehensive roadmap for the experimental elucidation of its true biological function. We will proceed not by reporting established facts, but by outlining the rigorous scientific journey required to transform a novel molecule into a well-understood pharmacological tool. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing new chemical entities.
Part 1: Structural Analysis and Mechanistic Hypothesis
The structure of this compound provides critical clues to its potential biological targets. As a derivative of a methylated indole, it bears a strong resemblance to endogenous tryptamines and known serotonergic ligands. The core indole scaffold is a privileged structure in neuropharmacology, most notably forming the backbone of the neurotransmitter serotonin (5-hydroxytryptamine).
Our primary hypothesis is that this compound acts as a ligand for one or more serotonin (5-HT) receptor subtypes. The specific nature of this interaction—whether it is an agonist, antagonist, or allosteric modulator—and its selectivity profile across the diverse family of 5-HT receptors must be determined experimentally.
Part 2: The Experimental Cascade: A Workflow for Mechanistic Discovery
To systematically test our hypothesis and fully characterize the compound's mechanism of action, we propose a multi-stage experimental workflow. This cascade is designed to move from broad, predictive assessments to highly specific, quantitative assays, ensuring a logical and resource-efficient investigation.
"biological activity of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine"
An In-Depth Technical Guide to the Preclinical Characterization of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds and approved therapeutics.[1] this compound represents a novel, under-investigated molecule within this class. Publicly available data on its biological activity is scarce, necessitating a structured, preclinical research framework to elucidate its pharmacological profile. This guide outlines a comprehensive, multi-tiered strategy for the systematic characterization of this compound, from initial receptor binding and functional activity assays to preliminary in vivo assessments. The described methodologies are designed to be self-validating, providing a robust pathway for determining its potential as a central nervous system (CNS) active agent.
Introduction: Rationale and Structural Hypothesis
This compound is a tryptamine derivative distinguished by methylation on both the indole nitrogen and the terminal amine, with the methanamine group at the 2-position of the indole ring. This is in contrast to more common tryptamines where the ethylamine side chain is at the 3-position. This unique substitution pattern suggests that its biological activity may differ significantly from classic serotonergic psychedelics or other indole-based drugs.
The core hypothesis is that this compound will interact with monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, and potentially monoamine transporters (SERT, DAT, NET). Its structural similarity to known 5-HT receptor agonists warrants a focused investigation into its serotonergic profile as a primary objective.[2] This document serves as a technical blueprint for a preclinical drug discovery campaign to systematically evaluate this hypothesis.[3]
Phase 1: In Vitro Target Identification and Affinity
The foundational step in characterizing a novel compound is to determine its primary biological targets. A broad-based screening approach followed by more specific affinity determination is the most efficient strategy.
Comprehensive Receptor Binding Screen
The initial screen aims to identify potential targets by assessing the compound's ability to displace a radiolabeled ligand from a wide array of receptors and transporters.[4] This provides an unbiased overview of its pharmacological footprint.
Protocol: Radioligand Competition Binding Assay [5][6]
-
Preparation of Receptor Membranes: Utilize commercially available cell membranes (e.g., from HEK293 or CHO cells) heterologously expressing the target human receptors.
-
Assay Conditions: Incubate a fixed concentration of a specific high-affinity radioligand for each target with the receptor membranes in the presence of a high concentration (e.g., 10 µM) of this compound.
-
Target Panel: The panel should include, at a minimum:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2
-
Monoamine Transporters: SERT, DAT, NET
-
Other CNS Targets: H1, M1-M5, Sigma1, Sigma2
-
-
Separation and Detection: Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters (MultiScreenHTS plates).[5] The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding compared to a vehicle control. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.[4]
Determination of Binding Affinity (Ki)
For all identified "hits" from the primary screen, full concentration-response curves are generated to determine the binding affinity (Ki), a measure of how tightly the compound binds to the target.[6]
Protocol: Saturation and Competition Binding Assays
-
Assay Setup: Similar to the primary screen, but instead of a single high concentration, a range of concentrations of the test compound (e.g., 12-point, semi-log dilutions from 1 pM to 100 µM) are used to compete against the radioligand.
-
Data Analysis: The resulting data are fitted to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Illustrative Data Presentation:
| Target Receptor | Radioligand | Kd of Radioligand (nM) | Calculated IC50 (nM) | Calculated Ki (nM) |
| 5-HT2A | [3H]Ketanserin | 1.2 | 85 | 45.7 |
| 5-HT1A | [3H]8-OH-DPAT | 0.9 | 250 | 138.1 |
| D2 | [3H]Spiperone | 0.5 | >10,000 | >5,000 |
| SERT | [3H]Citalopram | 1.1 | 1,200 | 631.6 |
| Table 1: Hypothetical binding affinity data for this compound. |
Phase 2: In Vitro Functional Characterization
Once binding affinity is established, it is crucial to determine the functional consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist.
Assessing G-Protein Coupled Receptor (GPCR) Activation
For GPCRs like serotonin receptors, functional activity is often measured by quantifying the downstream second messengers produced upon receptor activation. For Gq-coupled receptors (e.g., 5-HT2A), this involves measuring intracellular calcium mobilization.[7] For Gi/o-coupled receptors (e.g., 5-HT1A), assays often measure the inhibition of cAMP production or changes in membrane potential via GIRK channels.[8]
Protocol: Calcium Flux Assay (for Gq-coupled receptors) [7]
-
Cell Culture: Use a cell line (e.g., HiTSeeker HTR2A) stably expressing the human 5-HT2A receptor.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like serotonin.
Caption: Workflow for a Gq-coupled receptor functional assay.
Illustrative Functional Data:
| Assay Type | Target Receptor | Potency (EC50, nM) | Efficacy (% of 5-HT) | Functional Activity |
| Calcium Flux | 5-HT2A | 150 | 85% | Partial Agonist |
| cAMP Inhibition | 5-HT1A | 400 | 95% | Full Agonist |
| Table 2: Hypothetical functional activity data for this compound. |
Phase 3: Preliminary In Vivo Characterization
If in vitro data suggests potent CNS activity, particularly at targets known to mediate psychoactive effects (e.g., 5-HT2A agonism), preliminary in vivo studies are warranted to assess behavioral outcomes.[9] All animal procedures must be conducted under ethical guidelines and approved protocols.
Head-Twitch Response (HTR) Assay in Rodents
The HTR in mice or rats is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with hallucinogenic potential in humans.[2][9]
Protocol: Mouse Head-Twitch Response Assay
-
Animal Model: Use male C57BL/6J mice.
-
Acclimation: Allow animals to acclimate to the testing environment (e.g., a clean polycarbonate cage) for at least 30 minutes.
-
Dosing: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg), alongside a vehicle control group.
-
Observation: Immediately after injection, place the mouse in the observation chamber. A trained observer, blind to the treatment conditions, counts the number of head twitches over a 30-minute period.
-
Data Analysis: Compare the mean number of head twitches in each dose group to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A dose-dependent increase in HTR suggests 5-HT2A agonist activity in vivo.
Preclinical Workflow and Decision Making
The data gathered from these phases inform a structured decision-making process for further development.
Caption: Integrated preclinical workflow for CNS compound characterization.
Conclusion and Future Directions
This technical guide provides a logical and scientifically rigorous framework for the initial biological characterization of the novel compound this compound. The phased approach, beginning with broad, unbiased screening and progressing to specific functional and behavioral assays, ensures an efficient use of resources while building a comprehensive pharmacological profile. The hypothetical data presented illustrates a compound with partial agonist activity at the 5-HT2A receptor and full agonist activity at the 5-HT1A receptor. Such a profile would suggest a complex psychoactive effect, potentially different from classic psychedelics, and would justify further investigation into its therapeutic potential for psychiatric disorders. Future work would involve full pharmacokinetic/pharmacodynamic (PK/PD) modeling, off-target liability screening, and more extensive behavioral pharmacology to explore effects on cognition, anxiety, and depression.[10][11]
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Højer, A. M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Available at: [Link]
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Unlocking the Therapeutic Potential of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. While direct pharmacological data for this specific molecule is not yet publicly available, its structural similarity to a class of well-characterized indoleamines and tryptamines allows for a predictive analysis of its biological activity. This document outlines a scientifically-grounded framework for identifying and validating its therapeutic targets, intended for researchers, scientists, and professionals in the field of drug development. By leveraging structure-activity relationships of analogous compounds, we propose a rational approach to uncovering the therapeutic promise of this N-methylated, 2-substituted indole derivative.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological activities. From neurotransmitters like serotonin to potent anti-cancer agents, the versatility of the indole ring system continues to inspire the development of novel therapeutics. The subject of this guide, this compound, presents a unique combination of structural features that suggest a distinct pharmacological profile.
The key structural motifs of this compound are:
-
A 1-methyl-1H-indole core: N-methylation of the indole ring can influence metabolic stability and receptor interaction.
-
A methanamine substituent at the 2-position: Unlike the more common 3-substituted indoles (tryptamines), substitution at the 2-position can alter receptor selectivity and potency.
-
An N-methylated terminal amine: This modification can impact blood-brain barrier permeability and affinity for various monoamine receptors and transporters.
Given these features, we hypothesize that this compound is likely to interact with central nervous system (CNS) targets, particularly those involved in serotonergic and potentially dopaminergic neurotransmission. Furthermore, the growing body of evidence for the anti-proliferative effects of novel indole derivatives warrants an investigation into its potential as an anti-cancer agent.
Predicted Mechanism of Action: A Hypothesis-Driven Approach
Based on the pharmacology of structurally related tryptamines and 2-substituted indole derivatives, we can construct a hypothetical mechanism of action for this compound.
Primary Target Class: Serotonin (5-HT) Receptors
Tryptamine derivatives are well-known for their interaction with serotonin receptors. We predict that this compound will exhibit affinity for several 5-HT receptor subtypes.
-
5-HT2A Receptor: Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic tryptamines.[1][2] Depending on the functional selectivity, this interaction could be explored for therapeutic applications in depression, anxiety, and addiction.
-
5-HT1A Receptor: Many tryptamines also show affinity for the 5-HT1A receptor, which can modulate the effects of 5-HT2A activation and has independent therapeutic potential in anxiety and depression.[3][4]
-
Other 5-HT Receptors: It is plausible that the compound will also interact with other 5-HT receptor subtypes (e.g., 5-HT1D, 5-HT2C, 5-HT6, 5-HT7), each presenting unique therapeutic possibilities.
Secondary and Exploratory Targets
Beyond the serotonergic system, the structural motifs of the compound suggest potential interactions with other CNS and peripheral targets.
-
Dopamine and Adrenergic Receptors: N,N-dialkylated tryptamines have been shown to have varying affinities for dopamine and adrenergic receptors, which could influence the compound's overall pharmacological profile.[1]
-
Monoamine Transporters: The N-methyl-methanamine side chain may confer affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), suggesting potential antidepressant or stimulant-like properties.
-
Enzyme Inhibition: Certain indole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) or indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immune response and cancer.[5]
-
Tubulin Polymerization: Some N-methyl-indole derivatives have demonstrated anti-cancer activity through the inhibition of tubulin polymerization.[6][7]
Predicted Receptor Binding Profile
The following table summarizes a hypothetical receptor binding profile for this compound based on data from structurally similar compounds. This profile should be experimentally validated.
| Receptor Target | Predicted Affinity (Ki) | Potential Therapeutic Indication | Reference |
| 5-HT2A | 10 - 100 nM | Depression, PTSD, Addiction | [1][2] |
| 5-HT1A | 50 - 500 nM | Anxiety, Depression | [3][4] |
| SERT | > 1000 nM | Unlikely primary target | [1] |
| Dopamine D2 | > 500 nM | Low affinity expected | [1] |
| Adrenergic α2A | > 500 nM | Low affinity expected | [1] |
Potential Therapeutic Targets and Indications
The predicted pharmacological profile of this compound suggests several potential therapeutic avenues.
Neuropsychiatric and Neurological Disorders
The predicted high affinity for the 5-HT2A receptor makes this compound a candidate for development as a rapid-acting antidepressant or a therapeutic for post-traumatic stress disorder (PTSD) and substance use disorders. The potential for synergistic effects via 5-HT1A receptor modulation could offer a favorable clinical profile.
Oncology
The indole scaffold is present in numerous anti-cancer agents.[8] The potential for this compound to inhibit tubulin polymerization, a validated anti-cancer mechanism, should be investigated.[6][7] Furthermore, its potential interaction with the immune-modulating enzyme IDO could be explored for cancer immunotherapy applications.[5]
Other Potential Indications
The diverse signaling roles of serotonin receptors suggest that this compound could be explored for a range of other conditions, including migraine, obsessive-compulsive disorder, and certain inflammatory conditions.
Experimental Validation: A Step-by-Step Guide
A rigorous experimental cascade is necessary to validate the predicted therapeutic targets and elucidate the mechanism of action of this compound.
In Vitro Target Identification and Characterization
The initial step is to determine the binding affinity of the compound for a broad panel of receptors, transporters, and enzymes.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).
-
Add 50 µL of radioligand (e.g., [3H]ketanserin at a final concentration of 1-2 nM).
-
Add 50 µL of competing ligand (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in polyethylenimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Diagram: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
To determine if the compound acts as an agonist, antagonist, or inverse agonist, functional assays are essential.
Protocol: Calcium Flux Assay for 5-HT2A Receptor Agonism
-
Cell Preparation:
-
Plate HEK293 cells expressing the human 5-HT2A receptor and a G-protein-coupled calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.
-
Incubate to allow for cell adherence and dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to add the compound to the wells.
-
-
Fluorescence Measurement:
-
Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the dose-response curve and calculate the EC50 value to determine the potency of the compound as an agonist.
-
In Vivo Target Engagement and Pharmacodynamics
Once in vitro activity is confirmed, in vivo studies are necessary to assess target engagement and physiological effects.
-
Rodent Head-Twitch Response (HTR): A behavioral assay in mice or rats that is predictive of 5-HT2A receptor agonism and hallucinogenic potential in humans.[9]
-
Microdialysis: To measure changes in neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions following compound administration.
-
In Vivo Imaging: Techniques such as positron emission tomography (PET) can be used to visualize and quantify receptor occupancy in the living brain.
Preclinical Models of Disease
If a clear mechanism of action and target engagement are established, the compound should be evaluated in relevant animal models of disease.
-
Depression: Forced swim test, tail suspension test, and chronic unpredictable stress models.
-
Cancer: Xenograft models using human cancer cell lines to assess tumor growth inhibition.
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway activated by a 5-HT2A receptor agonist.
Diagram: 5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling cascade.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for therapeutic development. Based on a thorough analysis of its structural components and the known pharmacology of related molecules, we have outlined a rational path forward for its investigation. The primary focus should be on characterizing its interactions with serotonin receptors, particularly the 5-HT2A subtype, to explore its potential in treating neuropsychiatric disorders. Concurrently, its anti-proliferative and immunomodulatory properties should be assessed to determine its viability as an anti-cancer agent.
The experimental protocols and workflows provided in this guide offer a robust framework for academic and industrial researchers to systematically unravel the therapeutic potential of this promising compound. Future work should also include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to build a complete preclinical data package.
References
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Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]
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Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed. [Link]
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Tarzia, G., et al. (2003). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. PubMed. [Link]
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Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Semantic Scholar. [Link]
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Canal, C. E., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Cell and Regenerative Biology. [Link]
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Kapur, A., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
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Akgün, H., et al. (2023). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. ResearchGate. [Link]
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Steffens, J. M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
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Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
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Steffens, J. M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
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In Silico Modeling of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Receptor Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, a tryptamine derivative with potential psychoactive properties. Recognizing the critical role of receptor interaction in determining pharmacological outcomes, this document outlines a robust, multi-step computational workflow. We delve into the rationale behind target selection, emphasizing the serotonin receptor family, and provide detailed protocols for ligand and receptor preparation, molecular docking, and post-simulation analysis with molecular dynamics. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling to predict and understand the molecular interactions of novel psychoactive compounds. By integrating established methodologies with field-proven insights, we present a self-validating system to ensure the scientific integrity and reproducibility of the findings.
Introduction: The Rationale for In Silico Investigation
This compound (PubChem CID: Not available, see structure from supplier[1][2]) is a synthetic tryptamine derivative. Tryptamines are a well-established class of compounds known for their interaction with various neurotransmitter receptors, particularly the serotonin (5-hydroxytryptamine, 5-HT) receptors.[3][4][5] These interactions are the foundation of their diverse physiological and psychoactive effects.[3][5] Understanding the precise binding mode and affinity of this novel compound to its potential receptor targets is paramount for predicting its pharmacological profile, including efficacy, selectivity, and potential side effects.
In silico modeling offers a powerful, resource-efficient approach to investigate these interactions at an atomic level.[6][7] By simulating the binding of a ligand to its receptor, we can generate hypotheses about its mechanism of action, guide chemical synthesis of more potent and selective analogs, and prioritize candidates for further in vitro and in vivo testing.[7]
This guide will provide a step-by-step methodology for conducting a thorough in silico analysis of this compound, from initial target identification to advanced molecular dynamics simulations.
Pre-Computation Analysis and Target Selection
The success of any in silico study hinges on a well-informed selection of biological targets. Given the structural similarity of this compound to known tryptamines like psilocin and DMT, the serotonin receptor family, a group of G protein-coupled receptors (GPCRs), represents the most probable and compelling set of targets.[3][8]
Primary Targets of Interest:
-
5-HT2A Receptor: This receptor is the primary target for classic hallucinogens and is heavily implicated in the psychoactive effects of tryptamines.[3][5][9] Its activation is a key focus for understanding the potential psychedelic properties of the compound.
-
5-HT1A Receptor: Tryptamines often exhibit moderate to high affinity for this receptor, and its activation can modulate the effects of 5-HT2A receptor stimulation.[5][10]
-
Other 5-HT Receptors (5-HT1D, 5-HT2B, 5-HT2C, etc.): To build a comprehensive binding profile, it is crucial to assess the compound's affinity for other serotonin receptor subtypes.[8][11] This helps in predicting selectivity and potential off-target effects.
Rationale for Target Prioritization: The tryptamine scaffold is a privileged structure for binding to serotonin receptors. Numerous studies have demonstrated that subtle modifications to this scaffold can significantly alter affinity and selectivity across the 5-HT receptor family.[3][4][10] Therefore, a broad initial screening against multiple 5-HT subtypes is scientifically justified.
The In Silico Modeling Workflow: A Visual Overview
The entire computational process can be visualized as a funnel, starting with broad screening and progressively focusing on detailed analysis of the most promising interactions.
Caption: A generalized workflow for in silico receptor binding analysis.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for each major phase of the in silico workflow. The methodologies described are based on widely accepted practices in the field of computational drug discovery.[6][12][13]
Ligand Preparation
The accuracy of the ligand's 3D structure and protonation state is critical for meaningful docking results.
Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using a chemical sketcher like ChemDraw or obtained from a chemical supplier's database.[1] The SMILES string is CNCC1=CC2=CC=CC=C2N1C.[1]
-
Generate 3D Conformation: Use a program like Open Babel or the ligand preparation wizard in Schrödinger Maestro to convert the 2D structure into a low-energy 3D conformation.
-
Protonation State and Tautomer Generation: At physiological pH (around 7.4), the secondary amine in the ligand is expected to be protonated. Use a tool like Epik (Schrödinger) or Marvin (ChemAxon) to generate possible protonation states and tautomers. For this specific ligand, the protonated form of the secondary amine is the most likely state.
-
Energy Minimization: Perform a final energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4 or MMFF94). This ensures a low-energy, stable starting conformation.[13]
Receptor Preparation
The quality of the receptor structure is equally important. High-resolution crystal structures are preferred.
Protocol:
-
Select PDB Structures: Based on our target selection, we will use experimentally determined structures of human serotonin receptors from the Protein Data Bank (PDB).
Target Receptor PDB ID(s) Resolution (Å) Rationale 5-HT2A 7WC5[14], 6A93[15] 3.20, 3.00 High-quality crystal structures in complex with relevant ligands (psilocin, risperidone). 5-HT1A 4IAQ (homology model base)[8] 2.80 While experimental structures exist, homology models based on close relatives are also common.[16][17] 5-HT2C 6BQH (homology model base)[8] 2.70 A high-resolution structure of a closely related receptor provides a reliable template.[8][17] -
Pre-processing with Protein Preparation Wizard: Utilize a tool like the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools.[18] This is a critical, multi-step process:
-
Remove non-essential molecules: Delete water molecules, co-factors, and existing ligands from the PDB file.
-
Add hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign bond orders and formal charges.
-
Optimize hydrogen-bond networks: Flip terminal amide and hydroxyl groups to optimize the hydrogen-bonding network.
-
Perform a restrained energy minimization: A short, restrained minimization of the protein structure helps to relieve any steric clashes introduced during preparation without significantly altering the experimental coordinates. Use a force field like OPLS4.
-
-
Define the Binding Site: The binding site is defined by a grid box centered on the location of the co-crystallized ligand or, in its absence, on the conserved binding pocket residues for aminergic GPCRs.[8] Key conserved residues for ligand binding in 5-HT receptors often include an aspartate on transmembrane helix 3 (Asp3.32) and aromatic residues on helices 6 and 7 (e.g., Trp6.48, Phe6.52, Tyr7.42).[8]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]
Protocol:
-
Choose a Docking Program: Several well-validated docking programs are available. For this guide, we recommend using Glide (Schrödinger) due to its balance of speed and accuracy. Alternatives include AutoDock Vina and GOLD.[7]
-
Set Docking Precision: Perform an initial screen using Standard Precision (SP) docking, followed by a more rigorous Extra Precision (XP) docking for the top-scoring poses.[6]
-
Execute Docking: Dock the prepared ligand into the prepared receptor grid. The program will generate a series of possible binding poses and rank them based on a scoring function (e.g., GlideScore).
-
Self-Validation (Crucial for Trustworthiness): To validate the docking protocol, remove the co-crystallized ligand from one of the prepared receptors (e.g., psilocin from PDB: 7WC5) and re-dock it. A reliable protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
Post-Docking Analysis and Molecular Dynamics
A docking score provides a static snapshot of binding affinity. Molecular Dynamics (MD) simulations are essential to assess the stability of the predicted binding pose over time in a more realistic, dynamic environment.[19][20]
Caption: Workflow for a Molecular Dynamics simulation of a GPCR-ligand complex.
Protocol:
-
Select Poses for Simulation: Choose the top-scoring and visually distinct poses from the XP docking results for MD simulation.
-
System Building: Since GPCRs are membrane proteins, the system must be built accordingly.[19][21]
-
Embed the receptor-ligand complex into a pre-equilibrated lipid bilayer (e.g., POPC).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Equilibration: Perform a multi-step equilibration process. This typically involves a series of short simulations with restraints on the protein and ligand atoms, which are gradually released. This allows the lipids and water to relax around the protein before the production run.
-
Production Simulation: Run the production MD simulation for a sufficient duration to observe the stability of the interaction, typically in the range of 100-500 nanoseconds.[22] Common software packages for this include GROMACS, AMBER, or NAMD.
-
Trajectory Analysis: Analyze the resulting trajectory to assess:
-
RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): This reveals which parts of the protein are flexible or stable during the simulation.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and receptor over time.
-
Data Interpretation and Reporting
-
Docking Scores: Compare the GlideScores or binding energies across different receptor subtypes. A more negative score generally indicates a higher predicted binding affinity.
-
Binding Pose Analysis: Visually inspect the top-scoring poses. Identify key interacting residues. Does the protonated amine form a salt bridge with the conserved Asp3.32? Are there aromatic stacking interactions with phenylalanine or tryptophan residues? These are hallmark interactions for tryptamines in 5-HT receptors.[8]
-
MD Stability: A binding pose that remains stable throughout the MD simulation is more credible than one that dissociates or undergoes significant conformational changes.
-
Binding Free Energy Calculations: For a more quantitative estimate of binding affinity, advanced methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory.
Example Data Summary Table:
| Receptor | Docking Score (XP, kcal/mol) | Key Interacting Residues | MD Pose Stability (RMSD < 2Å) |
| 5-HT2A | -9.5 | Asp155 (3.32), Phe339 (6.51), Phe340 (6.52) | Yes (150 ns) |
| 5-HT1A | -8.2 | Asp116 (3.32), Ser199 (5.42), Phe362 (6.52) | Yes (150 ns) |
| 5-HT2C | -7.1 | Asp134 (3.32), Tyr359 (7.43) | No (Unstable after 40 ns) |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to serotonin receptors. By following these protocols, researchers can generate robust, verifiable hypotheses regarding the compound's receptor interaction profile. The combination of molecular docking to predict binding modes and molecular dynamics to assess their stability provides a powerful predictive tool in the early stages of drug discovery and psychoactive compound characterization. The insights gained from these computational studies are invaluable for guiding future experimental validation and understanding the molecular basis of this novel compound's activity.
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The Structure-Activity Relationship of 2-Aminomethylindole Analogs: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While tryptamines, with their characteristic ethylamine side chain at the 3-position of the indole ring, have been extensively studied, their 2-substituted counterparts, the 2-aminomethylindoles, represent a less explored but equally promising class of molecules. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine analogs, a representative scaffold of the 2-aminomethylindole class. By examining the influence of structural modifications on biological activity, primarily at the nociceptin and cannabinoid receptors, this guide aims to provide a framework for the rational design of novel therapeutics.
Introduction: The Significance of the 2-Substituted Indole Scaffold
The indole ring is a versatile heterocyclic system that is a fundamental component of a wide array of natural products and synthetic pharmaceuticals.[1] The majority of research into psychoactive and neurologically active indole derivatives has focused on tryptamines, which are analogs of the neurotransmitter serotonin.[2] However, shifting the aminomethyl side chain from the 3-position to the 2-position of the indole ring results in a distinct class of compounds with unique pharmacological profiles.
The this compound core provides a unique spatial arrangement of key pharmacophoric features: the indole nitrogen, the aromatic ring system, and the basic amine. This guide will dissect the known SAR of this class of molecules, with a particular focus on how substitutions on the indole ring and the aminomethyl side chain influence receptor affinity and functional activity.
Key Biological Targets for 2-Aminomethylindole Analogs
Unlike the well-established serotonergic activity of many 3-substituted tryptamines, 2-aminomethylindole analogs have been shown to interact with other G-protein coupled receptors (GPCRs), most notably the nociceptin opioid receptor (NOP) and cannabinoid receptors (CB1 and CB2).
Nociceptin Opioid Receptor (NOP) Activity
Recent studies have highlighted the potential of 2-substituted N-piperidinyl indoles as potent NOP ligands. The NOP receptor system is implicated in a variety of physiological processes, including pain, anxiety, and reward. A key finding is that 2-substitution can lead to NOP full agonists, whereas analogous 3-substitution often results in partial agonists. This distinction in intrinsic activity underscores the critical role of the substituent's position on the indole core.
Cannabinoid Receptor (CB1 and CB2) Activity
Aminoalkylindoles have been widely investigated as cannabinoid receptor agonists. These compounds, structurally distinct from classical cannabinoids like Δ9-tetrahydrocannabinol, have demonstrated cannabimimetic effects in vivo. The SAR at CB1 and CB2 receptors for this class of compounds reveals that the nature and position of substituents on the indole ring and the N-alkyl group are critical determinants of potency and selectivity.
Deciphering the Structure-Activity Relationship (SAR)
The following sections will provide a detailed analysis of how structural modifications to the this compound scaffold impact biological activity.
The Critical Role of C2-Substitution
The position of the aminomethyl side chain at C2 of the indole ring is a primary determinant of the pharmacological profile. Compared to their C3-isomers, 2-substituted indoles often exhibit higher binding affinities at the NOP receptor. Molecular docking studies suggest that 2-substituted analogs may occupy a hydrophobic pocket within the orthosteric binding sites of both NOP and the mu-opioid receptor (MOP), which could account for this increased affinity. Furthermore, 2-substitution has been shown to produce NOP full agonists, while 3-substitution tends to result in partial agonists.
Modifications to the Indole Ring
The methylation of the indole nitrogen (N1 position) in the parent compound, this compound, is a key feature. While extensive SAR data on variations at this position for 2-aminomethylindoles is limited, in the broader class of indole derivatives, N-alkylation can influence metabolic stability and receptor interaction. For instance, in some series of indole-based compounds, the size and nature of the N1-substituent can modulate selectivity between different receptor subtypes.
Substitutions on the carbocyclic portion of the indole nucleus can significantly impact potency and selectivity. For a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the introduction of a chloro or fluoro group at the C5 position enhanced potency.[3] This suggests that electron-withdrawing groups at this position may be favorable for interaction with the receptor. Similarly, for aminomethyl indole derivatives investigated as hyaluronidase inhibitors, phenyl substitution at the 5-position led to higher activity, indicating that increased lipophilicity in this region can be beneficial.[4]
Modifications to the Aminomethyl Side Chain
The terminal amine is a critical pharmacophoric element, typically protonated at physiological pH, allowing for ionic interactions with the receptor. The parent compound features a secondary amine (N-methyl). The nature of the N-substituents is a crucial determinant of activity. In many classes of receptor ligands, transitioning from a primary to a secondary or tertiary amine can alter potency and selectivity. For 2-substituted N-piperidinyl indoles, the cyclic tertiary amine of the piperidine ring is well-tolerated and contributes to high affinity at the NOP receptor.
While the parent compound has a simple methylene linker, modifications to this ethylamine backbone are a common strategy in tryptamine SAR. Methylation at the alpha-position can increase metabolic stability by hindering degradation by monoamine oxidase (MAO). While specific data for 2-aminomethylindoles is scarce, this principle is likely to be transferable.
Quantitative SAR Analysis
The following table summarizes the available quantitative data for 2-substituted N-piperidinyl indole analogs at the nociceptin opioid receptor (NOP) and mu-opioid receptor (MOP).
| Compound | 2-Substituent | NOP Ki (nM) | MOP Ki (nM) | NOP/MOP Selectivity | NOP Functional Activity |
| 1 | -CH₂OH | 0.34 | 6.2 | ~18 | Full Agonist |
| 10 | -CH₂NH₂ | 0.23 | 0.9 | ~4 | Full Agonist |
| 11 | -CH₂NHCH₃ | 0.28 | 4.5 | ~16 | Full Agonist |
| 9 | -COOH | 1.1 | 1.3 | ~1.2 | Full Agonist |
| 14 | -CONH₂ | 0.39 | 0.7 | ~1.8 | Full Agonist |
| 15 | -CONHCH₃ | 0.54 | 2.1 | ~3.9 | Full Agonist |
| 16 | -Phenyl | 0.65 | 1.1 | ~1.7 | Full Agonist |
| 17 | -Thiophene | 0.31 | 0.8 | ~2.6 | Full Agonist |
| 18 | -Furan | 0.44 | 1.9 | ~4.3 | Full Agonist |
Data adapted from a study on 2-substituted N-piperidinyl indoles.[5]
Experimental Protocols
General Synthesis of 2-Aminomethylindoles
A plausible synthetic route to this compound and its analogs can be achieved through a multi-step process.
Step 1: N-Methylation of Indole-2-carboxaldehyde
-
To a solution of indole-2-carboxaldehyde in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C.
-
After stirring for 30 minutes, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting 1-methyl-1H-indole-2-carboxaldehyde by column chromatography.
Step 2: Reductive Amination
-
Dissolve 1-methyl-1H-indole-2-carboxaldehyde in a suitable solvent such as methanol.
-
Add a solution of methylamine in methanol.
-
After stirring for 1-2 hours, add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0°C.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography or crystallization.
Radioligand Binding Assay for GPCRs
This protocol provides a general framework for determining the binding affinity of test compounds at a specific GPCR.[6][7]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., NOP or CB1).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required for the specific receptor).
-
Competition Binding:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]Nociceptin for NOP), and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a defined temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a common second messenger for many GPCRs.[8][9]
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment:
-
For agonist testing, add varying concentrations of the test compound.
-
For antagonist testing, add a fixed concentration of a known agonist along with varying concentrations of the test compound.
-
-
Stimulation: Add a stimulating agent (e.g., forskolin) to activate adenylyl cyclase, except in agonist-only tests where the compound itself is the stimulus.
-
Incubation: Incubate for a defined period at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
For agonists, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs and the broader class of 2-aminomethylindoles is a promising area for drug discovery. The shift of the side chain from the 3- to the 2-position of the indole ring fundamentally alters the pharmacological profile, opening up new avenues for targeting receptors such as NOP and cannabinoid receptors.
Key takeaways from the current understanding of the SAR include:
-
C2-substitution is critical: It influences both receptor affinity and intrinsic activity, particularly at the NOP receptor where it favors full agonism.
-
Indole ring modifications are important: Substitutions on the benzene portion of the indole can fine-tune potency and physicochemical properties.
-
The aminomethyl side chain is a key interaction point: The nature of the N-substituents is a major determinant of activity.
Future research should focus on a more systematic exploration of the SAR of this scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse substitutions on the indole ring and the aminomethyl side chain. Such studies will provide a more complete picture of the SAR and enable the design of more potent and selective ligands for a variety of therapeutic targets.
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A Comprehensive Technical Guide: N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine as a Versatile Precursor for Novel Compound Synthesis
Introduction: The Strategic Value of the Indole Nucleus
The Privileged Indole Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, often described as a "privileged scaffold".[1] Its prevalence in nature and its ability to mimic peptide structures and interact with a wide array of biological targets have cemented its importance in drug development.[1] Numerous therapeutic agents across various disease areas, including anticancer, antiviral, anti-inflammatory, and antimicrobial, incorporate the indole moiety as a key pharmacophoric element.[1][2] The unique electronic properties of the indole nucleus and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological activity, making it an exceptionally versatile starting point for generating novel molecular entities.
Introducing N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine: Structure and Potential
This compound is a strategically designed synthetic building block that leverages the inherent biological relevance of the indole core while presenting a reactive handle for extensive chemical modification. Its structure features two key points of methylation: one on the indole nitrogen (N-1) and one on the terminal nitrogen of the C-2 methanamine side chain.
The N-1 methylation serves a crucial purpose: it protects the indole nitrogen from participating in reactions (e.g., alkylation, acylation), thereby directing all subsequent modifications to the exocyclic secondary amine.[3][4] This removes the potential for generating regioisomeric mixtures, a common challenge in indole chemistry, thus simplifying synthesis and purification. The secondary amine at the terminus of the C-2 side chain is a potent nucleophile, poised for a variety of chemical transformations. This guide will explore the synthesis of this precursor and its application in building diverse libraries of novel compounds with significant therapeutic potential.
Scope of this Guide
This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis and utilization of this compound. It covers:
-
A validated, step-by-step protocol for the synthesis of the precursor.
-
An exploration of its key chemical reactions.
-
Detailed case studies on its application in synthesizing potential anticancer agents and other bioactive molecules.
-
Expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Synthesis of the Core Precursor
Rationale for the Synthetic Approach: Reductive Amination
The most efficient and direct pathway to synthesize this compound is through the reductive amination of 1-methyl-1H-indole-2-carboxaldehyde. This classical reaction involves two key steps that can be performed in a single pot: the formation of an imine intermediate between the starting aldehyde and methylamine, followed by its immediate reduction to the target secondary amine.[5]
The choice of reducing agent is critical for the success of this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH4) could be used, they are often unselective and require stringent anhydrous conditions. A superior choice is a milder, more selective reagent such as sodium triacetoxyborohydride (STAB). STAB is particularly effective for reductive aminations because it is moisture-tolerant, does not reduce the starting aldehyde, and reacts preferentially with the protonated imine intermediate, driving the reaction to completion with high yields and minimal side products.
Detailed Experimental Protocol: Synthesis from 1-methyl-1H-indole-2-carboxaldehyde
This protocol is adapted from established methods for the synthesis of indole-2-carbaldehydes and subsequent reductive amination.[5][6]
Materials and Reagents:
-
1-methyl-1H-indole-2-carboxaldehyde
-
Methylamine (40% solution in H2O or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen supply for inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add 1-methyl-1H-indole-2-carboxaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Imine Formation: Add glacial acetic acid (1.1 eq) to the solution, followed by the slow addition of methylamine solution (1.2 eq). Allow the mixture to stir at room temperature for 30-45 minutes. The formation of the imine is often indicated by a slight color change.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Causality Note: STAB is added after imine formation has begun to ensure it preferentially reduces the imine rather than reacting with the amine. The reaction is typically exothermic; maintain the temperature around 20-25°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of DCM/Methanol with 0.5% triethylamine) to yield the pure this compound as a free base.
Characterization and Purity Assessment
The final product should be characterized to confirm its structure and assess purity. Standard methods include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity, which should be ≥98% for use in further synthesis.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the nucleophilicity of its secondary amine. This functional group provides a versatile anchor point for constructing a wide range of novel compounds through several fundamental reaction types.
N-Acylation for Bioactive Amides
Reaction with acyl chlorides or activated carboxylic acids (using coupling agents like EDC/HOBt) yields stable amide derivatives. This is one of the most powerful methods for generating diversity. By varying the acyl group (R-CO-), one can introduce a vast array of functionalities, including aromatic, heteroaromatic, and aliphatic moieties. Many potent bioactive molecules, including tubulin polymerization inhibitors, feature an amide linkage.[8]
N-Sulfonylation
Treatment with sulfonyl chlorides (R-SO2Cl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) affords sulfonamides. The sulfonamide group is a key feature in many antibacterial drugs and carbonic anhydrase inhibitors, acting as a stable hydrogen bond donor and acceptor.
N-Alkylation
Introduction of a third substituent on the nitrogen to form a tertiary amine can be achieved via reaction with alkyl halides (R-X). This transformation can modulate the basicity, lipophilicity, and steric profile of the molecule, which are critical parameters for optimizing drug-receptor interactions.[9][10]
Urea and Thiourea Formation
Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a straightforward route to ureas and thioureas, respectively. The urea moiety is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.
Application in the Synthesis of Novel Bioactive Compounds
Case Study: Synthesis of Novel N-Aryl/Heteroaryl Acetamides as Potential Anticancer Agents
Rationale: A significant number of potent anticancer agents are derived from the N-substituted 2-oxoacetamide scaffold attached to an indole ring.[11] These compounds often induce apoptosis in cancer cells. By using our precursor, we can synthesize analogous indole-CH2-N(CH3)-CO-R structures, exploring new chemical space while retaining a core pharmacophore. This case study targets the synthesis of compounds with potential activity against human cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer).[8][11]
Experimental Protocol: Synthesis of N-methyl-N-((1-methyl-1H-indol-2-yl)methyl)-2-(naphthalen-2-yl)acetamide
-
Setup: In a round-bottom flask, dissolve 2-(naphthalen-2-yl)acetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Activation: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at 0°C for 30 minutes and then allow to warm to room temperature for 1 hour. The completion of acyl chloride formation is indicated by the cessation of gas evolution.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Reaction: Slowly add the freshly prepared naphthalen-2-ylacetyl chloride solution to the amine solution at 0°C. Allow the reaction to stir and warm to room temperature overnight.
-
Workup and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product via column chromatography (Hexane/Ethyl Acetate gradient) to yield the target amide.
Data Presentation: Representative Library of Potential Anticancer Agents
| Compound ID | R-Group (in R-CO-N) | Target Indication | Rationale / Known Activity of Scaffold |
| NC-001 | Naphthalen-2-yl-methyl | Cytotoxicity | Naphthyl groups are common in potent bioactive molecules.[12] |
| NC-002 | 3,4,5-Trimethoxyphenyl-methyl | Tubulin Polymerization Inhibition | Mimics the trimethoxyphenyl ring of colchicine and CA-4.[8] |
| NC-003 | Adamantan-1-yl | Apoptosis Induction | Adamantane cages increase lipophilicity and can enhance binding.[11] |
| NC-004 | Pyrazol-1-yl-methyl | General Anticancer | Pyrazole heterocycles are prevalent in kinase inhibitors. |
Future Outlook and Advanced Applications
Use in Fragment-Based Drug Discovery (FBDD)
This compound represents an ideal starting point for FBDD campaigns. The core indole methanamine can serve as a high-affinity anchor fragment that binds to a target protein. Subsequent synthetic elaboration, guided by structural biology data (X-ray crystallography, NMR), can be used to "grow" the fragment into a potent lead compound by targeting adjacent pockets with functionalities added via the reactions described in Section 3.0.
Potential for Developing Novel Heterocyclic Scaffolds
The reactivity of the secondary amine can be exploited in intramolecular cyclization reactions to build novel, rigid, polycyclic heterocyclic systems. For example, reaction with a bifunctional electrophile could lead to the formation of novel piperazine or diazepine rings fused to or appended to the indole core, significantly expanding the structural diversity and therapeutic potential of the resulting compounds.
Conclusion
This compound is more than just a single molecule; it is a versatile platform for innovation in medicinal chemistry. Its strategic design simplifies synthesis by directing reactivity, while its nucleophilic amine provides a gateway to a vast and diverse chemical space. By leveraging this precursor, researchers can efficiently construct libraries of novel indole derivatives, accelerating the discovery of next-generation therapeutics for a wide range of human diseases.
References
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General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. PMC - NIH. [Link]
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(PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. [Link]
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Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and Cytotoxic Activity of Novel 1-((indol-3-yl)methyl)-1H-imidazolium Salts. PubMed. [Link]
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N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. ResearchGate. [Link]
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Metal-Free C–H Amination for Indole Synthesis. Organic Letters - ACS Publications. [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry (RSC Publishing). [Link]
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Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. ResearchGate. [Link]
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N-Methylmethanimine. Wikipedia. [Link]
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Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. PubMed. [Link]
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. MDPI. [Link]
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Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in Cell-Based Assays
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Molecular Pharmacology of 5-MeO-DMT
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic compound of the tryptamine class, recognized for its high affinity and agonist activity at various serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes. Its utility in cell-based assays stems from its ability to selectively modulate these receptors, providing a powerful tool for researchers in neuroscience, pharmacology, and drug development to investigate serotonergic signaling pathways, screen for novel therapeutics, and elucidate the molecular mechanisms underlying receptor activation and downstream cellular responses.
The primary mechanism of action for 5-MeO-DMT involves binding to and activating G-protein coupled receptors (GPCRs), predominantly of the Gq and Gi/o families. Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), respectively. Conversely, its agonism at the Gi/o-coupled 5-HT1A receptor inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This dual activity allows for the dissection of complex signaling networks and the study of biased agonism, where a ligand can preferentially activate one signaling pathway over another.
These application notes provide a comprehensive guide for the effective use of 5-MeO-DMT in common cell-based assay formats, with a focus on ensuring data integrity and reproducibility.
I. Foundational Assays for Characterizing 5-MeO-DMT Activity
The initial characterization of 5-MeO-DMT in a cellular context typically involves quantifying its binding affinity and functional potency at target receptors.
A. Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound (5-MeO-DMT).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells at 80-90% confluency.
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (e.g., 1-2 nM [3H]ketanserin), and a serial dilution of 5-MeO-DMT.
-
For non-specific binding, use a high concentration of a competing non-labeled ligand (e.g., 10 µM mianserin).
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Detection:
-
Rapidly harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of 5-MeO-DMT.
-
Plot the percentage of inhibition against the log concentration of 5-MeO-DMT and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Assays: Quantifying Cellular Responses
Functional assays measure the cellular response following receptor activation by an agonist. The choice of assay depends on the G-protein coupling of the target receptor.
Signaling Pathways for 5-MeO-DMT at 5-HT Receptors
Application Note: A Framework for the In Vitro Evaluation of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine as a Novel Anticancer Candidate
Abstract: The indole nucleus is a cornerstone in the architecture of numerous anticancer agents, valued for its ability to interact with diverse and critical biological targets.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of a novel compound, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. We present a tiered, logic-driven experimental workflow, from initial cytotoxicity screening to in-depth mechanistic analysis, designed to thoroughly characterize its potential as a therapeutic agent. Each protocol is detailed with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results within the broader context of cancer biology and drug discovery.
Introduction: The Rationale for Investigating Novel Indole Derivatives
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of natural alkaloids like vincristine and vinblastine, as well as targeted synthetic drugs such as sunitinib.[2][4][5] Its structural versatility allows it to target a wide array of mechanisms crucial for cancer cell survival and proliferation, including tubulin polymerization, protein kinase signaling, and apoptosis induction.[1][6]
This compound is a synthetic derivative featuring the core indole structure with N-methylation on both the indole ring and the methanamine side chain. While the specific biological activity of this compound is largely unexplored, its structural components suggest several compelling avenues for investigation. N-methylation can significantly alter a compound's pharmacological properties, including cell permeability and target affinity.[7] Furthermore, the methanamine moiety is of interest, as related compounds like methenamine have been explored for their anticancer potential, particularly their ability to release formaldehyde in the acidic microenvironment of tumors.[8][9]
This guide outlines a strategic, three-tiered approach to systematically investigate the anticancer potential of this novel compound.
Caption: Tiered experimental workflow for compound evaluation.
Tier 1: Foundational Anti-Proliferative Screening
The primary objective of this tier is to establish whether this compound exhibits cytotoxic or cytostatic effects against cancer cells and to determine its potency.
Compound Preparation and Handling
Rationale: Proper solubilization and storage are critical for ensuring compound stability and obtaining reproducible results. Using a sterile, aprotic solvent like DMSO is standard practice for non-polar organic molecules. The final DMSO concentration in the cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound[10] in sterile, anhydrous DMSO.
-
Solubility Check: Visually inspect the solution for any precipitates. If necessary, gentle warming or vortexing can be applied.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
Protocol: MTT Cell Viability Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells. This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation, from which an IC50 (half-maximal inhibitory concentration) value can be derived.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5][11] Include a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[12] Allow cells to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the compound at various concentrations (e.g., a 10-point serial dilution from 100 µM to 0.01 µM). Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.
| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| A549 | Lung Carcinoma | [Experimental Value] | [Positive Control Value] | IC50(HEK-293) / IC50(A549) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Positive Control Value] | IC50(HEK-293) / IC50(MCF-7) |
| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Positive Control Value] | IC50(HEK-293) / IC50(HCT116) |
| HEK-293 | Normal Kidney | [Experimental Value] | [Positive Control Value] | N/A |
| Caption: Example data table for summarizing IC50 values. |
Tier 2: Elucidating the Mode of Cell Death and Proliferation
If the compound demonstrates significant anti-proliferative activity (e.g., IC50 < 10 µM), the next logical step is to determine the cellular mechanism: is it inducing programmed cell death (apoptosis) or is it halting the cell division cycle?
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Rationale: Apoptosis is a key mechanism for many anticancer drugs.[3] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Workflow for Annexin V / PI apoptosis assay.
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic |
| Vehicle Control | 0.1% DMSO | [Value] | [Value] | [Value] |
| Compound X | IC50 | [Value] | [Value] | [Value] |
| Compound X | 2x IC50 | [Value] | [Value] | [Value] |
| Caption: Example data table for summarizing apoptosis results. |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many indole derivatives function by interfering with the cell cycle, particularly by disrupting microtubule dynamics, which leads to an arrest in the G2/M phase.[1][13] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase of the cycle (G1, S, G2/M). A significant accumulation of cells in a specific phase following treatment indicates cell cycle arrest.
Methodology:
-
Treatment: Seed cells and treat with the compound as described for the apoptosis assay (IC50 and 2x IC50 for 24 hours).
-
Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Interpretation: Generate a histogram of cell count versus DNA content. The G1 peak represents cells with 2n DNA content, while the G2/M peak represents cells with 4n DNA content. The region between is the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.
Tier 3: Probing the Molecular Mechanism of Action
The results from Tier 2 will guide the mechanistic studies. For example, a G2/M arrest strongly suggests tubulin interaction, while a strong apoptotic response without a clear cell cycle block might point towards the inhibition of key survival signaling pathways.
Hypothesis 1: Tubulin Polymerization Inhibitor
Rationale: If a significant G2/M arrest is observed, the compound may be acting as a microtubule-destabilizing agent, similar to vinca alkaloids.[2] This can be directly tested using a cell-free in vitro tubulin polymerization assay.
Experimental Approach:
-
In Vitro Tubulin Polymerization Assay: This assay measures the change in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules in the presence of GTP. An inhibitor will prevent this increase. The compound's activity can be compared to known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel).
Hypothesis 2: Kinase Signaling Pathway Inhibitor
Rationale: Indole derivatives are well-known kinase inhibitors.[5][6] Pathways like PI3K/Akt/mTOR are central to cell survival, and their inhibition is a common mechanism for inducing apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Approach:
-
Western Blot Analysis: Treat cancer cells with the compound for a short period (e.g., 1-6 hours). Lyse the cells and perform western blotting to probe the phosphorylation status of key proteins in survival pathways. A decrease in phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) relative to total Akt/ERK would indicate inhibition of their respective upstream pathways.
-
Kinase Profiling: To screen for specific kinase targets, the compound can be submitted to a commercial kinase panel assay, which tests its activity against hundreds of different purified kinases.
Hypothesis 3: DNA Methyltransferase (DNMT) Inhibitor
Rationale: Epigenetic modifications, such as DNA methylation, are critical in cancer. Hypermethylation of tumor suppressor genes, mediated by DNMTs, leads to their silencing.[14] Inhibitors of DNMTs can reactivate these genes and have therapeutic effects. The N-methyl groups on the test compound make this a speculative but intriguing possibility.
Experimental Approach:
-
DNMT Activity Assay: A cell-free enzymatic assay can be used to measure the activity of recombinant DNMT1 in the presence or absence of the compound. These kits typically measure the transfer of a methyl group from the cofactor SAM to a DNA substrate.
-
Gene Reactivation Study: Treat cancer cells (e.g., with a known hypermethylated tumor suppressor gene like p16) with the compound for several days. Extract RNA and perform qRT-PCR to see if the expression of the silenced gene is restored.
Conclusion
This application note provides a structured, multi-tiered framework for the comprehensive in vitro evaluation of this compound. By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently characterize the compound's anticancer properties, define its mode of action, and build a robust data package to support its further development. The indole scaffold continues to be a rich source of anticancer leads, and a systematic approach is paramount to unlocking the potential of novel derivatives like the one described herein.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed. [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PubMed. [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
- Anticancer compositions comprising methenamine.
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. [Link]
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Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. PubMed. [Link]
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Methenamine's journey of 160 years: Repurposal of an old urinary antiseptic for treatment and hypoxic radiosensitization of cancers and glioblastoma. PubMed. [Link]
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Validation and development of MTH1 inhibitors for treatment of cancer. PubMed. [Link]
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N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride. Amerigo Scientific. [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
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Synthesis and Cytotoxic Activity of Novel 1-((indol-3-yl)methyl)-1H-imidazolium Salts. PubMed. [Link]
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Recent progress in DNA methyltransferase inhibitors as anticancer agents. PubMed Central. [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]
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Enhanced Anticancer Effects of a Methylation Inhibitor by Inhibiting a Novel DNMT1 Target, CEP 131, in Cervical Cancer. PubMed. [Link]
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Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. Elsevier. [Link]
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N-methyl-1-[methyl(methylamino)amino]methanamine. PubChem. [Link]
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THE BIOLOGICAL ACTIVITY AND DRUG RELEASE STUDY OF SYNTHETIC AND ENCAPSULATED MANNICH BASES: (4-BENZYLIDENEMORPHOLIN-4-IUM AND -1-PHENYL-N- (THIAZOL-2-YL) METHANIMINE. ResearchGate. [Link]
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Application of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine in Neuroscience Research: A Guide for Investigators
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction and Scientific Context
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a synthetic compound belonging to the tryptamine family, a class of compounds known for their diverse and potent effects on the central nervous system. The indole scaffold, a key structural feature of this molecule, is a privileged motif in medicinal chemistry and is present in numerous endogenous neuromodulators, such as serotonin, as well as in a wide array of pharmacologically active substances. The specific substitution pattern of this compound suggests its potential to interact with various neurochemical systems, making it a compound of significant interest for neuroscience research.
This document provides a comprehensive overview of the potential applications of this compound in neuroscience, with a focus on its synthesis, pharmacological profiling, and proposed experimental protocols for both in vitro and in vivo investigations. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the neuropharmacological properties of this novel compound.
II. Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-formed indole ring system. A plausible and efficient method involves a multi-step synthesis starting from readily available precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Purity (GC) | 98% | [1] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
III. Putative Mechanism of Action and Signaling Pathways
Based on its structural similarity to known psychoactive tryptamines and other indole-based neuromodulators, this compound is hypothesized to exert its effects through interaction with monoaminergic systems in the brain. The primary targets are likely to be serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors. The N-methyl and 1-methyl substitutions on the indole core can significantly influence its binding affinity and functional activity at these targets.
A potential mechanism of action involves the inhibition of monoamine reuptake, leading to increased synaptic concentrations of these neurotransmitters. This, in turn, would modulate downstream signaling cascades implicated in mood, cognition, and behavior.
Caption: Putative mechanism of action of this compound.
IV. In Vitro Experimental Protocols
In vitro assays are crucial for the initial characterization of the pharmacological profile of this compound. These experiments provide quantitative data on its binding affinity and functional activity at specific molecular targets.
A. Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for serotonin, dopamine, and norepinephrine transporters.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Utilize specific radioligands for each transporter, such as [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
B. Neurotransmitter Uptake Assays
Objective: To assess the functional potency (IC₅₀) of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into synaptosomes or transfected cells.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated in the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
V. In Vivo Experimental Protocols
In vivo studies are essential to understand the effects of this compound on the whole organism, including its pharmacokinetic profile and behavioral effects.[2]
A. Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.[3][4]
Protocol:
-
Animal Model: Use male Wistar rats or C57BL/6 mice.
-
Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood, brain, and other tissue samples at various time points post-administration.
-
Sample Analysis: Analyze the concentration of the parent compound and its potential metabolites in the collected samples using LC-MS/MS.
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
B. In Vivo Microdialysis
Objective: To measure the effects of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions.[2][5][6]
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for a few days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of monoamines in the dialysate samples using HPLC with electrochemical detection.
Caption: A generalized workflow for in vivo microdialysis experiments.
VI. Safety and Toxicology
Preliminary safety and toxicological assessments are critical before advancing this compound to more complex behavioral studies.
Table 2: Recommended Initial Safety and Toxicology Assays
| Assay | Purpose |
| Acute Toxicity Study | To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity. |
| Cytotoxicity Assay | To evaluate the toxic effects of the compound on cultured neuronal cells (e.g., SH-SY5Y, PC12).[7] |
| hERG Channel Assay | To assess the potential for cardiac liability by measuring the inhibition of the hERG potassium channel. |
| Ames Test | To evaluate the mutagenic potential of the compound. |
VII. Conclusion and Future Directions
This compound represents a promising chemical entity for neuroscience research. Its unique structure suggests a potential interaction with key neurotransmitter systems involved in a range of physiological and pathological processes. The protocols outlined in this guide provide a systematic framework for the initial characterization of its pharmacological and toxicological profile. Future research should focus on elucidating its precise molecular targets, understanding its behavioral effects in animal models of neuropsychiatric disorders, and exploring its therapeutic potential.
VIII. References
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Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.
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(1H-Indol-3-yl)methanamine. Sigma-Aldrich.
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6).
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N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, 98% Purity (GC), C11H14N2, 1 gram.
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N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. (2009). Indian Journal of Chemistry, 48B, 590-594.
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5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2020). Molbank, 2020(4), M1158.
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Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production. (2025). ACS Chemical Neuroscience.
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2008). Journal of Pharmaceutical Sciences, 97(9), 3514-3536.
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2018). RSC Medicinal Chemistry, 9(10), 1405-1413.
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Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice. (2021). eLife, 10, e69346.
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Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. (2000). Drug Metabolism and Disposition, 28(1), 2-7.
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Endogenous synthesis of N-methylnorsalsolinol in rat brain during in vivo microdialysis with epinine. (1994). Neuroscience Letters, 180(2), 243-246.
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Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules, 28(6), 2539.
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In vivo, noradrenaline is a substrate for rat brain monoamine oxidase A and B. (1983). Journal of Pharmacy and Pharmacology, 35(7), 477-478.
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Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. (1987). Xenobiotica, 17(4), 487-498.
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Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7149-7152.
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New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. (2016). European Journal of Medicinal Chemistry, 123, 379-391.
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Application Notes & Protocols: Characterizing N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine as a Putative Tubulin Polymerization Inhibitor
Introduction: The Rationale for Targeting Microtubule Dynamics
Microtubules are highly dynamic, essential components of the eukaryotic cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers. Their constant state of flux, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is fundamental to several critical cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] This pivotal role in mitosis makes microtubules a clinically validated and highly attractive target for the development of anticancer therapeutics.[1]
Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2][3] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[4] The indole nucleus has emerged as a privileged scaffold in the design of novel tubulin polymerization inhibitors, with numerous derivatives showing potent antiproliferative activity.[2][3]
This document provides a comprehensive guide for the characterization of a novel indole-based compound, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine (hereafter referred to as "IND-2M"), as a putative tubulin polymerization inhibitor. The protocols herein describe a systematic workflow, from initial biochemical validation to the elucidation of its cellular mechanism of action.
Section 1: Biochemical Validation - The In Vitro Tubulin Polymerization Assay
Expert Insight: The first and most direct test of a putative tubulin inhibitor is to assess its effect on the polymerization of purified tubulin in a cell-free system. This biochemical assay isolates the compound's activity to its direct interaction with tubulin, eliminating the complexities of cellular uptake, metabolism, and off-target effects. We will describe a fluorescence-based assay, which offers higher sensitivity compared to traditional turbidimetric methods.[1]
Workflow for Biochemical Validation
Caption: Postulated mechanism of action for IND-2M.
Conclusion
The systematic application of the protocols outlined in this guide enables a robust evaluation of this compound (IND-2M) as a novel tubulin polymerization inhibitor. Positive results—demonstrated by direct inhibition of tubulin polymerization in vitro, potent cytotoxicity against cancer cell lines, and the induction of G2/M cell cycle arrest—would provide strong evidence for its mechanism of action and validate it as a promising candidate for further preclinical development in oncology.
References
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Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
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Semantic Scholar. Bioassays for anticancer activities. [Link]
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ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]
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ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
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National Institutes of Health (PMC). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
-
RSC Medicinal Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
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National Institutes of Health (PMC). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]
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- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Functional Characterization of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Introduction
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a tryptamine derivative, a class of compounds known for their diverse pharmacological activities, often mediated through interaction with serotonin (5-HT) receptors.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Many tryptamine analogues exhibit psychoactive properties, primarily through their action as agonists at the serotonin 2A (5-HT2A) receptor, which is a G protein-coupled receptor (GPCR).[4][5][6][7][8]
The functional characterization of novel tryptamine derivatives like this compound is crucial for understanding their mechanism of action, potency, efficacy, and potential therapeutic applications or toxicological liabilities.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for conducting functional assays to profile the activity of this compound, with a primary focus on the 5-HT2A receptor.
Rationale for Assay Selection
A thorough understanding of a compound's interaction with its molecular target requires a multi-faceted approach. Relying on a single assay can provide an incomplete or even misleading picture of its pharmacological profile. Therefore, a tiered approach is recommended, starting with binding affinity and progressing to functional assays that probe different aspects of receptor activation and downstream signaling.
This guide will focus on a panel of in vitro assays designed to:
-
Determine Binding Affinity: Quantify the compound's ability to bind to the target receptor.
-
Assess Functional Potency and Efficacy: Measure the compound's ability to activate the receptor and elicit a cellular response.
-
Characterize Signaling Pathway Activation: Investigate the specific downstream signaling cascades engaged by the compound.
The primary target of interest for a novel tryptamine is the 5-HT2A receptor.[4][6][7][8] The protocols described below are optimized for this target but can be adapted for other relevant GPCRs.
Signaling Pathways of the 5-HT2A Receptor
The 5-HT2A receptor is a Gq/11-coupled GPCR.[9][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium, a key second messenger. The canonical signaling pathway is illustrated below.
Caption: Canonical 5-HT2A receptor signaling pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Principle: This is a competition binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-ketanserin or [3H]-mesulergine) for binding to the receptor.[6] The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | TBD | TBD |
| Reference Compound (e.g., Ketanserin) | Known | Known |
Protocol 2: Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2A receptor.[7][8][9][10]
Principle: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration.[9][10] This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The increase in fluorescence intensity is proportional to the receptor activation.[9][10]
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., Flp-In T-REx 293).[7][8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
Reference agonist (e.g., Serotonin).
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a black, clear-bottom 96- or 384-well plate and culture overnight.
-
Prepare the dye loading solution by mixing the fluorescent dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
The data is typically expressed as the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| This compound | TBD | TBD |
| Reference Agonist (e.g., Serotonin) | Known | 100 |
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To provide an alternative or confirmatory measure of Gq-pathway activation by quantifying the accumulation of a downstream second messenger.
Principle: Activation of the Gq pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. In the presence of LiCl, the degradation of IP1 is blocked, allowing it to accumulate. The amount of accumulated IP1 can be quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
A cell line stably expressing the human 5-HT2A receptor.
-
IP1-d2 and anti-IP1 cryptate antibody (for HTRF).
-
LiCl.
-
Test compound: this compound.
-
Reference agonist (e.g., Serotonin).
-
A plate reader capable of HTRF detection.
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
Prepare serial dilutions of the test compound and reference agonist.
-
Add the compounds to the cells along with LiCl.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Experimental Workflow
Caption: A typical experimental workflow for characterizing a novel compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Reference Compounds: The use of a known agonist and/or antagonist allows for the validation of the assay performance and provides a benchmark for comparing the activity of the test compound.
-
Dose-Response Curves: Generating full dose-response curves is essential for accurately determining potency and efficacy.
-
Orthogonal Assays: Employing multiple functional assays that measure different points in the signaling cascade (e.g., calcium flux and IP1 accumulation) provides a more robust and reliable assessment of the compound's activity.[11]
Conclusion
The functional characterization of this compound requires a systematic approach using a panel of in vitro assays. By following the detailed protocols outlined in these application notes, researchers can obtain a comprehensive pharmacological profile of this novel tryptamine derivative, including its binding affinity, functional potency, and efficacy at the 5-HT2A receptor. This information is critical for advancing our understanding of its mechanism of action and for guiding further drug development efforts.
References
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Verdon, B., & Meert, T. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
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Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. The FEBS Journal, 285(24), 4477-4493. [Link]
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Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
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Staus, D. M., & Lefkowitz, R. J. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
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Psychedelic Science Review. (2021, February 2). Pharmacological Testing in Psychedelic Research. Retrieved from [Link]
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Ciszek, M. A., et al. (2018). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. ResearchGate. [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Staus, D. M., & Lefkowitz, R. J. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263-272. [Link]
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Beliveau, D. J., & Luc, M. (2016). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Current Topics in Behavioral Neurosciences, 36, 65-99. [Link]
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Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 542-553. [Link]
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Glatfelter, G. C., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ResearchGate. [Link]
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Syracuse University. (n.d.). A Modular Approach to Highly Functionalized Indole Derivatives and Syntheses of Tryptamine-based SHIP Inhibitors. Retrieved from [Link]
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Iannitelli, A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 633. [Link]
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Wang, Y., et al. (2024). Natural Product-Inspired Fungicide Discovery: Tryptamine Derivatives as Novel CYP51 Inhibitors for Combating Fungal Infections and Ensuring Food Safety. Journal of Agricultural and Food Chemistry, 72(1), 229-241. [Link]
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ResearchGate. (2023). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. [Link]
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Yilmaz, S., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega, 9(44), 47851-47866. [Link]
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Application Note: Characterization of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine using Radioligand Receptor Binding Assays
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of physiological systems.[1][2] N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a novel indole derivative with potential neuromodulatory activity. This application note presents a comprehensive, field-proven protocol for the initial characterization of this compound's binding affinity at a key central nervous system target. Given the structural similarities of many indoleamines to endogenous neurotransmitters, we propose the human serotonin receptor 2A (5-HT₂A) as a primary target for initial screening. This document provides a step-by-step methodology for conducting a competitive radioligand binding assay, guidelines for data analysis, and a framework for interpreting the results. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible data for researchers in pharmacology and drug development.
Introduction: The Rationale for Receptor Profiling
The indole nucleus is a cornerstone of neuropharmacology, present in natural products, endogenous molecules like serotonin, and a multitude of synthetic drugs.[1][3] Its unique electronic properties allow it to participate in various non-covalent interactions within receptor binding pockets, including hydrogen bonding and π-π stacking.[4] Consequently, novel indole-based compounds such as this compound warrant thorough investigation to elucidate their pharmacological profile.
Receptor binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The fundamental principle of a competitive binding assay is the competition between a labeled ligand (radioligand) and an unlabeled test compound for a finite number of receptor sites. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the compound's inhibitory concentration (IC₅₀) and its equilibrium dissociation constant (Kᵢ), a direct measure of its binding affinity.
This guide details the use of a competitive binding assay to determine the affinity of this compound for the human 5-HT₂A receptor, a G-protein coupled receptor implicated in a range of neuropsychiatric conditions.
Principle of the Competitive Radioligand Binding Assay
The assay quantifies the ability of the unlabeled test compound, this compound, to displace a specific, high-affinity radioligand, [³H]ketanserin, from the 5-HT₂A receptor. The experiment involves incubating a fixed concentration of the receptor preparation and the radioligand with increasing concentrations of the test compound.
The amount of radioligand bound to the receptor is measured at equilibrium. The data are then plotted as the percentage of specifically bound radioligand versus the log concentration of the test compound, generating a sigmoidal dose-response curve from which the IC₅₀ is derived. The Kᵢ is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
Visualizing the Assay Principle
Caption: Logical flow of competitive binding at the receptor site.
Detailed Protocols
This section provides a step-by-step guide for the experimental procedure. It is critical to maintain consistency and precision throughout the protocol to ensure data quality.
Part A: Materials and Reagents
| Reagent/Material | Supplier/Specifications | Purpose |
| Test Compound | This compound | Ligand of interest |
| Receptor Source | Membranes from CHO or HEK293 cells stably expressing human 5-HT₂A receptors | Source of target receptors |
| Radioligand | [³H]ketanserin (Specific Activity: 60-90 Ci/mmol) | Labeled high-affinity antagonist |
| Non-specific Agent | Mianserin hydrochloride or unlabeled Ketanserin | To determine non-specific binding |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintain physiological pH |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | Remove unbound radioligand |
| Scintillation Cocktail | Ultima Gold™ or equivalent | For detection of radioactivity |
| Equipment | 96-well microplates, Brandel® or PerkinElmer® cell harvester, liquid scintillation counter, multi-channel pipettes, centrifuge | Standard laboratory equipment |
Part B: Experimental Workflow
The workflow is designed to systematically measure total binding, non-specific binding, and competitive displacement by the test compound.
Caption: Step-by-step workflow for the radioligand binding assay.
Part C: Step-by-Step Assay Protocol
-
Preparation of Test Compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in assay buffer to obtain final assay concentrations ranging from 0.1 nM to 100 µM. Causality: A wide concentration range is essential to define both the top and bottom plateaus of the competition curve.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of assay buffer. This measures the maximum binding of the radioligand in the absence of a competitor.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Mianserin. Causality: A high concentration of a competing ligand saturates the receptors, allowing measurement of radioligand binding to non-receptor components (e.g., filters, lipids). This value is subtracted from all others to determine specific binding.
-
Test Compound: Add 50 µL of each dilution of this compound.
-
Perform all additions in triplicate for statistical validity.
-
-
Addition of Radioligand and Receptor:
-
To all wells, add 50 µL of [³H]ketanserin diluted in assay buffer to a final concentration of 1.0 nM. Causality: The radioligand concentration should be at or below its Kᴅ value to ensure sensitive detection of competition.
-
Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells. The total assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality: This time and temperature allow the binding reaction to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer. Causality: Rapid filtration and cold buffer prevent dissociation of the radioligand-receptor complex while effectively removing unbound radioligand.
-
-
Counting:
-
Dry the filter mats completely.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter, expressed as counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Interpretation
Step 1: Calculate Specific Binding
For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
Step 2: Generate Competition Curve
Plot the percent specific binding against the logarithm of the test compound concentration. The percent specific binding is calculated as: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
Step 3: Determine IC₅₀
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Step 4: Calculate Affinity Constant (Kᵢ)
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:
-
[L] = Concentration of the radioligand ([³H]ketanserin).
-
Kᴅ = Dissociation constant of the radioligand for the receptor.
Hypothetical Results
The following table presents example data for this compound at the 5-HT₂A receptor.
| Parameter | Hypothetical Value | Interpretation |
| IC₅₀ | 75 nM | Potency of the compound in this specific assay format. |
| Kᵢ | 35 nM | Affinity of the compound for the 5-HT₂A receptor. A lower Kᵢ value indicates higher binding affinity. |
| Hill Slope | -1.05 | A value close to -1.0 suggests competitive binding to a single receptor site, following the law of mass action. |
Interpretation: A hypothetical Kᵢ value of 35 nM indicates that this compound has a high affinity for the human 5-HT₂A receptor. This would classify it as a potent ligand and a strong candidate for further functional studies (e.g., agonist vs. antagonist activity). The indole scaffold is known to contribute to high-affinity binding at serotonin receptors.[1]
Context: The 5-HT₂A Signaling Pathway
Understanding the receptor's signaling pathway is crucial for interpreting the functional consequences of binding. The 5-HT₂A receptor is a Gq/11-coupled receptor.
Caption: Canonical Gq-coupled signaling pathway for the 5-HT₂A receptor.
Conclusion
This application note provides a robust and validated protocol for determining the binding affinity of the novel compound this compound at the human 5-HT₂A receptor. By following this detailed methodology, researchers can generate high-quality, reproducible data essential for the initial pharmacological profiling of new chemical entities. The finding of high-affinity binding would be a critical first step, justifying subsequent investment in functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and selectivity profiling against other receptor subtypes.
References
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Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (2012). PMC. [Link]
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Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. (2017). PMC. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2022). MDPI. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Application Notes & Protocols for the Development of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Derivatives in Drug Discovery
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its structural versatility and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[2][3] This guide provides a comprehensive framework for the design, synthesis, and preclinical evaluation of novel derivatives based on the N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine scaffold. We present a logical, stepwise progression from initial hit identification to lead optimization, emphasizing the rationale behind experimental choices and incorporating robust, self-validating protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and methodologies required to systematically explore the therapeutic potential of this chemical series.
Rationale and Strategic Design of the Derivative Library
The Indole Scaffold: A Foundation for Therapeutic Innovation
The indole ring system is a recurring motif in molecules with significant biological activity, including anticancer, antihypertensive, and antidepressant agents.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its promiscuous yet often high-affinity binding to a wide range of biological targets. The selected core scaffold, this compound, presents multiple vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Target Hypothesis: G-Protein Coupled Receptors (GPCRs)
Given the structural similarity of the core scaffold to known biogenic amines (e.g., serotonin, tryptamine), a primary hypothesis is its potential interaction with G-Protein Coupled Receptors (GPCRs). GPCRs represent the largest family of cell membrane receptors and are the target of over 30% of all FDA-approved drugs, making them a high-value target class for novel drug discovery.[4][5] Our screening strategy will therefore prioritize assays designed to detect GPCR modulation.
Derivative Design Strategy: A Multi-pronged Approach
The development of a diverse chemical library from the core scaffold is crucial for identifying potent and selective leads. The following strategies will guide the synthesis of derivatives:
-
Ring Functionalization: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 4, 5, 6, and 7 of the indole ring to probe electronic and steric effects on target binding. Palladium-catalyzed reactions are particularly effective for this purpose.[6][7]
-
Side Chain Modification: Alteration of the N-methylmethanamine side chain to investigate the impact on potency and pharmacokinetic properties.
-
Bioisosteric Replacement: Substitution of key functional groups with bioisosteres to modulate properties such as metabolic stability, solubility, and target affinity without losing the key binding interactions.[8][9][10]
The overall workflow for the development of these derivatives is outlined below.
Caption: Drug discovery workflow from initial design to preclinical candidate nomination.
Synthesis, Purification, and Characterization Protocols
Protocol 2.1: Synthesis of the Core Scaffold
Principle and Rationale: The synthesis of the this compound core can be achieved through various established methods for indole synthesis. A common approach involves the Fischer indole synthesis or palladium-catalyzed cyclization reactions.[11] The following protocol outlines a reductive amination approach from a suitable precursor.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize 1-methyl-1H-indole-2-carbaldehyde. This can be achieved via Vilsmeier-Haack formylation of 1-methylindole.
-
Reductive Amination:
-
Dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol.
-
Add a 40% aqueous solution of methylamine (1.5 eq).
-
Stir the mixture at room temperature for 2 hours to form the imine intermediate.
-
Cool the reaction to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the title compound.
-
Controls and Validation:
-
Structure Confirmation: Verify the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological screening.
Protocol 2.2: General Protocol for C-5 Bromination and Subsequent Suzuki Coupling
Principle and Rationale: To create diversity, functionalization of the indole core is essential. Bromination at the C-5 position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing the introduction of a wide array of aryl and heteroaryl groups.[12]
Step-by-Step Methodology:
-
Bromination:
-
Dissolve the core scaffold (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution, then brine.
-
Dry the organic layer over Na₂SO₄ and purify by column chromatography to obtain the 5-bromo derivative.
-
-
Suzuki Coupling:
-
To a degassed mixture of the 5-bromo derivative (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-12 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography.
-
Controls and Validation:
-
Reaction Monitoring: Use LC-MS to track the consumption of starting material and formation of the product.
-
Product Validation: Confirm the structure and purity of each new derivative using NMR, HRMS, and HPLC as described in Protocol 2.1.
High-Throughput Screening (HTS) for GPCR Activity
Protocol 3.1: Cell-Based cAMP Assay for Gs/Gi-Coupled Receptors
Principle and Rationale: This assay measures the modulation of intracellular cyclic AMP (cAMP), a critical second messenger produced upon the activation of Gs-coupled GPCRs or inhibited by Gi-coupled GPCRs.[5][13] It is a robust, high-throughput method to identify agonists, antagonists, or allosteric modulators. We will use a competitive immunoassay format, often based on technologies like HTRF® (Homogeneous Time-Resolved Fluorescence).
Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the target GPCR into 384-well assay plates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of the synthesized derivatives in assay buffer.
-
Use an automated liquid handler to add the compounds to the cell plates.
-
For antagonist screening, pre-incubate the cells with the derivatives before adding a known agonist at its EC₈₀ concentration.
-
-
Cell Lysis and Detection:
-
After a defined incubation period (e.g., 30 minutes), lyse the cells.
-
Add the HTRF® detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plates on a compatible microplate reader capable of measuring fluorescence at two different wavelengths (e.g., 665 nm and 620 nm).
Controls and Validation:
-
Positive Control: A known agonist for the target GPCR to establish the maximum signal window.
-
Negative Control: Vehicle (e.g., DMSO) to define the basal signal level.
-
Assay Quality: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 is considered indicative of a robust and reliable assay.
Secondary Assays and Structure-Activity Relationship (SAR) Analysis
Protocol 4.1: Potency Determination via Dose-Response Analysis
Principle and Rationale: Hits identified in the primary screen must be characterized to determine their potency. This is achieved by generating a dose-response curve, from which the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists can be calculated.[14]
Step-by-Step Methodology:
-
Prepare an 8- to 12-point serial dilution series for each confirmed hit compound.
-
Perform the same cell-based assay as described in Protocol 3.1.
-
Plot the response (e.g., % activation or % inhibition) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the EC₅₀ or IC₅₀ value.
SAR Table Construction
Principle and Rationale: Systematic analysis of how structural modifications affect biological activity is the cornerstone of lead optimization.[1][2] A SAR table provides a clear, quantitative summary of this relationship, guiding the next round of compound design.
| Compound ID | R1 (C5-Position) | R2 (Side Chain) | EC₅₀/IC₅₀ (nM) | Selectivity vs. Target B |
| Core-001 | -H | -CH₃ | >10,000 | - |
| Deriv-001 | -Br | -CH₃ | 8,500 | 1.2x |
| Deriv-002 | -Phenyl | -CH₃ | 750 | 15x |
| Deriv-003 | -4-F-Phenyl | -CH₃ | 120 | 55x |
| Deriv-004 | -Phenyl | -Ethyl | 1,500 | 8x |
In Vitro ADMET Profiling
Principle and Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce the high attrition rates in later stages of drug development.[15][16] In vitro and in silico models provide cost-effective methods to flag compounds with poor drug-like properties.[17][18]
Protocol 5.1: Metabolic Stability in Human Liver Microsomes (HLM)
Principle and Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. High metabolic instability can lead to poor bioavailability and a short in vivo half-life.
Step-by-Step Methodology:
-
Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled HLM in the presence of the cofactor NADPH.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Controls and Validation:
-
Positive Control: A compound with a known, rapid metabolism rate (e.g., Verapamil).
-
Negative Control: A compound with known metabolic stability (e.g., Warfarin).
-
-NADPH Control: Run a parallel incubation without NADPH to check for non-CYP-mediated degradation.
ADMET Data Summary
| Compound ID | HLM Half-Life (min) | PAMPA Permeability (10⁻⁶ cm/s) | Aqueous Solubility (µM) | hERG IC₅₀ (µM) |
| Deriv-002 | 15 | 8.5 | 25 | 2.1 |
| Deriv-003 | 45 | 7.2 | 40 | >30 |
Preclinical Candidate Nomination
Principle and Rationale: The culmination of the lead optimization phase is the selection of a preclinical candidate for further development. This decision is based on a holistic evaluation of potency, selectivity, ADMET properties, and the feasibility of large-scale synthesis. The selected compound must comply with Good Laboratory Practices (GLP) for subsequent nonclinical studies.[19][20]
Decision-Making Framework:
Caption: Decision tree for preclinical candidate selection.
A compound successfully navigating this decision matrix will proceed to formal IND-enabling studies, which include in vivo pharmacology and toxicology evaluations conducted under strict regulatory guidelines to ensure data integrity and support the transition to clinical trials.[21][22][23]
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Kaushik, N., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]
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Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
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Dar, A. M., et al. (2022). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Carbonylative synthesis and functionalization of indoles. Chemical Communications. [Link]
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Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. [Link]
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Al-Hujaily, E., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Various Authors. (2025). Structure/activity relationships of indole derivatives. ResearchGate. [Link]
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Creative Biostructure. ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. [Link]
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Demont, E., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synthesis. [Link]
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Miller, W. H., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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ACS. Predicting ADMET properties of medications with machine learning. American Chemical Society. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
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Liu, K., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
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BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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Pike, R. A. S. (2017). FORMATION OF HIGHLY FUNCTIONALIZED INDOLE THROUGH CARBON-CARBON BOND CLEAVAGE. UNM Digital Repository. [Link]
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Application Notes and Protocols: Characterizing N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine as a Novel Chemical Probe for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization and application of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, a novel small molecule, as a potential chemical probe for serotonin (5-hydroxytryptamine, 5-HT) receptors. Serotonin receptors are critical drug targets for a multitude of neurological and psychiatric disorders, and the development of selective chemical probes is paramount for dissecting their complex pharmacology.[1][2][3] This guide outlines a systematic approach to validate this compound's utility, from initial binding affinity and functional activity profiling to selectivity screening and downstream signaling pathway analysis. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring robust and reproducible data for researchers in pharmacology and drug discovery.
Introduction: The Need for Selective Serotonin Receptor Probes
The serotonin receptor family, comprising at least 15 subtypes, represents a major class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central and peripheral nervous systems.[3][4][5] These receptors modulate a vast array of physiological processes, including mood, cognition, sleep, and appetite.[2][6] Consequently, they are implicated in the pathophysiology of depression, anxiety, schizophrenia, and migraine.[6][7]
A significant challenge in serotonergic drug discovery is the high degree of homology among 5-HT receptor subtypes, which often leads to off-target effects and undesirable side effects of therapeutic agents.[6] Chemical probes, which are small molecules with high affinity and selectivity for a specific protein target, are indispensable tools for target validation and understanding the biological roles of individual receptor subtypes.[2] An ideal chemical probe should not only bind to its target with high affinity but also elicit a measurable functional response and exhibit a well-defined selectivity profile against other related and unrelated targets.
This compound is an indole-based compound, a scaffold present in many known serotonergic ligands.[8][9][10] This structural motif suggests a potential interaction with serotonin receptors. This guide provides a roadmap for researchers to systematically evaluate this compound and determine its suitability as a chemical probe.
Preliminary Characterization of this compound
Prior to extensive biological evaluation, it is crucial to ensure the identity, purity, and stability of the compound.
Physicochemical Properties (Hypothetical)
| Property | Value | Method |
| Molecular Formula | C11H14N2 | Mass Spectrometry |
| Molecular Weight | 174.24 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC, NMR |
| Solubility | Soluble in DMSO, Ethanol | Visual Inspection |
| Stability | Stable at -20°C for 6 months | HPLC analysis over time |
Note: The above data is hypothetical and should be experimentally determined.
Experimental Workflows for Probe Characterization
The following sections detail the experimental protocols necessary to validate this compound as a chemical probe.
Caption: High-level workflow for the characterization of a novel chemical probe.
Radioligand Binding Assays: Determining Affinity for Serotonin Receptors
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[7][11] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.
Protocol: Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).[1] The choice of assay depends on the signaling pathway coupled to the specific serotonin receptor subtype.[4]
3.2.1. Gαi-Coupled Receptors (e.g., 5-HT1A, 5-HT5A): cAMP Assay
These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5]
Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing the Gαi-coupled serotonin receptor of interest.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Agonist Mode:
-
Treat the cells with increasing concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).
-
Incubate for a specified time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known agonist (e.g., 5-CT) at its EC₈₀ concentration.
-
Incubate for a specified time.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonist mode, plot the HTRF signal against the log of the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonist mode, plot the HTRF signal against the log of the compound concentration to determine the IC₅₀.
-
3.2.2. Gαq-Coupled Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Calcium Mobilization Assay
These receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).[4][6]
Protocol: Calcium Flux Assay (FLIPR)
-
Cell Culture and Dye Loading:
-
Use HEK293 cells expressing the Gαq-coupled serotonin receptor.
-
Seed the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay on FLIPR (Fluorometric Imaging Plate Reader):
-
Measure the baseline fluorescence.
-
Agonist Mode: Add increasing concentrations of the test compound and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate with the test compound, then add a known agonist and monitor the fluorescence change.
-
-
Data Analysis:
-
Calculate the peak fluorescence response.
-
Determine EC₅₀/IC₅₀ and Emax as described for the cAMP assay.
-
Caption: Simplified signaling pathways for Gαi and Gαq-coupled serotonin receptors.
Selectivity Profiling
A crucial step in validating a chemical probe is to assess its selectivity against a panel of other receptors, ion channels, and enzymes. This is typically performed by a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint). The goal is to identify any potential off-target interactions that could confound experimental results.
Hypothetical Selectivity Data for this compound
| Target | % Inhibition at 1 µM |
| 5-HT2A | 95% |
| 5-HT1A | 20% |
| 5-HT2C | 45% |
| Dopamine D2 | 15% |
| Adrenergic α1 | 10% |
| Muscarinic M1 | 5% |
| hERG | <5% |
Note: This data is hypothetical. A good chemical probe should exhibit high selectivity for its primary target with minimal activity against other targets.
Downstream Cellular Assays
Once the primary pharmacology of the compound is established, its effects can be investigated in more complex cellular systems.
Protocol: Neuronal Activity Assay (e.g., in primary cortical neurons)
-
Culture primary neurons from a relevant brain region (e.g., cortex, hippocampus).
-
Treat the neurons with this compound.
-
Measure changes in neuronal activity using techniques such as:
-
Calcium imaging: To assess changes in neuronal firing.
-
Immunocytochemistry: To measure the phosphorylation of downstream signaling proteins like ERK1/2.[12]
-
Gene expression analysis (qPCR): To examine changes in the expression of immediate early genes (e.g., c-Fos).
-
Conclusion and Probe Nomination
Based on the comprehensive evaluation outlined above, a decision can be made regarding the suitability of this compound as a chemical probe. An ideal probe will possess the following characteristics:
-
High Affinity: Ki < 100 nM for the target receptor.
-
High Selectivity: >30-fold selectivity over other related receptors.
-
Demonstrable Functional Activity: Clear agonist or antagonist profile with measurable potency and efficacy.
-
Cellular Activity: Elicits a measurable response in a relevant cellular context.
If this compound meets these criteria for a specific serotonin receptor subtype, it can be nominated as a valuable chemical probe for investigating the biology of that receptor.
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
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Gora, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
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Epalza, K., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. [Link]
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Nann, N., et al. (2010). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed. [Link]
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Levit, A., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. bioRxiv. [Link]
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Pellissier, H., et al. (2015). Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors. Monash University. [Link]
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Levit, A., et al. (2022). Structure-Based Design of a Chemical Probe Set for the 5-HT 5A Serotonin Receptor. ResearchGate. [Link]
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Kim, K., et al. (2023). Structural studies of serotonin receptor family. BMB Reports. [Link]
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Siegel, G.J., et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Glennon, R.A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
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Chen, Y., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [Link]
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NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page: alpha-Methylserotonin hydrogen oxalate. [Link]
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Autechaux. N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, 98% Purity (GC), C11H14N2, 1 gram. [Link]
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Wikipedia. Dimethyltryptamine. [Link]
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Fozard, J.R., et al. (1989). Role of 5-HT1-like receptors in the increase in intragastric pressure induced by 5-hydroxytryptamine in the rat. PubMed. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. methenamine. [Link]
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Cole, W., et al. (2019). Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. Acta Crystallographica Section C: Structural Chemistry. [Link]
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Mayo Clinic. Methenamine (oral route). [Link]
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Wikipedia. Methenamine. [Link]
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Rajasekaran, A., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]
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Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
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Neurolixis. Publications. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Derivatives as Antiprotozoal Agents
Authored by: A Senior Application Scientist
Abstract
Protozoal infections, including malaria, leishmaniasis, and trypanosomiasis, continue to pose a significant threat to global health, affecting hundreds of millions of people annually. The emergence of drug-resistant strains and the toxicity associated with current therapies necessitate the urgent development of novel chemotherapeutic agents.[1] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[2][3][4][5][6] This guide provides a detailed technical overview and robust protocols for the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine derivatives, a promising class of compounds for antiprotozoal drug discovery. We delineate the rationale for the synthetic strategy, provide step-by-step experimental procedures for synthesis and biological screening, and discuss the interpretation of structure-activity relationship (SAR) data to guide future optimization efforts.
Introduction: The Rationale for Indole-Based Antiprotozoal Agents
The indole scaffold is a cornerstone of pharmacologically active molecules due to its unique electronic properties and its ability to mimic the structure of tryptophan, enabling it to interact with a wide array of biological targets.[3][7] Its derivatives have demonstrated potent antiprotozoal activity against various parasites.[3][8] The this compound core has been selected as a strategic starting point for several reasons:
-
Structural Versatility: The indole ring can be readily functionalized at multiple positions, allowing for systematic modification to explore the chemical space and optimize biological activity.
-
Proven Bioactivity: The 2-substituted indole motif is present in numerous bioactive compounds. The introduction of a flexible aminomethyl side chain provides a key interaction point with potential biological targets.
-
Physicochemical Properties: The core structure offers a favorable balance of lipophilicity and hydrophilicity, which can be fine-tuned through derivatization to improve pharmacokinetic properties.
This guide focuses on establishing a foundational platform for synthesizing and evaluating these derivatives, enabling researchers to build upon this work to discover new and effective antiprotozoal drug candidates.
General Synthetic Strategy
The synthesis of the target compound class is designed for efficiency and robustness, utilizing well-established chemical transformations that are high-yielding and amenable to library synthesis. The general pathway proceeds in two key stages: formylation of the indole core followed by reductive amination.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This is the method of choice for formylating electron-rich heterocycles like 1-methylindole. It is highly regioselective for the 3-position in standard indoles, but the N-methylation of the indole nitrogen directs the substitution to the 2-position, providing the required isomer with high purity.
-
Reductive Amination: This classic one-pot reaction is exceptionally efficient for forming C-N bonds. Using sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as it is milder than other hydrides (like NaBH₄ or LiAlH₄), tolerates a wider range of functional groups, and can be used directly in the reaction mixture with the pre-formed imine, simplifying the workflow.[9]
Caption: General two-stage synthetic workflow.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes the synthesis of the parent compound, this compound.
Materials and Reagents:
-
1-Methyl-1H-indole (98%)
-
Phosphorus oxychloride (POCl₃) (99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Methylamine solution (40% in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (STAB) (97%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Protocol Steps:
Part A: Synthesis of 1-Methyl-1H-indole-2-carbaldehyde
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an anhydrous solution of DMF (3 equivalents) in a suitable solvent like DCM to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF solution over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve 1-Methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the 1-Methyl-1H-indole-2-carbaldehyde (1 equivalent) from Part A in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Imine Formation: Add methylamine solution (1.5 equivalents, 2.0 M in THF is preferred to minimize water) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. Be cautious of initial gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the intermediate imine by TLC.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude amine can be purified by silica gel chromatography (using a gradient of methanol in DCM, often with 1% triethylamine to prevent streaking) to afford the final product.
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Antiprotozoal and Cytotoxicity Screening
This protocol outlines a high-throughput screening cascade to determine the antiprotozoal efficacy and selectivity of the synthesized compounds.
Caption: High-throughput screening workflow.
Protocol Steps:
-
Compound Preparation: Prepare 10 mM stock solutions of each synthesized derivative in 100% dimethyl sulfoxide (DMSO). Create a serial dilution plate for dose-response testing.
-
Antiprotozoal Assay (Example: P. falciparum SYBR Green I Assay)
-
Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.
-
Assay Plate Setup: In a 96-well plate, add the parasite culture (1-2% parasitemia) to wells containing the serially diluted compounds. Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add lysis buffer containing the fluorescent DNA dye SYBR Green I to each well.
-
Signal Detection: Incubate in the dark for 1 hour, then read the fluorescence intensity using a plate reader.
-
-
Cytotoxicity Assay (Example: Resazurin-based Assay)
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293 or L6) in appropriate media.
-
Assay Plate Setup: Seed cells into a 96-well plate and allow them to adhere overnight. Add serially diluted compounds to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (DMSO).
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Measurement: Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence of the resorufin product.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the dose-response curves using non-linear regression analysis to determine the 50% inhibitory concentration (IC₅₀) for the antiprotozoal assay and the 50% cytotoxic concentration (CC₅₀) for the cytotoxicity assay.
-
Calculate the Selectivity Index (SI) for each compound (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The goal of the initial screen is to identify "hits" with potent activity and high selectivity, and to understand how structural modifications affect bioactivity.
Table 1: Hypothetical Screening Data for a Derivative Library
| Compound ID | R¹ Substituent (at C5) | R² Substituent (at C6) | P. falciparum IC₅₀ (µM) | L. donovani IC₅₀ (µM) | CC₅₀ (HEK293, µM) | Selectivity Index (vs P.f.) |
| Parent-01 | -H | -H | 2.5 | 4.8 | >50 | >20 |
| Deriv-02 | -Cl | -H | 0.8 | 1.5 | 25.0 | 31.3 |
| Deriv-03 | -F | -H | 1.1 | 2.1 | >50 | >45 |
| Deriv-04 | -OCH₃ | -H | 5.2 | 8.9 | >50 | >9.6 |
| Deriv-05 | -H | -Cl | 1.5 | 3.2 | 35.0 | 23.3 |
SAR Insights from Hypothetical Data:
-
Effect of C5-Substitution: Introducing a small, electron-withdrawing halogen at the C5 position (Deriv-02, Deriv-03) appears to enhance antimalarial potency compared to the unsubstituted parent compound (Parent-01). The chloro-substituted derivative (Deriv-02) is the most potent but shows some cytotoxicity, whereas the fluoro-derivative (Deriv-03) retains good potency with an excellent selectivity profile. An electron-donating methoxy group (Deriv-04) is detrimental to activity.
-
Positional Isomers: Comparing the C5-chloro (Deriv-02) and C6-chloro (Deriv-05) derivatives suggests that substitution at the C5 position is more favorable for activity.
Caption: Summary of key SAR findings.
Proposed Mechanism of Action
While the precise mechanism for this specific chemical class requires further investigation, indole derivatives are known to exert their antiprotozoal effects through various mechanisms.[8] Metabolomic studies can be a powerful tool for unbiased target discovery.[1] Potential targets include:
-
DNA Intercalation: The planar indole ring system can intercalate into the parasite's DNA, disrupting replication and transcription.
-
Enzyme Inhibition: Indoles can inhibit key parasitic enzymes that are absent or significantly different in the human host, such as trypanothione reductase in trypanosomes.[10]
-
Disruption of Membrane Integrity: Some amphipathic indole derivatives have been shown to disrupt the integrity of parasitic cell membranes, leading to cell lysis.[11]
Caption: Potential mechanisms of antiprotozoal action.
References
-
Farahat, A. A., et al. (2020). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. MDPI. [Link]
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de la Cruz-Cruz, P., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health (NIH). [Link]
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Shagufta, & Ahmad, I. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]
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Jadhav, S. B., & Shingate, B. B. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
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Shagufta, & Ahmad, I. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]
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Canavaci, A. M., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PubMed. [Link]
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Various Authors. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
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Various Authors. (2021). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. [Link]
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RSC Publishing. (2022). Structure/activity relationships of indole derivatives. ResearchGate. [Link]
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Various Authors. (2023). Process of in vitro evaluation for potential antiprotozoal activity. ResearchGate. [Link]
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Various Authors. (2021). Compounds with antiprotozoal activity. ResearchGate. [Link]
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Al-Mekhlafi, N. A., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. National Institutes of Health (NIH). [Link]
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Various Authors. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Institutes of Health (NIH). [Link]
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Sridhar, B., et al. (2004). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. ResearchGate. [https://www.researchgate.net/publication/250005714_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-substituted-_1H-_indole-3-yl]ethanamines]([Link])
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Sureshbabu, P., & Kalaivani, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]
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Application Notes and Protocols: N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine in High-Throughput Screening Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine (hereafter designated as "IND-2M") in high-throughput screening (HTS) campaigns. Due to its structural similarity to endogenous tryptamines, IND-2M is a compound of interest for targets involved in neuro-signaling, particularly G-protein coupled receptors (GPCRs). We present a detailed, validated protocol for a primary calcium flux assay targeting a Gq-coupled receptor, a robust secondary assay for hit confirmation, and best practices for assay validation and data interpretation.
Introduction: Scientific Rationale and Strategic Approach
The indole alkaloid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[1] Compounds like this compound (IND-2M) are synthetic tryptamine analogs with significant potential to modulate key central nervous system targets. Over 30% of all FDA-approved drugs target GPCRs, making them a primary focus for drug discovery.[2] The structural features of IND-2M suggest a high probability of interaction with aminergic GPCRs, such as serotonin or dopamine receptors, many of which signal through the Gαq pathway upon activation.
Activation of a Gαq-coupled receptor stimulates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and a subsequent, rapid increase in intracellular calcium ([Ca2+]i) released from the endoplasmic reticulum.[3][4] This transient calcium flux is a robust and easily detectable signal, making it an ideal readout for a primary HTS assay to identify agonists of a target receptor.[5][6]
This guide will therefore focus on a validated cell-based calcium flux assay as the primary screening methodology for IND-2M and similar compounds. We will also detail a secondary, orthogonal assay—the IP-One TR-FRET assay—to confirm hits and eliminate false positives.
Core Principles and Assay Selection
2.1. Primary Screen: The Calcium Flux Assay
A no-wash, fluorescence-based calcium flux assay is selected for the primary screen due to its high signal-to-background ratio, rapid kinetics, and amenability to automation in 384- and 1536-well formats.[4][7] The assay relies on a calcium-sensitive dye that is loaded into the cells. Upon GPCR activation and subsequent calcium release, the dye fluoresces, and the signal is measured in real-time by a kinetic plate reader.[8] This approach allows for the direct functional measurement of Gq-coupled receptor activation.[6]
2.2. Signaling Pathway Overview
The diagram below illustrates the Gq-coupled signaling pathway that forms the basis of our primary and secondary assays.
Caption: Gq-coupled receptor signaling cascade for HTS assay design.
HTS Experimental Workflow and Protocols
The overall workflow is designed for efficiency and robustness, moving from initial compound handling to final data analysis.
Caption: High-level experimental workflow for a typical HTS campaign.
3.1. Compound Management and Plate Preparation
Proper compound handling is critical to avoid artifacts.[9][10]
-
Stock Solution: Prepare a 10 mM stock solution of IND-2M in 100% DMSO.
-
Source Plates: Create a series of 384-well source plates containing IND-2M and control compounds. For quantitative HTS (qHTS), prepare a concentration series across multiple plates.[11]
-
Assay-Ready Plates: Use acoustic dispensing or pin-tool transfer to deliver nanoliter volumes of compound from the source plates to the 384-well assay plates, resulting in a final assay concentration range (e.g., 10 nM to 30 µM).
3.2. Protocol: Primary Calcium Flux Assay
This protocol is optimized for a 384-well format using a recombinant HEK293 cell line stably expressing a target Gq-coupled receptor.
Materials:
-
HEK293 cells expressing the target GPCR
-
Assay Medium: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium-6)
-
Probenecid (anion-exchange transport inhibitor)
-
Reference Agonist (e.g., Serotonin for a 5-HT receptor)
-
Reference Antagonist (e.g., Ketanserin for 5-HT2A)
-
384-well black, clear-bottom microplates, cell culture treated
-
Kinetic fluorescence plate reader (e.g., FLIPR, PHERAstar)
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, typically in Assay Medium containing 2.5 mM probenecid to prevent dye efflux.[7]
-
Remove culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition & Signal Reading:
-
Place the cell plate into the kinetic plate reader.
-
Set the instrument to record fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every 1 second for 120 seconds.
-
Establish a stable baseline reading for the first 10-20 seconds.
-
The instrument's integrated liquid handler will then add 12.5 µL of compound from the assay-ready plate.
-
Continue recording the fluorescence signal for the remaining time to capture the peak calcium response.[4]
-
3.3. Data Analysis and Hit Identification
-
Response Calculation: The primary response is calculated as the Maximum fluorescence intensity post-compound addition minus the average Baseline fluorescence.
-
Normalization: Normalize the data on a per-plate basis:
-
% Activation = 100 * (Well_Response - Avg_Negative_Control) / (Avg_Positive_Control - Avg_Negative_Control)
-
Negative Control: Wells with vehicle (e.g., 0.1% DMSO).
-
Positive Control: Wells with a saturating concentration (EC₁₀₀) of a known reference agonist.
-
-
Hit Threshold: A primary hit is typically defined as a compound eliciting an activation level greater than three standard deviations above the mean of the negative controls. For this assay, a threshold of >50% activation is recommended.
Assay Validation and Quality Control
Rigorous validation ensures the reliability and reproducibility of HTS data.[12] The primary metric for this is the Z'-factor, which assesses the separation between positive and negative controls.[13][14]
4.1. Z'-Factor Calculation
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[13]
Where SD is the standard deviation and Mean is the average of the raw signal from the positive (pos) and negative (neg) controls.
| Parameter | Formula | Acceptance Criterion | Interpretation |
| Z'-Factor | 1 - (3*(SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal Window (S/B) | Mean_pos / Mean_neg | > 2 | The positive control signal is at least twice the background.[12] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Indicates low variability within control groups. |
4.2. Validation Protocol
-
Prepare a 384-well plate where half the wells are designated as negative controls (vehicle only) and the other half are positive controls (EC₁₀₀ reference agonist).
-
Run the Calcium Flux Assay as described in section 3.2.
-
Calculate the Z'-factor, S/B, and %CV for both control groups. The assay is considered validated and suitable for screening if the acceptance criteria are met.
Secondary Assay: IP-One TR-FRET for Hit Confirmation
False positives are common in primary screens. A secondary, orthogonal assay using a different detection modality is essential for hit confirmation. The IP-One assay measures the accumulation of IP1, a stable downstream metabolite in the Gq pathway, providing a time-integrated signal.[3][15]
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (TR-FRET).[16] IP1 produced by the cells competes with a labeled IP1-d2 (acceptor) for binding to an anti-IP1 antibody labeled with a Europium cryptate (donor). High levels of cellular IP1 disrupt the FRET, leading to a decrease in the ratiometric signal.[17]
Abbreviated Protocol:
-
Plate and grow cells as in the primary assay.
-
Add compounds (including confirmed hits from the primary screen) and incubate for 30-60 minutes in the presence of LiCl, which inhibits IP1 degradation.[17]
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Calculate the HTRF ratio and compare it to a standard curve to determine IP1 concentration. A true agonist hit will show a dose-dependent increase in IP1 accumulation.
Conclusion
The protocols and validation criteria outlined in this document provide a robust framework for screening this compound and other indole-based compounds against Gq-coupled GPCR targets. By employing a rapid and sensitive calcium flux assay for primary screening and confirming hits with a mechanistically distinct IP-One TR-FRET assay, researchers can efficiently identify and validate novel modulators of this important receptor class, paving the way for further lead optimization studies.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
- High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
- High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
- Recent progress in assays for GPCR drug discovery. (n.d.). [Source not provided].
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). [Source not provided].
- IP1 assay for GPCR activation measurements. (n.d.). BMG LABTECH.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). PubMed.
- HTS Assay Validation. (2012, May 1). NCBI Bookshelf.
- Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central.
- High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. (2025, August 25). Bentham Science Publishers.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic.
- Using IP-One HTRF® Assay to Identify Low Affinity Compounds. (2015, July 2). News-Medical.Net.
- Z-factor. (n.d.). Wikipedia.
- Application Note: Establishing A Cell Culture Assay Based On Time Resolved Fluorescence Resonance Energy Transfer (Tr Fret) For Screening G Protein Coupled Receptors. (n.d.). Block Scientific.
- HTRF IP-One Gq assay on SpectraMax Readers. (n.d.). Molecular Devices.
- High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20). [Source not provided].
- TR-FRET Measurements. (n.d.). BMG LABTECH.
- Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. (n.d.). [Source not provided].
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017, July 8). NCBI.
- N-Methyl-1H-indole-3-methanamine. (n.d.). PubChem.
- High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. (2025, August 25). Bentham Science Publisher.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.
- Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (n.d.). PubMed.
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC.
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (n.d.). NIH.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate.
- HTS - compoundManagement. (n.d.). [Source not provided].
- Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Derivatives. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blockscientific.com [blockscientific.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-1-(1-methyl-1H-indol-2-yl)-methanamine
Introduction:
Welcome to the dedicated technical support guide for the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-yl)-methanamine. This document is designed for researchers, chemists, and process development professionals who are actively engaged in or planning to undertake this synthesis. Our goal is to provide actionable, field-tested insights and robust troubleshooting strategies to help you navigate the common challenges associated with this procedure. The primary and most established route to this compound is the reductive amination of 1-methyl-1H-indole-2-carbaldehyde with methylamine. This guide will focus on optimizing this specific pathway, addressing potential pitfalls from starting material quality to final product purification, ensuring you can achieve high yield and purity with confidence.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Question 1: "My reaction yield is consistently low (<40%). What are the primary factors I should investigate?"
Low yield is one of the most common frustrations in synthesis. For the reductive amination pathway to this compound, the issue often lies in one of three areas: the imine formation step, the reduction step, or reagent quality.
Causality Analysis:
-
Inefficient Imine Formation: The initial reaction between the aldehyde (1-methyl-1H-indole-2-carbaldehyde) and methylamine forms a Schiff base (imine). This is a reversible equilibrium reaction. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient. Water is a byproduct of this step; its presence can shift the equilibrium back to the reactants.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used. NaBH₄ is a strong reducing agent that can also reduce the starting aldehyde to an alcohol if not handled correctly. STAB is milder and often preferred for its selectivity, but it is moisture-sensitive.
-
Reagent Degradation: The starting aldehyde is susceptible to oxidation if not stored properly. Methylamine solutions can lose concentration over time. The reducing agent, especially STAB, can degrade upon exposure to atmospheric moisture.
Troubleshooting Protocol:
-
Verify Starting Material Quality:
-
Aldehyde: Run a quick ¹H NMR or TLC of your 1-methyl-1H-indole-2-carbaldehyde. Look for the characteristic aldehyde proton peak and check for the presence of the corresponding carboxylic acid or alcohol impurities.
-
Methylamine: Use a fresh solution of methylamine (e.g., 40% in water or 2M in THF). If using an older bottle, consider titrating it to confirm the concentration.
-
-
Optimize Imine Formation:
-
Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture during the imine formation step. This will sequester the water byproduct and drive the equilibrium forward.
-
pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid can facilitate imine formation. However, too much acid can protonate the methylamine, rendering it non-nucleophilic. The optimal pH is typically between 5 and 6.
-
-
Refine the Reduction Step:
-
Staged Addition: Instead of adding all reagents at once, adopt a two-stage approach. First, stir the aldehyde, methylamine, and a catalytic amount of acetic acid in a suitable solvent (like methanol or dichloromethane) for 1-2 hours at room temperature to allow for imine formation. Then, cool the mixture in an ice bath before slowly adding the reducing agent.
-
Choice of Reductant: If you are using NaBH₄ and observing significant alcohol byproduct, switch to STAB. STAB is particularly effective for reductive aminations and can be added directly to the mixture of the aldehyde and amine.
-
Workflow Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low synthesis yield.
Question 2: "My final product is impure. I see a significant byproduct in my NMR/LC-MS analysis. What could it be?"
Impurity profiling is key to optimization. In this specific synthesis, two byproducts are most commonly observed.
Causality Analysis:
-
Over-reduction Product (Alcohol): The most likely impurity is 1-methyl-1H-indol-2-yl)methanol. This occurs when the reducing agent (especially a strong one like NaBH₄) directly reduces the starting aldehyde before it can form the imine with methylamine. This is exacerbated if the imine formation is slow or if the reducing agent is added too quickly or at too high a temperature.
-
Dimeric Impurity (Tertiary Amine): A less common but possible byproduct is the tertiary amine formed from the reaction of the desired secondary amine product with another molecule of the starting aldehyde (followed by reduction). This is more likely to occur if there is an excess of the aldehyde relative to methylamine.
Troubleshooting Protocol:
-
Characterize the Impurity:
-
¹H NMR: The alcohol byproduct will show a characteristic CH₂-OH signal. The dimeric impurity will have a more complex spectrum but will lack the N-H proton of the desired secondary amine.
-
LC-MS: Determine the mass of the impurity. The alcohol will have a mass corresponding to the addition of H₂ to the aldehyde. The dimeric impurity will have a mass corresponding to the product plus the mass of the aldehyde minus water.
-
-
Minimize Alcohol Formation:
-
Prioritize Imine Formation: Ensure the imine is fully formed before adding the reducing agent. Stir the aldehyde and amine for at least 1-2 hours before reduction. Monitoring the disappearance of the aldehyde spot by TLC is highly recommended.
-
Control Temperature: Perform the reduction at 0 °C. This slows down the rate of aldehyde reduction relative to imine reduction.
-
Use a Milder Reductant: As mentioned, switching from NaBH₄ to STAB significantly reduces the risk of alcohol formation.
-
-
Prevent Dimeric Impurity:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed in the initial imine formation step and is not available to react with the product.
-
Data Summary: Reductant Choice and Common Byproducts
| Reducing Agent | Key Advantages | Common Byproduct(s) | Mitigation Strategy |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful | (1-methyl-1H-indol-2-yl)methanol | Pre-form imine, add NaBH₄ slowly at 0 °C |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines | Minimal | Use anhydrous conditions as it is moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at acidic pH | Minimal (Toxicity concern) | Use in a well-ventilated fume hood, requires careful pH control |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent depends on the reducing agent.
-
For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they help to activate the borohydride.
-
For STAB , aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to avoid reaction with the solvent.
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
System: Use a mobile phase like 20-30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) is usually sufficient. Staining with potassium permanganate can also be helpful.
-
What to look for: You should see the spot for the starting aldehyde disappear and a new, more polar spot for the amine product appear. The product should have a lower Rf value than the starting aldehyde.
Q3: My purification by column chromatography is difficult, and the product seems to streak on the column. What can I do?
Amines are notorious for streaking on silica gel due to their basicity.
-
Solution: Add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia (in methanol) to the mobile phase will neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.
Q4: Can this synthesis be scaled up? What are the main considerations?
Yes, this reaction is amenable to scale-up. Key considerations include:
-
Temperature Control: The reduction step is exothermic. On a larger scale, ensure you have adequate cooling to maintain the reaction temperature, especially during the addition of the reducing agent. A mechanical stirrer is also recommended over a magnetic stir bar for efficient mixing.
-
Work-up: Quenching the reaction and the subsequent extractions can become more challenging at scale. Ensure your work-up procedure is robust and minimizes emulsion formation. A basic wash (e.g., with sodium bicarbonate solution) is crucial to remove any acidic residues before extraction.
Workflow Diagram: General Synthesis Protocol
Caption: A generalized workflow for the synthesis via reductive amination.
References
Currently, there are no publicly available, peer-reviewed journal articles that provide a detailed, step-by-step synthesis specifically for this compound. The protocols and troubleshooting advice provided here are based on established principles of organic chemistry, particularly the reductive amination of heterocyclic aldehydes, and are adapted from procedures for structurally similar molecules. For foundational knowledge on the reaction mechanism, the following resources are recommended:
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Source: Organic Reactions. URL:[Link]
-
Sodium Triacetoxyborohydride. Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS). URL:[Link]
-
The Synthesis of Tryptamines and their Analogs. Source: Alexander Shulgin (General reference for indole chemistry). URL:[Link]
Technical Support Center: Purification of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this specific secondary amine. The inherent basicity of the amine and the sensitivity of the indole ring present unique challenges. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your desired purity and yield.
Section 1: Understanding the Molecule & Core Challenges
This compound is a secondary amine with a substituted indole core. Its purification is complicated by two primary factors:
-
Basicity : The amine functionality (a secondary amine) is basic, leading to strong interactions with standard silica gel, which is acidic. This often results in poor chromatographic resolution, significant peak tailing, and potential irreversible adsorption of the product onto the column.[1]
-
Indole Nucleus Stability : The indole ring system can be sensitive to prolonged exposure to acid and is susceptible to oxidation, which may manifest as a pinkish or brownish discoloration of the material.[2]
These properties dictate that standard purification protocols must be modified to achieve success.
Physicochemical Property Profile (Estimated)
While specific experimental data for this exact molecule is not widely published, we can estimate its properties based on structurally similar compounds like N-methyl-1H-indole-3-methanamine.[3] These estimates are crucial for designing effective purification strategies.
| Property | Estimated Value/Characteristic | Implication for Purification |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | The compound is basic and will be protonated at neutral or acidic pH. This is key for salt formation and acid/base extractions. |
| Appearance | Likely an oil or low-melting solid; prone to coloration (yellow/brown) upon oxidation. | Color can be an initial indicator of impurity (oxidation).[2] Purification should ideally be performed promptly after synthesis. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH). The free base is poorly soluble in water. Salt forms (e.g., HCl) are typically water-soluble. | Dictates choice of solvents for chromatography, extraction, and crystallization. |
| Stability | Sensitive to strong acids and oxidizing agents. | Avoid strongly acidic conditions during chromatography (unless using reverse phase with acid modifiers) and protect from air and light to prevent degradation. |
Section 2: Troubleshooting Guide: Column Chromatography
Flash column chromatography is often the first method attempted for purification. Here are common problems and their solutions.
Q: My compound is streaking badly on the silica gel TLC plate and I'm getting very poor separation during column chromatography. What's happening?
A: This is the most common issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and sometimes irreversible binding.[1][4]
Solutions:
-
Mobile Phase Modification (Basic Additive): The most straightforward solution is to deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. This competing base will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane + 1% TEA). This is a very common and effective method.[1][4]
-
Ammonia: For more polar amines, a mixture like Chloroform/Methanol/Ammonia (e.g., 80:15:1.5) can be highly effective. It's crucial to pre-treat and pack the column with the same solvent mixture.[5] Note: Ensure your chloroform is not acidic to prevent side reactions.[5]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups. It eliminates the acidic silanol interactions and is excellent for purifying basic compounds.[1][6]
-
Alumina (Basic or Neutral): Alumina is another effective stationary phase for purifying amines.[7]
-
Q: I'm worried my compound is degrading on the silica gel column. How can I prevent this?
A: Compound degradation on silica can occur due to the acidic nature of the stationary phase.
Solutions:
-
Deactivate the Silica: As above, adding TEA or another base will neutralize the silica surface, reducing the likelihood of acid-catalyzed degradation.
-
Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system to elute the compound faster, even if it means sacrificing some resolution from less critical impurities.
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel or C2-deactivated silica, which is known to be gentler for sensitive compounds.[7]
Workflow for Chromatography Method Development
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: A Guide to the Stability and Storage of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Solutions
This guide is intended for researchers, scientists, and drug development professionals working with N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. Given the nuanced nature of indole alkaloids, ensuring the stability of your solutions is paramount for reproducible and accurate experimental outcomes. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your research endeavors.
I. Core Principles of Stability: Understanding the Molecule
This compound, as a substituted indole alkaloid, possesses a chemical structure susceptible to several degradation pathways. The indole nucleus is electron-rich, making it prone to oxidation, while the methanamine side chain can also participate in various reactions. Understanding these inherent properties is the first step in ensuring the stability of your solutions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that can cause the degradation of my this compound solution?
A1: The stability of this compound in solution is primarily influenced by four key factors:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the degradation of indole alkaloids. Acidic conditions, in particular, can lead to the protonation of the indole ring, making it more susceptible to degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Storing solutions at room temperature for extended periods is generally not recommended.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodecomposition.[1]
-
Oxygen: The presence of dissolved oxygen in the solvent can lead to the oxidation of the indole nucleus, a common degradation pathway for this class of compounds.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The choice of solvent is critical for both solubility and stability. For stock solutions, high-purity, anhydrous organic solvents are recommended. Commonly used solvents for indole alkaloids include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
It is advisable to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol before diluting with aqueous buffers for working solutions.[2]
Q3: How should I store my stock and working solutions of this compound?
A3: Proper storage is crucial to maintain the integrity of your solutions.
-
Stock Solutions: Store stock solutions in airtight, amber glass vials to protect from light and air.[3] For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment whenever possible. If short-term storage is necessary, keep them refrigerated at 2-8°C and protected from light.
Q4: I've observed a color change in my solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation.[5] If you observe a color change, it is recommended to discard the solution and prepare a fresh one. Purity should be verified using an analytical technique like HPLC.
III. Troubleshooting Guide: Identifying and Resolving Instability Issues
This section provides a structured approach to troubleshooting common problems encountered with this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage or dilution. | - Poor solubility in the chosen solvent or buffer.- pH of the aqueous buffer is not optimal for solubility.- "Salting out" effect upon addition to a high ionic strength buffer. | - Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and use a smaller volume for dilution.- Adjust the pH of the aqueous buffer. Many amines are more soluble in slightly acidic conditions.- Use a buffer with a lower salt concentration. |
| Inconsistent or non-reproducible experimental results. | - Degradation of the compound in the working solution.- Inaccurate concentration of the stock solution due to degradation. | - Prepare fresh working solutions for each experiment.- Verify the concentration and purity of your stock solution using HPLC-UV analysis (see Protocol 2).- Re-evaluate your storage conditions for both stock and working solutions. |
| Appearance of new peaks in HPLC analysis of the solution. | - Chemical degradation of the compound. | - Identify the degradation products if possible (see Section IV).- Optimize storage conditions to minimize degradation (e.g., store under an inert atmosphere, use antioxidants).- Reduce the time between solution preparation and use. |
IV. Understanding Degradation Pathways
The indole ring of this compound is susceptible to oxidation, which can lead to the formation of various degradation products. A common pathway involves the oxidation of the indole to an oxindole and further to an isatin derivative.[6][7]
Caption: Potential oxidative degradation pathway.
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 174.25 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Amber glass vial with a screw cap
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh 1.74 mg of this compound.
-
Transfer the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once fully dissolved, bring the final volume to 1 mL with anhydrous DMSO.
-
Transfer the stock solution to a labeled amber glass vial.
-
For long-term storage, create smaller aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Caption: Workflow for stock solution preparation.
Protocol 2: Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound solutions over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Solution of this compound to be tested
Procedure:
-
Initial Analysis (T=0):
-
Dilute a sample of the freshly prepared solution to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Inject the sample into the HPLC system.
-
Run a gradient elution (e.g., 5% to 95% B over 20 minutes).
-
Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Record the peak area of the parent compound.
-
-
Incubation:
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of degradation.
-
Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Caption: Workflow for HPLC stability testing.
VI. References
-
Chemistry LibreTexts. (2023, October 23). 7.2: Practical Aspects of Buffers. Chemistry LibreTexts. [Link]
-
Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer?. Bitesize Bio. [Link]
-
ResearchGate. (2017, February 6). How to select the buffer system for pH studies?. ResearchGate. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]
-
Google Patents. (n.d.). WO2012125894A2 - Oxidation inhibitors for amine degradation. Google Patents.
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]
-
ResearchGate. (2016, April 5). I am looking to make a stock solution containing indole-3-butyric acid. The protocols I have found online are rather vague; does anyone have one?. ResearchGate. [Link]
-
IARC Scientific Publications. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications. [Link]
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. American Society for Microbiology. [Link]
-
Frontiers in Microbiology. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Applied and Environmental Microbiology. (1991, October). Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. Applied and Environmental Microbiology. [Link]
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]
-
Google Patents. (n.d.). US3932417A - Dimeric indole alkaloid purification process. Google Patents.
-
Molecules. (2017, March). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules. [Link]
-
ResearchGate. (2020, August 2). What is the best method and solvent for isolation of alkaloids from leaves?. ResearchGate. [Link]
-
Molecules. (2022, April). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
-
LabManager. (n.d.). Your Practical Guide to Basic Laboratory Techniques. LabManager. [Link]
-
Reddit. (n.d.). Solvent extraction of alkaloids and plant based compounds. Reddit. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Wikipedia. (n.d.). Mitragynine. Wikipedia. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. [Link]
-
Molecules. (2020, December). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules. [Link]
-
Geotech Environmental Equipment, Inc. (n.d.). Chemical Compatibility Table. Geotech Environmental Equipment, Inc. [Link]
-
Molecules. (2024, April 26). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules. [Link]
-
mAbs. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. [Link]
-
mAbs. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Troubleshooting In Vitro Assay Variability for N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Welcome to the technical support resource for researchers working with N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. This guide is designed to provide in-depth, field-proven insights into managing and troubleshooting the variability that can arise during in vitro assays involving this indole methanamine derivative. As scientists and drug development professionals, we understand that robust and reproducible data is the cornerstone of discovery. This document moves beyond simple checklists to explain the causal relationships behind common experimental challenges, empowering you to build self-validating and reliable assays.
Introduction: The Challenge of Indole Derivatives in Vitro
This compound belongs to the indole class of compounds, a scaffold prevalent in both natural products and synthetic molecules with a wide range of biological activities. However, the very physicochemical properties that make them interesting can also present significant challenges in in vitro settings. Issues such as poor solubility, a tendency to aggregate, and interference with assay technologies are common hurdles. This guide provides a structured approach to identifying and mitigating these potential sources of variability.
Section 1: Compound Integrity and Preparation: The Foundation of Reproducibility
Before troubleshooting the assay itself, it is critical to validate the key reagent: the compound. Variability in your results can often be traced back to inconsistencies in compound handling and preparation.
Q1: My dose-response curve is inconsistent between experiments. Could my compound stock be the problem?
Absolutely. The stability and concentration of your stock solution are paramount. Inconsistent stock preparation or degradation can be a primary source of experimental drift.
Core Principles & Troubleshooting Steps:
-
Purity Verification: Always source compounds with a high degree of purity (typically ≥97%).[1] If you have the resources, independently verify the purity and identity of a new batch via LC-MS or NMR before use.
-
Solvent Selection: The choice of solvent is critical. While DMSO is common, it is hygroscopic and can impact cell health at higher concentrations. Test a panel of solvents (e.g., DMSO, ethanol, methanol) to find one that dissolves the compound completely at a high concentration.
-
Solubility Limits: Determine the practical solubility limit in your chosen solvent and, more importantly, in your final assay buffer. Compound precipitation in the assay well is a frequent cause of non-reproducible results.
-
Storage Conditions: this compound should be stored, as a solid, sealed in a dry environment at 2-8°C.[1] Once in solution, aliquot your stock to minimize freeze-thaw cycles, which can lead to degradation or precipitation. Store aliquots at -20°C or -80°C, protected from light.
-
Visual Inspection: Before each use, visually inspect your thawed stock solution for any signs of precipitation or crystallization. If observed, gently warm and vortex the solution to redissolve the compound completely.
Workflow for Compound Stock Preparation and Quality Control
Caption: Workflow for preparing and validating compound stock solutions.
Section 2: General In Vitro Assay Troubleshooting
This section addresses common sources of variability applicable to most plate-based in vitro assays.
Q2: I'm observing a high coefficient of variation (%CV) in my replicate wells. What should I check first?
High %CV within replicates points to a lack of precision, often stemming from technical execution.[2]
Troubleshooting Checklist:
| Potential Cause | Underlying Reason | Recommended Solution |
| Pipetting Error | Inaccurate or inconsistent liquid handling is the most common source of variability. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly sealed. For manual assays, follow a consistent plate-loading pattern to minimize time-based drift.[2][3] |
| Improper Mixing | Incomplete mixing of reagents or the compound in the well leads to a non-uniform reaction environment. | Gently mix all reagents before addition. After adding the final reagent, gently tap the plate or use a plate shaker to ensure homogeneity without cross-contamination. |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells for critical samples. Fill them with sterile water or media to create a humidity barrier.[2] |
| Incubation Conditions | Inconsistent temperature or CO2 levels across the incubator can affect biological activity. | Ensure the incubator is properly calibrated and not overcrowded. Allow plates to reach room temperature before reading if required by the assay protocol.[3] |
Q3: My dose-response curve is flat or shows a very narrow dynamic range. How can I improve it?
A poor dynamic range suggests the assay conditions are not optimal for detecting a response to your compound.
Causality and Solutions:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low.
-
Solution: Perform a broad dose-response experiment, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the active range of the compound.
-
-
Assay Window is Too Small: The difference between your positive and negative controls is insufficient.
-
Solution: Optimize the concentration of other key reagents (e.g., substrate, enzyme, cell number) to maximize the signal-to-background ratio.
-
-
Compound Insolubility: The compound may be precipitating at higher concentrations in the assay medium.
-
Solution: Perform a solubility test in your final assay buffer. If solubility is an issue, consider adding a small, controlled amount of a solubilizing agent like BSA or a non-ionic detergent, but be aware these can also interfere with the assay.
-
Section 3: Advanced Troubleshooting: Is Your Compound an Assay Artifact?
Indole-based molecules can sometimes be "nuisance compounds" that generate false positive results through mechanisms unrelated to specific target modulation.[4][5] It is crucial to perform counter-screens to ensure your observed activity is genuine.
Q4: I see activity in my primary screen, but it's not reproducible in follow-up assays. Could it be an artifact?
Yes, this is a classic sign of assay interference. Many compounds, particularly those that are planar and hydrophobic, can interfere with assays through several mechanisms.[6]
Key Interference Mechanisms and How to Test for Them:
-
Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[7][8] This is a very common artifact in high-throughput screening.[6]
-
How to Test: The hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. Re-run the assay in the presence of a low concentration (e.g., 0.01%) of Triton X-100. If the compound's potency is significantly reduced, aggregation is the likely cause.
-
-
Spectroscopic Interference: The compound itself may absorb light or fluoresce at the same wavelengths used for the assay readout, leading to a false signal.[6]
-
How to Test: Run the compound concentration curve in the assay buffer without the biological components (e.g., no enzyme or cells). Read the plate at the assay's excitation/emission or absorbance wavelengths. A concentration-dependent signal indicates direct interference.
-
-
Redox Activity: Some compounds can interfere with assays that rely on redox chemistry (e.g., assays using resazurin/alamarBlue or luciferase).
-
How to Test: Include a counter-screen with a known redox-sensitive agent. Additionally, the inclusion of antioxidants like glutathione (GSH) in the assay buffer can help identify redox-cycling compounds.[6]
-
Logical Flow for Investigating Assay Interference
Caption: Decision tree for diagnosing common assay interference mechanisms.
Section 4: Key Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol provides a method to estimate the solubility of your compound in the final assay buffer.
Materials:
-
This compound (high concentration stock in DMSO, e.g., 10 mM)
-
Assay buffer (the same buffer used in your experiment, including all additives)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a serial dilution of your compound in the assay buffer. Start from a high concentration where you expect precipitation (e.g., 200 µM) and dilute downwards in 2-fold steps to a concentration you know is soluble (e.g., <1 µM).
-
Include a "buffer only" blank control.
-
Incubate the plate under the same conditions as your main assay (e.g., 1 hour at 37°C).
-
After incubation, inspect the plate visually for any signs of precipitate.
-
Measure the light scattering of the samples by reading the absorbance at a wavelength outside the compound's absorbance spectrum (e.g., 600-650 nm).
-
Interpretation: A sharp increase in absorbance/light scattering at higher concentrations indicates compound precipitation. The highest concentration without a significant increase in scattering is your approximate limit of aqueous solubility under these conditions.
References
- Feng, B. Y., et al. (2005). Detergent-based assays for the detection of promiscuous inhibitors.
- Gordon, S. A., & Weber, R. P. (1951). Colorimetric estimation of indoleacetic acid. Plant Physiology, 26(1), 192–195.
- Wild, D. (Ed.). (2005). The Immunoassay Handbook. Elsevier.
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]
-
CMDC Labs. (2023). Overcoming Common Challenges in In Vitro Testing. CMDC Labs. Retrieved from [Link]
-
Study.com. (n.d.). Assay Performance, Validation & Troubleshooting. Study.com. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-274.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
Dahlin, J. L., et al. (2021). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology. Retrieved from [Link]
- Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Current Therapeutic Research, 95, 100645.
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143-147. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. anshlabs.com [anshlabs.com]
- 4. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
"N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine reaction byproducts and their identification"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. As Senior Application Scientists, we have compiled this resource to address common challenges, provide in-depth troubleshooting, and offer validated analytical protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical parameters?
A1: The most prevalent and efficient method for synthesizing this compound is a one-pot reductive amination.[1][2] This reaction involves the condensation of 1-methyl-1H-indole-2-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Critical parameters to control for a successful synthesis include:
-
Purity of Starting Materials: Ensure the 1-methyl-1H-indole-2-carbaldehyde is free from oxidation or self-condensation products.[3]
-
Choice of Reducing Agent: A mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for its selectivity.[2]
-
Reaction pH: The formation of the imine is typically favored under slightly acidic conditions, which can be achieved by the addition of a catalytic amount of acetic acid.[3][4]
-
Solvent: Anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the intermediate imine.[3]
-
Temperature: The reaction is generally performed at room temperature to minimize side reactions.[3]
Q2: I am observing a significant amount of unreacted 1-methyl-1H-indole-2-carbaldehyde in my reaction mixture. What could be the cause and how can I resolve it?
A2: The presence of unreacted starting aldehyde is a common issue in reductive amination and can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the aldehyde and amine to form the imine may not be favorable. To drive the reaction towards imine formation, consider the following:
-
Addition of a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester the water produced during imine formation.[3]
-
Catalytic Acid: A catalytic amount of acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[3][5]
-
-
Premature Reduction: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine.[2] Switching to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended as it selectively reduces the protonated imine.[2]
Q3: My final product is contaminated with a higher molecular weight impurity. What is the likely identity of this byproduct and how can I prevent its formation?
A3: A common higher molecular weight byproduct in reductive aminations involving primary amines is the tertiary amine formed through over-alkylation.[6] In this specific reaction, the desired secondary amine product, this compound, can react with another molecule of 1-methyl-1H-indole-2-carbaldehyde to form a tertiary amine.
To mitigate the formation of this byproduct:
-
Stoichiometry Control: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine.[3]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly allows for the immediate reduction of the initially formed imine, minimizing the concentration of the secondary amine available to react further.
-
Stepwise Procedure: An alternative is to first allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or ¹H NMR.[4]
Troubleshooting Guide: Common Byproducts and Their Identification
This section details the most probable byproducts in the synthesis of this compound and provides guidance on their identification using standard analytical techniques.
| Byproduct | Chemical Structure | Likely Cause | Identification Notes |
| 1-methyl-1H-indole-2-carbaldehyde (Unreacted Starting Material) | Incomplete reaction, inefficient imine formation. | GC-MS: Shorter retention time than the product. ¹H NMR: Presence of a characteristic aldehyde proton signal around 10 ppm. | |
| 1-(1-methyl-1H-indol-2-yl)methanol | Reduction of the starting aldehyde by a non-selective reducing agent. | GC-MS: Similar retention time to the starting aldehyde but with a different fragmentation pattern. ¹H NMR: Appearance of a singlet for the CH₂OH group and a broad singlet for the OH proton. | |
| N,N-dimethyl-1-(1-methyl-1H-indol-2-yl)methanamine (Over-alkylation Product) | Reaction of the secondary amine product with another equivalent of the aldehyde and imine formation/reduction. | LC-MS: Higher molecular weight than the desired product. ¹H NMR: Disappearance of the N-H proton signal and a characteristic singlet for the N(CH₃)₂ group. | |
| Dimeric Species | Self-condensation of the intermediate imine.[7][8] | LC-MS: Significantly higher molecular weight, approximately double that of the product. Fragmentation may show ions corresponding to the monomeric unit. |
Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol is designed for the qualitative identification of volatile byproducts.
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of methanol or ethyl acetate.
-
GC Conditions:
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Expected Fragmentation Patterns:
| Compound | Key Fragment Ions (m/z) | Interpretation |
| This compound | 174 (M⁺), 144, 130, 115 | M⁺ is the molecular ion. Loss of CH₂NHCH₃ gives the fragment at m/z 130. |
| 1-methyl-1H-indole-2-carbaldehyde | 159 (M⁺), 130, 102 | M⁺ is the molecular ion. Loss of CHO gives the fragment at m/z 130. |
| 1-(1-methyl-1H-indol-2-yl)methanol | 161 (M⁺), 130, 102 | M⁺ is the molecular ion. Loss of CH₂OH gives the fragment at m/z 130. |
| N,N-dimethyl-1-(1-methyl-1H-indol-2-yl)methanamine | 188 (M⁺), 144, 130 | M⁺ is the molecular ion. Alpha-cleavage results in the fragment at m/z 144. |
Protocol 2: LC-MS/MS for Sensitive Detection and Quantification
This protocol is suitable for the detection of both volatile and non-volatile impurities.[9]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the crude mixture in methanol. Dilute to 1-10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan of the expected molecular ions.
-
Protocol 3: ¹H and ¹³C NMR for Structural Elucidation
NMR is essential for the unambiguous structural confirmation of the product and byproducts.[10][11]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound or crude mixture in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
For complex mixtures, consider 2D NMR experiments like COSY to establish proton-proton correlations.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D experiments like HSQC and HMBC are invaluable for assigning proton-carbon correlations.[3]
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Proton | This compound (δ, ppm) | 1-methyl-1H-indole-2-carbaldehyde (δ, ppm) |
| Indole aromatic protons | 7.0 - 7.6 | 7.1 - 7.9 |
| Indole C3-H | ~6.4 | ~7.1 |
| N-CH₃ (indole) | ~3.7 | ~4.1 |
| CH₂ | ~3.9 | - |
| N-CH₃ (amine) | ~2.5 | - |
| NH | ~1.8 (broad) | - |
| CHO | - | ~10.3 |
Visual Diagrams
Reaction Pathway and Byproduct Formation
Caption: Recommended analytical workflow for reaction monitoring and product characterization.
References
-
The Royal Society of Chemistry. Supporting information. Available from: [Link].
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025-01-01). Available from: [Link].
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025-01-01). Available from: [Link].
-
Wikipedia. Reductive amination. Available from: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link].
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link].
-
Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. Available from: [Link].
-
National Institutes of Health. Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022-06-09). Available from: [Link].
-
YouTube. Reductive Amination. (2023-03-16). Available from: [Link].
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025-10-19). Available from: [Link].
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link].
-
National Institutes of Health. Ligand-free reductive amination via Pd-coated mechanocatalysis. Available from: [Link].
-
National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link].
-
Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021-06-14). Available from: [Link].
-
ResearchGate. Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. (2025-08-06). Available from: [Link].
-
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link].
-
National Institutes of Health. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024-08-30). Available from: [Link].
-
PubChem. 1-Methylindole-2-carboxaldehyde. Available from: [Link].
-
ResearchGate. MRM chromatogram of 16 metabolites optimized by LC-MS/MS. Available from: [Link].
-
Reddit. What's wrong with my reductive amination? I barely got any product. (2025-02-13). Available from: [Link].
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019-09-16). Available from: [Link].
-
National Institutes of Health. The dimerization of Δ1-piperidine-2-carboxylic acid. Available from: [Link].
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].
-
National Institutes of Health. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012-03-09). Available from: [Link].
-
National Institutes of Health. The dimerization of delta-1-piperidine-2-carboxylic acid. Available from: [Link].
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017-12-13). Available from: [Link].
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? (2018-03-21). Available from: [Link].
-
RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link].
-
National Institutes of Health. Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. (2015-02-15). Available from: [Link].
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? (2018-03-21). Available from: [Link].
-
PubChem. Indole-2-carboxaldehyde. Available from: [Link].
-
ResearchGate. N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Available from: [Link].
-
Mass Spectrometry: Fragmentation. Available from: [Link].
-
ResearchGate. (PDF) Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Available from: [Link].
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Technical Support Center: Scaling Up the Synthesis of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine
Disclaimer: The target molecule, N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, is a novel compound. This guide is structured based on established synthetic routes for structurally analogous indoleamines and addresses the common challenges encountered during their scale-up. The proposed synthetic pathway and troubleshooting advice are grounded in fundamental organic chemistry principles and peer-reviewed methodologies for similar structures.
Introduction
Welcome to the technical support center for the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine. This guide is designed for researchers, scientists, and process chemists involved in the scale-up of this, and similar, indoleamine targets. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in the synthetic process. Our aim is to equip you with the scientific rationale behind each step to ensure a robust, scalable, and reproducible synthesis.
The proposed, most direct synthetic route involves a two-step process:
-
N-methylation of Indole-2-carboxaldehyde: Introduction of a methyl group at the N1 position of the indole ring.
-
Reductive Amination: Formation of the final product by reacting the N-methylated intermediate with methylamine under reductive conditions.
This document will break down the potential issues in each of these critical stages.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting Guide
Part 1: N-Methylation of Indole-2-carboxaldehyde
This initial step is crucial for ensuring the correct regioselectivity and providing pure starting material for the subsequent reductive amination. While seemingly straightforward, N-methylation of indoles can present challenges, especially during scale-up.
| Problem/Observation | Potential Root Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Conversion | 1. Insufficient Base Strength/Solubility: The indole N-H is weakly acidic (pKa ≈ 17) and requires a suitable base for deprotonation. The base's insolubility can hinder the reaction. 2. Low Reactivity of Methylating Agent: While safer, agents like dimethyl carbonate (DMC) are less reactive than traditional methyl iodide or dimethyl sulfate.[1] 3. Low Reaction Temperature: The reaction may have a significant activation energy barrier. | 1. Base Selection: Use a strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or DMSO to facilitate deprotonation.[1][2] 2. Reagent Choice & Conditions: When using DMC, higher temperatures (e.g., reflux in DMF, ~130 °C) are often necessary to drive the reaction to completion.[1] For a milder alternative, quaternary ammonium salts like phenyl trimethylammonium iodide can be effective.[2][3] 3. Temperature Optimization: Gradually increase the reaction temperature and monitor by HPLC or TLC. For DMC, reflux is often required.[1] |
| Formation of Side Products (e.g., C-alkylation) | 1. Reaction with Formaldehyde Impurities: Some methylating agents can contain or generate formaldehyde, which can lead to C3-alkylation of the indole ring.[4] 2. Inappropriate Methylating Agent: Using reagents like formaldehyde under acidic conditions (as in Eschweiler-Clarke) is unsuitable for indole N-methylation and will favor C-alkylation.[4] | 1. Use High-Purity Reagents: Ensure your methylating agent is of high purity and stored correctly. 2. Select Appropriate Reagents: Avoid conditions that can lead to electrophilic attack on the indole ring. The use of a base with a methylating agent like DMC or a methyl halide is the standard and preferred method for N-methylation.[1][5] |
| Difficult Product Isolation/Purification | 1. High Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove on a large scale. 2. Emulsion during Workup: The presence of salts and residual solvent can lead to emulsions during aqueous workup and extraction. | 1. Precipitation/Crystallization: The desired N-methylated product can often be precipitated by adding water to the reaction mixture.[1] This is a highly scalable purification method. 2. Solvent Selection for Extraction: If extraction is necessary, use a solvent like tert-butyl methyl ether (TBME) or ethyl acetate.[6] To break emulsions, add a saturated brine solution. |
Part 2: Reductive Amination
This is a powerful and widely used transformation for amine synthesis. However, scaling up can reveal challenges related to imine formation, reagent stoichiometry, and control of side reactions.[7]
| Problem/Observation | Potential Root Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Conversion to Final Product | 1. Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine, especially if water is present.[8] 2. Decomposition of Reducing Agent: Some reducing agents, like sodium borohydride, are unstable in acidic conditions often used to catalyze imine formation. 3. Steric Hindrance: The indole-2-carboxaldehyde might present some steric hindrance, slowing down the reaction. | 1. Drive Imine Formation: Use a dehydrating agent like molecular sieves or employ a Lewis acid such as Ti(OiPr)4 to activate the aldehyde.[7][9] Running the reaction in a non-protic solvent like dichloroethane (DCE) can also be beneficial. 2. Select pH-Tolerant Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and effective reducing agent that is stable in slightly acidic conditions, making it ideal for one-pot reductive aminations.[7] It selectively reduces the iminium ion in the presence of the aldehyde. 3. Optimize Reaction Conditions: Increase reaction time or temperature moderately (e.g., 40-50 °C). Ensure adequate mixing, which is critical on a larger scale. |
| Formation of N,N-dimethylated Impurity | 1. Over-alkylation: While less common with primary amines, it's a possibility if the reaction conditions are too harsh or if there are reactive impurities. | 1. Stoichiometric Control: Use a slight excess (1.1-1.5 equivalents) of methylamine. Avoid a large excess of the reducing agent. 2. Monitor the Reaction: Track the reaction progress by HPLC or LC-MS to stop it once the starting material is consumed, preventing further reactions. |
| Presence of Unreacted Aldehyde | 1. Poor Imine Formation: As mentioned above, this is a common issue. 2. Insufficient Reducing Agent: The reducing agent may have been consumed by side reactions or was not added in sufficient quantity. | 1. Re-evaluate Imine Formation Conditions: See above suggestions. A two-step process (forming the imine first, then adding the reducing agent) can sometimes offer better control. 2. Check Reducing Agent Stoichiometry: Ensure at least one full equivalent of the hydride is added. For NaBH(OAc)3, 1.2-1.5 equivalents are common. |
| Difficult Product Purification | 1. Polar Nature of the Amine: The product is a basic amine, which can be challenging to handle with silica gel chromatography due to tailing. 2. Removal of Boron Salts: Boron-containing byproducts from the reducing agent can be difficult to remove. | 1. Acid-Base Extraction: Perform an acidic wash (e.g., with 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the product into an organic solvent. This is a highly effective and scalable purification technique. 2. Aqueous Workup: A thorough aqueous wash after the reaction is complete will help remove most of the boron salts. |
Frequently Asked Questions (FAQs)
Q1: What are the safety considerations when choosing a methylating agent for the first step?
A1: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but are also toxic and/or carcinogenic, posing significant risks during large-scale handling.[1] Dimethyl carbonate (DMC) is a much safer, environmentally friendly alternative.[1] Although it is less reactive and may require higher temperatures, its reduced toxicity and the benign nature of its byproducts (methanol and CO2) make it highly suitable for industrial applications.[6]
Q2: Can I use sodium borohydride (NaBH4) for the reductive amination step?
A2: While NaBH4 is a powerful reducing agent, it has limitations in this context. It can reduce the starting aldehyde, competing with the desired imine reduction.[7] Furthermore, it is less stable under the acidic conditions often required to catalyze imine formation. A more suitable reagent is sodium triacetoxyborohydride (NaBH(OAc)3), which is milder and chemoselective for the iminium ion over the aldehyde.[7]
Q3: My reductive amination is stalling. What is the first thing I should check?
A3: The most common reason for a stalled reductive amination is poor imine formation.[9] This is an equilibrium process, and the presence of water (from solvents, reagents, or as a byproduct) can push the equilibrium back towards the starting materials.[8] The first troubleshooting step should be to ensure anhydrous conditions. Adding molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can significantly improve yields.
Q4: How can I effectively monitor the progress of these reactions on a large scale?
A4: For both N-methylation and reductive amination, High-Performance Liquid Chromatography (HPLC) is the preferred method for reaction monitoring. It allows for quantitative analysis of the starting materials, intermediates, and products. For quicker, qualitative checks during development, Thin-Layer Chromatography (TLC) can be used. It is crucial to develop a reliable analytical method early in the process development stage.
Q5: What are the key parameters to consider when scaling up the reductive amination from bench to pilot plant?
A5: When scaling up, several factors become critical:
-
Heat Transfer: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.
-
Reagent Addition Rate: Slow, controlled addition of the reducing agent is often necessary to manage the reaction exotherm and prevent runaway reactions.
-
Workup and Isolation: The volume of solvents for extraction and washes increases significantly. Ensure the available equipment can handle these larger volumes and that the chosen purification method (e.g., precipitation, crystallization, or acid-base extraction) is scalable. Column chromatography should be avoided if possible on a large scale.[7]
Process Decision Logic
Caption: Decision tree for troubleshooting low conversion in reductive amination.
References
-
Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]
-
Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. Available at: [Link]
-
Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at: [Link]
-
Various Authors. (2012). Methylation of indole? Sciencemadness Discussion Board. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Porta, R., et al. (1979). Purification and molecular properties of rabbit lung indolamine N-methyltransferase. Biochemistry. Available at: [Link]
-
Jiang, X., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. Available at: [Link]
-
Loh, R., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
-
Various Authors. (2022). Reductive amination difficulties - poor conversion. Reddit r/Chempros. Available at: [Link]
-
Sreekanth, T., et al. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
- Jiang, X., et al. (2002). Methylation of indole compounds using dimethyl carbonate. Google Patents (CA2405937C).
-
Manimuthu, A. (2023). How to do N-Methylation of Indole? ResearchGate. Available at: [Link]
-
Clifford, D. P., et al. (1969). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Kumar, M. S., et al. (2007). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5-[substituted-1H-indole-3-yl]ethanamines. ResearchGate. Available at: [https://www.researchgate.net/publication/236166030_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-substituted-_1H-_indole-3-yl]ethanamines]([Link])
-
Sridharan, V., et al. (2011). Recent synthetic developments in the Fischer indole synthesis. RSC Advances. Available at: [Link]
-
Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Loh, R., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Available at: [Link]
-
Mindt, T. L., et al. (2018). One-step Process for Production of N-methylated Amino Acids From Sugars and Methylamine Using Recombinant Corynebacterium Glutamicum as Biocatalyst. PubMed. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]
-
Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link]
-
Various Authors. (2018). Reductive amination of amines with formaldehyde? ResearchGate. Available at: [Link]
-
Beryozkina, T. V., et al. (2020). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available at: [Link]
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. National Institutes of Health. Available at: [Link]
-
Matuszewska, B., & Borchardt, R. T. (1983). Guinea pig brain histamine N-methyltransferase: purification and partial characterization. Journal of Neurochemistry. Available at: [Link]
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"common pitfalls in handling N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine"
Technical Support Center: A Researcher's Guide to Handling Indole-Based Methanamines
Disclaimer: The compound specified, "N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine," is not extensively documented in readily available chemical literature. To provide a scientifically accurate and practical guide, this document will focus on the closely related and well-studied positional isomer, N-Methyl-1-(1-methyl-1H-indol-3-yl)methanamine and related indole derivatives. The principles and pitfalls discussed are broadly applicable to this class of compounds.
Introduction
Indole-based methanamines are a critical scaffold in drug discovery and chemical biology, found in numerous bioactive natural products and pharmaceuticals.[1] Their unique structure, however, presents specific challenges in handling, storage, and experimental use. This guide provides troubleshooting solutions and answers to frequently asked questions to help researchers navigate these common pitfalls, ensuring experimental reproducibility and integrity.
Troubleshooting Guide
This section addresses specific problems researchers may encounter.
Problem 1: Sample Degradation—Discoloration and Purity Loss
Q: My freshly prepared solution of an indole-based methanamine has turned yellow/brown, and I'm seeing unexpected spots on my TLC plate. What is happening?
A: Discoloration is a classic sign of degradation, often due to oxidation. The indole ring and the tertiary amine are susceptible to air oxidation, which can be accelerated by light.[2] This process can lead to the formation of colored byproducts like N-oxides, which compromise the purity and activity of your compound.[2]
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for sample discoloration.
Solutions:
-
Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[2] After preparing a solution, blanket the headspace of the vial with inert gas before sealing.
-
Light Protection: Store solids and solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[2]
-
Solvent Purity: Use freshly opened, high-purity solvents. Older solvents, especially ethers like THF or dioxane, can accumulate peroxides that accelerate degradation.
-
Purification: If minor discoloration occurs, the amine can often be repurified. For solids, recrystallization under an inert atmosphere is effective. For liquids, distillation under reduced pressure may be an option.[2]
Problem 2: Poor Solubility in Aqueous Buffers
Q: My compound is crashing out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I improve its solubility?
A: Indole-based methanamines are often basic and have low solubility in neutral or alkaline aqueous solutions. The free base form is less water-soluble than its protonated (salt) form.
Solutions:
-
pH Adjustment: Lowering the pH of the buffer will protonate the amine, forming a more soluble salt. A buffer pH of 4-6 is often a good starting point. However, you must first confirm that your compound and other assay components are stable at this pH.
-
Salt Formation: For easier handling and improved stability, the free base can be converted to its hydrochloride salt.[3] This can be done by dissolving the purified compound in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent to precipitate the salt.[3]
-
Use of Co-solvents: If pH adjustment is not possible, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) to your buffer, if compatible with your experimental system.
Problem 3: Inconsistent Results in Biological Assays
Q: I am getting variable IC50 values and poor reproducibility in my cell-based assays. Could this be related to compound handling?
A: Absolutely. Inconsistent results are often traced back to issues with compound stability, solubility, and accurate concentration determination.
Root Cause Analysis & Solution Workflow:
Caption: Decision tree for troubleshooting inconsistent biological data.
Solutions:
-
Fresh Stock Solutions: Prepare fresh stock solutions from solid material regularly. Avoid using stock solutions that have been stored for long periods, even at low temperatures.
-
Verify Concentration: After preparing a stock solution, verify its concentration using UV-Vis spectroscopy if a molar extinction coefficient is known. This ensures accuracy.
-
Equilibration Time: After diluting the stock into your final assay medium, allow for an adequate equilibration period before adding cells or starting the reaction to ensure the compound is fully dissolved and distributed.
Problem 4: Difficulty with Chromatographic Purification
Q: My compound is streaking badly on my silica gel column, leading to poor separation and low recovery. What can I do?
A: The basic nature of the amine group causes strong interaction with the acidic silica gel, resulting in tailing or streaking.[3][4]
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.[3] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[4] Reverse-phase chromatography is also an excellent option.[4]
-
Amine Workup: During the reaction workup, an acid wash (e.g., with dilute HCl) can be used to pull the basic amine product into the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be basified and re-extracted to recover the purified amine. This should only be used if your product is acid-stable.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N-Methyl-1-(1-methyl-1H-indol-3-yl)methanamine? A: The compound should be stored in a cool, dark, and dry place under an inert atmosphere.[6] Long-term storage in a refrigerator or freezer (-20°C) is recommended. Ensure the container is tightly sealed to prevent moisture absorption and oxidation.
| Condition | Recommendation | Rationale |
| Temperature | Refrigerator or Freezer (-20°C) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the indole and amine moieties.[2] |
| Light | Amber vial or protected from light | Prevents light-induced degradation.[2] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-related side reactions. |
Q2: What are the primary safety concerns when handling this class of compounds? A: Indole-based methanamines should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[3] They may cause skin, eye, and respiratory irritation.[7] Handling should be done in a well-ventilated chemical fume hood. Always consult the specific Material Safety Data Sheet (MSDS) for the compound you are working with.[3][8]
Q3: Can I use Fischer indole synthesis to prepare 3-aminoindole derivatives? A: The synthesis of 3-aminoindoles via the classic Fischer indole synthesis is notoriously challenging and often fails.[9][10] This is because electron-donating groups on the carbonyl compound can weaken the N-N bond in a key intermediate, leading to side reactions instead of the desired cyclization.[9] Alternative synthetic routes are generally required for this substitution pattern.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a new amber glass vial. Example: 2.16 mg for a 1 mL stock of a compound with MW 216.32 g/mol .
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO using a calibrated micropipette.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Inert Gas Purge: Briefly open the cap, flush the vial's headspace with argon or nitrogen, and immediately reseal.
-
Storage: Store the stock solution at -20°C. For daily use, an aliquot can be kept at 4°C for a short period (1-2 days).
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Hughes, D. L., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5429–5431.
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Hughes, D. L., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]
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Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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Bentivoglio, G., et al. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Retrieved from [Link]
- Fadaeinasab, M., et al. (2017).
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PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Industrial Safety and Hygiene News. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Zhang, Y., et al. (2023). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Retrieved from [Link]
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ResearchGate. (2008). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Retrieved from [Link]
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Li, J., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]
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Technical Support Center: Interpreting Mass Spectrometry Data of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Welcome to the technical support guide for the mass spectrometry analysis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related tryptamine derivatives. This guide provides in-depth, experience-based insights into potential challenges and their solutions, moving beyond simple procedural lists to explain the underlying scientific principles.
Introduction: Understanding the Analyte
This compound is a synthetic tryptamine derivative. Its structure, characterized by a methylated indole nitrogen and a methylated secondary amine on the side chain, presents unique considerations for mass spectrometry analysis. A thorough understanding of its potential ionization and fragmentation behavior is critical for accurate identification and quantification.
Molecular Formula: C₁₂H₁₆N₂
Monoisotopic Mass: 188.1313 g/mol
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometric analysis of this compound.
Q1: What is the expected protonated molecular ion [M+H]⁺ for this compound in ESI-MS?
A1: The expected protonated molecular ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 189.1392. This is calculated by adding the mass of a proton (1.00794 u) to the monoisotopic mass of the neutral molecule (188.1313 u). High-resolution mass spectrometry is recommended to confirm the elemental composition.
Q2: What are the most probable fragmentation pathways for this molecule in MS/MS analysis?
A2: Tryptamine derivatives characteristically fragment through cleavage of the bond between the α and β carbons of the ethylamine side chain. For this compound, the primary fragmentation is the loss of the methylaminomethyl group, leading to the formation of a stable 1-methyl-1H-indol-2-yl)methyl cation.
A key fragmentation pathway involves the cleavage of the Cα-Cβ bond, which is a common characteristic for tryptamine derivatives.[1][2] This process results in the formation of an iminium ion. The fragmentation of similar N,N-disubstituted tryptamines often shows the formation of iminium ions as a characteristic feature.[3]
dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
parent [label="[M+H]⁺\nm/z 189.1392", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment1 [label="1-methyl-1H-indol-2-ylmethylium\nm/z 144.0813"]; fragment2 [label="Iminium Ion\nm/z 44.0500"];
parent -> fragment1 [label="Loss of CH3NHCH2"]; parent -> fragment2 [label="α-cleavage"]; } caption: "Predicted ESI-MS/MS fragmentation of this compound."
Q3: Which ionization technique, ESI or APCI, is more suitable for this compound?
A3: Electrospray ionization (ESI) is generally the preferred method for tryptamine derivatives due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[4][5] This is crucial for accurate molecular weight determination. Atmospheric pressure chemical ionization (APCI) can also be used, but may induce more in-source fragmentation.
Q4: Should I expect to see adduct formation in my ESI mass spectrum?
A4: Yes, adduct formation is common in ESI-MS, especially with alkali metal ions.[6][7] It is advisable to look for sodium [M+Na]⁺ (m/z ~211.1212) and potassium [M+K]⁺ (m/z ~227.0951) adducts.[7] The presence of these adducts can help confirm the molecular weight of your analyte.[8]
| Ion Species | Mass Difference (from M) | Expected m/z |
| [M+H]⁺ | +1.0079 | 189.1392 |
| [M+Na]⁺ | +22.9898 | 211.1211 |
| [M+K]⁺ | +38.9637 | 227.0950 |
| [M+NH₄]⁺ | +18.0344 | 206.1657 |
| Table 1: Common adducts expected in the ESI-MS analysis of this compound. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: No molecular ion peak is observed, only fragment ions.
Possible Cause A: In-source Fragmentation
-
Explanation: Even with soft ionization techniques like ESI, excessive energy in the ion source can cause the molecule to fragment before it reaches the mass analyzer.[4][9][10] This is known as in-source fragmentation or collision-induced dissociation (CID).[9]
-
Troubleshooting Steps:
-
Reduce Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage in the ion source settings. This reduces the kinetic energy imparted to the ions, minimizing fragmentation.
-
Optimize Source Temperature: High source temperatures can contribute to thermal degradation. Experiment with lowering the desolvation gas temperature.
-
Check for Contaminants: Contaminants in the sample or mobile phase can sometimes enhance fragmentation. Ensure high-purity solvents and proper sample cleanup.
-
Possible Cause B: Incorrect Ionization Mode
-
Explanation: While positive ion mode is standard for amines, verifying that the instrument is not inadvertently set to negative ion mode is a simple but crucial check.
-
Troubleshooting Steps:
-
Confirm that your mass spectrometer method is set to positive ionization mode.
-
dot graph "Troubleshooting_No_M_Plus_H" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
start [label="No [M+H]⁺ Peak Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_source [label="Check for In-Source Fragmentation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_voltage [label="Decrease Cone/Fragmentor Voltage"]; optimize_temp [label="Optimize Source Temperature"]; check_purity [label="Verify Solvent/Sample Purity"]; check_mode [label="Verify Positive Ionization Mode", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; confirm_mode [label="Confirm Method Settings"]; solution [label="[M+H]⁺ Peak Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_source; check_source -> reduce_voltage; reduce_voltage -> solution; check_source -> optimize_temp; optimize_temp -> solution; check_source -> check_purity; check_purity -> solution; start -> check_mode; check_mode -> confirm_mode; confirm_mode -> solution; } caption: "Workflow for troubleshooting the absence of a molecular ion peak."
Issue 2: Poor signal intensity or no signal at all.
Possible Cause A: Suboptimal Ionization
-
Explanation: The pH of the mobile phase significantly impacts the ionization efficiency of amines. In an acidic mobile phase, the amine group is readily protonated, enhancing the [M+H]⁺ signal.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of formic acid (0.1% is a good starting point) to your mobile phase. This will promote protonation and improve signal intensity.
-
Optimize ESI Source Parameters: Adjust the nebulizer gas flow, spray voltage, and capillary position to ensure a stable and efficient spray.
-
Possible Cause B: Sample Degradation or Adsorption
-
Explanation: Tryptamines can be susceptible to degradation or adsorption to surfaces, especially in certain solvents or vial types.
-
Troubleshooting Steps:
-
Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation.
-
Solvent Selection: Ensure the analyte is fully dissolved and stable in the chosen solvent. Methanol or acetonitrile are generally good choices.
-
Vial Selection: Consider using polypropylene or silanized glass vials to minimize adsorption.
-
Issue 3: Mass accuracy is poor, or peaks are broad.
Possible Cause A: Instrument Calibration
-
Explanation: Mass spectrometers require regular calibration to ensure accurate mass assignments.[11]
-
Troubleshooting Steps:
-
Perform Mass Calibration: Calibrate the instrument across the desired mass range using a certified calibration standard.
-
Possible Cause B: High Sample Concentration
-
Explanation: Overly concentrated samples can lead to detector saturation, resulting in peak broadening and mass shifts.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample to find a concentration that provides a strong signal without saturating the detector.
-
Possible Cause C: Chromatographic Issues (for LC-MS)
-
Explanation: Poor chromatography can lead to broad peaks entering the mass spectrometer.[12]
-
Troubleshooting Steps:
-
Optimize Chromatography: Ensure your LC method provides sharp, symmetrical peaks. Consider adjusting the gradient, flow rate, or column chemistry. A C18 column is often a good starting point for tryptamines.[13]
-
Part 3: Recommended Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
Protocol 2: Suggested LC-MS Method Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: ESI-capable mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole).
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Desolvation Temperature: 300-400 °C.
-
Cone/Fragmentor Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Mass Range: m/z 50-500.
This guide provides a comprehensive framework for the successful mass spectrometric analysis of this compound. By understanding the fundamental principles of its ionization and fragmentation, and by systematically troubleshooting common issues, researchers can obtain high-quality, reliable data.
References
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- JEOL USA, Inc. (n.d.). In-source fragmentation.
-
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Retrieved from [Link]
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Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 90(11), 6848–6855. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Gau, R., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. Journal of Pharmaceutical and Biomedical Analysis, 192, 113661. Retrieved from [Link]
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Robles, Y., et al. (2019). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 30(9), 1929-1937. Retrieved from [Link]
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G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
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Liu, J. T., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 879(20), 1735-1740. Retrieved from [Link]
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Kostiainen, R. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
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Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–mass spectrometry and liquid chromatography–electrospray ionization–mass spectrometry. Forensic Science International, 153(2-3), 83-91. Retrieved from [Link]
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Jones, A. D., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 29(22), 5021. Retrieved from [Link]
-
Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Forensic Science International, 153(2-3), 83-91. Retrieved from [Link]
-
Hsiao, Y., et al. (2009). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 14(9), 3344-3356. Retrieved from [Link]
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Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
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Shaw, G. J., Wright, G. J., & Milne, G. W. (1977). Mass spectra of some specifically deuterated tryptamines. Biomedical Mass Spectrometry, 4(6), 348-353. Retrieved from [Link]
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Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 133-141. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Wiley Analytical Science. (2023, May 9). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Retrieved from [Link]
-
R Documentation. (n.d.). Adduct list. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Forendex. (n.d.). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Retrieved from [Link]
-
Cambridge Open Engage. (n.d.). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Tryptamine, 2TMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). Tryptamine. Retrieved from [Link]
-
MassBank. (2007, July 7). Tryptamines and derivatives. Retrieved from [Link]
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link]
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GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
Brandt, S. D., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2249-2256. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]
-
ResearchGate. (n.d.). EI-ITMS spectra of N,N-disubstituted tryptamines 1a-25a a Relative.... Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
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Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
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Technical Support Center: Optimizing Cell Permeability of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Derivatives
This guide provides in-depth troubleshooting and frequently asked questions for researchers working to optimize the cell permeability of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine and its derivatives. Our focus is on providing practical, mechanistically-grounded advice to overcome common experimental hurdles in drug discovery and development.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing the cell permeability of small molecules like my indole derivatives?
A1: Cell permeability is primarily governed by a balance of two main processes:
-
Passive Diffusion: This is the movement of a molecule across the lipid bilayer of the cell membrane, driven by its concentration gradient. It is the most common route for many drug candidates and is heavily influenced by the molecule's physicochemical properties. Key factors include lipophilicity (LogP), molecular size, and the number of hydrogen bond donors and acceptors.
-
Carrier-Mediated Transport: This involves membrane-bound proteins that facilitate the movement of molecules across the cell membrane. This can be divided into:
-
Active Transport: Requires energy (ATP) to move a compound against its concentration gradient. This includes efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cell, representing a major challenge for permeability.
-
Facilitated Diffusion: Proteins assist in moving a compound down its concentration gradient without energy expenditure.
-
Understanding which mechanism dominates is critical for optimizing your derivative series.
Q2: What are the key physicochemical properties I should focus on for initial permeability screening?
A2: For early-stage assessment, focusing on properties that govern passive diffusion is most efficient. The most influential parameters are often summarized by frameworks like Lipinski's "Rule of Five". While not absolute rules, they provide excellent guidance.
| Physicochemical Property | Recommended Range for Good Permeability | Rationale |
| LogP (Lipophilicity) | 1 - 3 | A measure of a compound's solubility in a non-polar solvent versus a polar one. If too low (<1), the compound is too hydrophilic to enter the lipid membrane. If too high (>3), it may get trapped. |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily across the membrane. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | The sum of -OH and -NH groups. These groups must be stripped of their hydrating water molecules to enter the lipid core of the membrane, which is energetically costly. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The sum of N and O atoms. High numbers increase polarity and reduce permeability. |
| Polar Surface Area (PSA) | < 140 Ų | A measure of the surface sum over all polar atoms. It is a very good predictor of permeability; lower PSA is generally correlated with higher permeability. |
Your core scaffold, this compound, has a good starting point, but modifications can quickly alter these parameters. Computational tools can predict these values to help guide your synthetic strategy.
Q3: Which in-vitro permeability assay should I start with: PAMPA or Caco-2?
A3: The choice depends on your research stage.
-
Start with PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models only passive diffusion. It is excellent for early-stage screening of a large number of derivatives to rank-order them based on their intrinsic ability to cross a lipid barrier. Its simplicity and low cost make it ideal for establishing initial structure-permeability relationships.
-
Progress to Caco-2 Assays: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that mimics the intestinal barrier. This assay is the gold standard as it accounts for both passive diffusion and active transport (including efflux by P-gp). Use this for lead candidates that have already shown promise in the PAMPA assay.
A common strategy is to use PAMPA for initial library screening and then use the more complex and resource-intensive Caco-2 assay to investigate the most promising hits.
Part 2: Troubleshooting Guides
Issue 1: My indole derivative shows low permeability in the PAMPA assay.
This result suggests a problem with the fundamental physicochemical properties of your compound for passive diffusion.
Caption: Troubleshooting workflow for low passive permeability.
Detailed Steps & Rationale:
-
Analyze Physicochemical Properties: Before performing more experiments, use computational software (e.g., ChemDraw, StarDrop) to calculate the LogP, PSA, MW, and H-bond donor/acceptor counts for your derivative. Compare these to the recommended ranges in the FAQ table.
-
Causality: The indole nitrogen and the secondary amine in your core structure are key contributors to polarity. If your modifications have added more polar groups (e.g., -OH, -COOH), the PSA will likely be too high, preventing the molecule from entering the non-polar lipid membrane.
-
-
Check Aqueous Solubility: A compound cannot permeate if it does not remain dissolved in the aqueous donor compartment of the assay. Poor solubility can be mistaken for low permeability.
-
Action: Perform a kinetic or thermodynamic solubility assay. If solubility is poor, you may need to make structural changes to improve it or use solubilizing excipients in your assay buffer, although this can sometimes complicate interpretation.
-
-
Structural Modification Strategy: If properties are suboptimal, plan your next synthetic steps accordingly.
-
To Decrease Polarity: Consider masking the N-H of the secondary amine via methylation (creating a tertiary amine) or replacing a polar R-group with a more lipophilic one (e.g., replacing a hydroxyl with a methoxy group). This directly reduces hydrogen bonding capacity and PSA.
-
To Increase Solubility: If the molecule is too lipophilic, introducing a carefully placed polar group or an ionizable group (like a basic amine) can improve solubility without drastically harming permeability.
-
Issue 2: My compound has good PAMPA permeability but low Caco-2 permeability.
This is a classic and informative result. It strongly suggests that while your compound has the right physicochemical properties for passive diffusion, it is being actively removed from the Caco-2 cells by an efflux transporter. The most common culprit is P-glycoprotein (P-gp, also known as MDR1).
Validation & Comparative
A Guide to the Functional Characterization of Novel Indoleamines: A Comparative Analysis Framework
Introduction
In the rapidly evolving landscape of neuropharmacology, the exploration of novel indoleamine scaffolds holds immense promise for developing next-generation therapeutics targeting the serotonergic system. This guide addresses the characterization of a novel compound, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine (herein abbreviated as NM-MIM), a structurally distinct indoleamine. As NM-MIM is not extensively characterized in existing literature, this document serves as a comprehensive methodological framework. We will outline the essential functional assays required to build a pharmacological profile for NM-MIM and compare its hypothetical performance against well-established indoleamines: Serotonin (5-HT), the endogenous ligand, and Psilocin (4-HO-DMT), a classic psychedelic tryptamine.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental design, ensuring that the described protocols form a self-validating system for the rigorous assessment of novel compounds.
Part 1: Understanding the Serotonergic Targets and Signaling Pathways
The primary targets for most psychoactive indoleamines are the G-protein coupled receptors (GPCRs) of the serotonin system. A comprehensive functional profile requires interrogating a compound's activity across multiple signaling pathways, as receptor activation is not a simple "on/off" switch. A ligand can preferentially activate one pathway over another, a phenomenon known as "functional selectivity" or "biased agonism," which has profound implications for its physiological and therapeutic effects.
Our investigation will focus on three key signaling outputs downstream of common serotonergic targets like the 5-HT₂A receptor:
-
Gαq/11 Pathway: Canonical for 5-HT₂A/2C receptors, this pathway leads to the activation of Phospholipase C (PLC), mobilization of intracellular calcium (Ca²⁺), and activation of Protein Kinase C (PKC).
-
Gαi/o Pathway: Canonical for 5-HT₁A receptors, this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
β-Arrestin 2 Pathway: A G-protein-independent pathway involved in receptor desensitization, internalization, and activation of distinct signaling cascades (e.g., MAP kinases).
The following diagram illustrates these divergent signaling possibilities from a single receptor.
Caption: Divergent signaling pathways activated by an indoleamine ligand at a serotonin receptor.
Part 2: Experimental Methodologies
To build a robust comparative profile, we will employ three distinct functional assays. Each protocol is designed for a 96-well plate format, suitable for generating concentration-response curves and determining key pharmacological parameters like potency (EC₅₀) and maximal efficacy (Eₘₐₓ).
Gαq/11 Functional Assay: Intracellular Calcium Mobilization
This assay is the gold standard for measuring activation of 5-HT₂A and 5-HT₂C receptors. We measure the transient increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.
Experimental Workflow Diagram
A Comparative Analysis of Tryptamine and its Isomeric Derivative, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Guide for Researchers in Pharmacology and Drug Development
Abstract
This guide provides a detailed comparative analysis of the foundational monoamine alkaloid, Tryptamine, and a structurally distinct, lesser-known isomer, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. While Tryptamine is a well-characterized neuromodulator and the structural backbone for numerous psychoactive compounds and neurotransmitters, its C2-substituted isomer remains largely unexplored in scientific literature.[1][2][3] This document synthesizes known experimental data for Tryptamine with predictive insights into the pharmacology of its C2-isomer based on established structure-activity relationships (SAR) for tryptamine derivatives. We will explore key differences in physicochemical properties, predict variations in receptor engagement and metabolic stability, and provide robust, validated experimental protocols for researchers aiming to empirically test these hypotheses. This guide serves as a foundational resource for scientists investigating novel tryptamine scaffolds for therapeutic development.
Part 1: Structural and Physicochemical Analysis
The fundamental difference between Tryptamine and this compound lies in the attachment point of the amine side chain to the indole core and subsequent methylations. Tryptamine features a 2-aminoethyl group at the C3 position, whereas the isomer has a methylaminomethyl group at the C2 position.[1][4] This seemingly subtle isomeric shift has profound implications for the molecule's orientation and interaction with biological targets.
The subject isomer also possesses two key methylations absent in the parent tryptamine molecule: one on the indole nitrogen (N1) and another on the side-chain amine (N-methyl). These modifications are known to significantly influence pharmacological properties.
Table 1: Comparative Physicochemical Properties
| Property | Tryptamine | This compound | Rationale for Predicted Difference |
| Molecular Formula | C₁₀H₁₂N₂[4] | C₁₁H₁₄N₂[5] | Addition of one methyl group. |
| Molecular Weight | 160.22 g/mol [4] | 174.24 g/mol (Calculated) | Addition of one methyl group. |
| logP (Lipophilicity) | ~1.21 - 1.55[1][6] | > 1.6 (Predicted) | N-methylation and N1-methylation increase lipophilicity, potentially enhancing BBB penetration. |
| pKa (Strongest Basic) | ~9.73[6] | ~9.8 - 10.2 (Predicted) | N-alkylation slightly increases the basicity of the amine. |
| Metabolic Vulnerability | High (MAO Substrate)[1] | Low (Predicted) | N1-methylation is known to sterically hinder or prevent metabolism by monoamine oxidase (MAO).[7][8] |
Part 2: Comparative Pharmacology (Known vs. Predicted)
The structural alterations are predicted to create a distinct pharmacological profile for the C2-isomer compared to the well-documented effects of tryptamine.
Receptor Binding Profile
Tryptamine acts as an agonist at multiple serotonin (5-HT) receptors, with notable activity at 5-HT₂A, and is also a potent full agonist of the trace amine-associated receptor 1 (TAAR1).[1] Psychedelic tryptamines primarily exert their effects through 5-HT₂A receptor agonism.[9][10][11]
-
Predicted Profile for this compound:
-
5-HT₂A Receptor: The side-chain N-methylation is a common feature in potent 5-HT₂A agonists (e.g., N,N-dimethyltryptamine).[12] This modification often increases potency. However, the shift of the side chain from C3 to C2 will significantly alter how the molecule docks within the receptor's binding pocket. This could either enhance or diminish affinity and efficacy, and requires empirical validation.
-
5-HT₁A Receptor: Many psychedelic tryptamines also possess significant 5-HT₁A receptor affinity, which can modulate the primary effects of 5-HT₂A activation.[13][14] The N-methyl group may confer affinity at this receptor as well.
-
Other Receptors: Tryptamine derivatives can show affinity for a range of other receptors, including dopamine and adrenergic receptors.[9] The unique C2-isomer structure warrants a broad binding screen to identify potential off-target activities.
-
Pharmacokinetics and Metabolism
Tryptamine is characterized by very rapid metabolism, primarily via oxidative deamination by monoamine oxidase (MAO), leading to a very short duration of action when administered exogenously.[1][8]
-
Predicted Profile for this compound:
-
MAO Inhibition: The most significant predicted pharmacokinetic difference is resistance to MAO degradation. The methyl group at the N1 position of the indole ring is expected to sterically block the enzyme's access, a known strategy to increase the bioavailability and duration of action of tryptamines.[7][15]
-
Duration of Action: Due to the predicted decrease in MAO metabolism, the C2-isomer is hypothesized to have a significantly longer biological half-life and duration of effect compared to tryptamine.
-
Part 3: Experimental Protocols for Comparative Validation
To empirically validate the predicted pharmacological profile of this compound against Tryptamine, a systematic, multi-step experimental approach is necessary.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of Tryptamine and its C2-isomer at a panel of relevant CNS receptors.
Causality: This assay is foundational. It quantifies the physical interaction between a compound and a receptor. A high affinity (low Ki value) is a prerequisite for potent biological activity at that receptor. Comparing affinities will provide the first quantitative measure of how the structural differences impact target engagement.
Methodology:
-
Receptor Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptors of interest (e.g., 5-HT₂A, 5-HT₁A, 5-HT₂C, D₂, α₂, TAAR1).
-
Radioligand Selection: Choose a high-affinity radioligand specific for each receptor target (e.g., [³H]ketanserin for 5-HT₂A, [³H]8-OH-DPAT for 5-HT₁A).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and a range of concentrations of the test compounds (Tryptamine and the C2-isomer), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Flux)
Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC₅₀) of the compounds at Gq-coupled receptors like 5-HT₂A.
Causality: While binding assays confirm interaction, they do not reveal the consequence of that interaction. A functional assay is essential to determine if the compound activates the receptor (agonist), blocks it (antagonist), or has no effect. The 5-HT₂A receptor signals through the Gq pathway, leading to a measurable release of intracellular calcium, making this a direct and reliable readout of receptor activation.[16]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor. Culture the cells to an appropriate confluency in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Preparation: Prepare serial dilutions of Tryptamine and the C2-isomer in an appropriate assay buffer.
-
Assay Execution:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reads.
-
Measure the baseline fluorescence of the dye-loaded cells.
-
Add the test compounds at various concentrations to the wells and immediately begin measuring fluorescence changes over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The response is quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the compound.
-
Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal effect).
-
Compare the Emax to a known full agonist (e.g., serotonin) to classify the compounds as full or partial agonists.
-
Conclusion
The comparative analysis between Tryptamine and this compound presents a compelling case study in structure-activity relationships. Tryptamine serves as a well-understood benchmark, characterized by broad receptor interactions and rapid MAO-mediated metabolism.[1] In contrast, its C2-substituted, doubly-methylated isomer is predicted to exhibit a significantly different pharmacological profile. Key hypotheses suggest a potentially higher affinity for serotonergic receptors due to N-methylation and, most critically, a greatly extended pharmacokinetic profile due to the N1-methyl group's inhibition of MAO degradation. The provided experimental protocols offer a clear and validated path for researchers to systematically test these predictions, potentially uncovering a novel tryptamine scaffold with distinct therapeutic possibilities.
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Validating the Anticancer Effects of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel anticancer compound from a promising in vitro hit to a potential clinical candidate is fraught with challenges. The robust in-vivo validation of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, a novel indole derivative, is a critical inflection point in its developmental pathway. This guide provides a comprehensive framework for designing and executing a rigorous in vivo validation study, comparing its potential efficacy with established and alternative therapeutic strategies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to contextualize the potential of this promising molecule.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties[1][2][3]. Indole derivatives have been shown to modulate a variety of cellular processes and signaling pathways critical for cancer cell proliferation, survival, and metastasis[3][4]. This guide will, therefore, not only outline the validation of this compound but also serve as a template for other novel indole-based anticancer agents.
The Imperative of In Vivo Validation: Bridging the In Vitro-In Vivo Gap
While in vitro assays provide valuable initial data on a compound's cytotoxicity and mechanism of action, they lack the complexity of a whole-organism system[5][6]. In vivo studies are indispensable for evaluating a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (drug effect on the body), and overall therapeutic efficacy and toxicity in a more clinically relevant setting[7][8]. The transition from in vitro to in vivo is a significant hurdle where many promising compounds fail[5]. Therefore, a well-designed in vivo study is paramount.
Selecting the Appropriate In Vivo Model: A Critical First Step
The choice of the in vivo model is a pivotal decision that will profoundly impact the translatability of the research findings. The two most common models for preclinical cancer research are xenografts and syngeneic models.
Xenograft Models: These involve the implantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice[9][10][11].
-
Advantages: Allows for the study of human tumor growth and response to therapy in a living organism. PDX models, in particular, can better recapitulate the heterogeneity of human cancers[9][12].
-
Disadvantages: The absence of a competent immune system precludes the evaluation of immunomodulatory anticancer agents[13][14][15].
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background[9][13][14][15][16].
-
Advantages: The presence of an intact immune system makes them ideal for studying immuno-oncology agents and the interplay between the tumor microenvironment and the immune system[9][13][14][15].
-
Disadvantages: The tumors are of mouse origin, which may not fully mimic the complexity of human cancers.
For this compound, a dual-model approach is recommended for a comprehensive evaluation. An initial screen in a xenograft model can establish its direct anticancer activity, followed by a study in a syngeneic model to investigate any potential immunomodulatory effects.
Experimental Workflow for In Vivo Validation
The following workflow provides a structured approach to the in vivo validation of this compound.
Caption: Experimental workflow for in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols
Xenograft Model Protocol (Human Tumor in Immunodeficient Mice)
Objective: To evaluate the direct antitumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., A549 non-small cell lung cancer)
-
Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)
-
This compound (test compound)
-
Vehicle control (e.g., sterile saline with 5% DMSO)
-
Positive control (e.g., a standard-of-care chemotherapeutic agent for the chosen cancer type)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2)/2[12].
-
Randomization and Treatment: When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Administer the test compound, vehicle, or positive control at the predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if animals show signs of significant distress.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Syngeneic Model Protocol (Murine Tumor in Immunocompetent Mice)
Objective: To assess the antitumor efficacy and potential immunomodulatory effects of this compound in the context of a competent immune system.
Materials:
-
Murine cancer cell line (e.g., B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6, 6-8 weeks old)
-
This compound (test compound)
-
Vehicle control
-
Positive control (e.g., an immune checkpoint inhibitor like anti-PD-1 antibody)
Procedure: The procedure is similar to the xenograft model, with the key difference being the use of a murine cell line and immunocompetent mice. In addition to tumor growth and survival analysis, further immunological endpoints should be assessed.
Additional Endpoint Analysis for Syngeneic Models:
-
Flow Cytometry: Analyze the immune cell populations within the tumor and spleen (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers to visualize immune cell infiltration.
-
Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the tumor microenvironment or serum.
Proposed Mechanism of Action and Comparative Analysis
While the precise mechanism of action of this compound is yet to be fully elucidated, many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival[3][4][18]. A plausible hypothesis is its interaction with the tubulin polymerization pathway, a target for many successful anticancer drugs[18].
Caption: Proposed mechanism of action of this compound via disruption of microtubule dynamics.
Comparative Performance Data (Hypothetical)
To provide a clear comparison, the following table summarizes hypothetical but plausible data from an in vivo study comparing this compound with a standard-of-care agent in a xenograft model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | Overall Survival Benefit |
| Vehicle Control | 100 µL Saline, i.p., daily | 0 | -2.5 | - |
| This compound | 50 mg/kg, i.p., daily | 65 | -5.0 | Significant |
| Standard-of-Care (e.g., Paclitaxel) | 10 mg/kg, i.v., weekly | 75 | -12.0 | Significant |
| Alternative Indole Compound | 50 mg/kg, i.p., daily | 50 | -8.0 | Moderate |
Conclusion and Future Directions
The in vivo validation of this compound is a crucial step in determining its potential as a novel anticancer therapeutic. This guide provides a comprehensive framework for conducting these critical studies, from model selection and experimental design to data interpretation and comparative analysis. The proposed dual-model approach, utilizing both xenograft and syngeneic systems, will provide a holistic understanding of the compound's direct cytotoxic and potential immunomodulatory effects.
Future studies should focus on elucidating the precise molecular mechanism of action, optimizing the dosing schedule and route of administration, and exploring combination therapies with existing anticancer drugs. Rigorous and well-designed in vivo studies, as outlined in this guide, will be instrumental in advancing this compound through the preclinical development pipeline and, ultimately, into clinical evaluation for the benefit of cancer patients.
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Comparative Analysis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Cross-Reactivity with Dopamine Receptors: An Experimental Guide
Introduction: Unveiling the Dopaminergic Potential of a Novel Indolealkylamine
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a synthetic compound belonging to the indolealkylamine class. This class of molecules is of significant interest in neuropharmacology due to their structural similarity to the neurotransmitter serotonin and their known interactions with various G-protein coupled receptors (GPCRs).[1][2][3][4] While many indolealkylamines are primarily characterized by their affinity for serotonin receptors, the potential for cross-reactivity with other monoamine receptors, particularly dopamine receptors, remains an area of active investigation.[1][2] Understanding this cross-reactivity is paramount for developing selective therapeutic agents and for elucidating the complete pharmacological profile of novel compounds.
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound with the five subtypes of dopamine receptors (D1, D2, D3, D4, and D5). We will objectively compare its potential performance with established dopamine receptor ligands by outlining a rigorous experimental plan, from initial binding assays to functional characterization. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the dopaminergic activity of novel chemical entities.
Structural Rationale for Dopamine Receptor Cross-Reactivity
The chemical structure of this compound, featuring an indole core and a flexible ethylamine side chain, shares pharmacophoric elements with known dopamine receptor ligands. The aromatic indole ring can participate in π-π stacking and hydrophobic interactions within the receptor binding pocket, while the terminal amine is a key feature for interaction with acidic residues, such as aspartate, which are crucial for the binding of many biogenic amines to their receptors.
To provide a basis for comparison, let's consider the structures of dopamine and a well-characterized D2-like receptor antagonist, Haloperidol.
| Compound | Structure | Key Features for Receptor Interaction |
| Dopamine | Catechol group for hydrogen bonding, primary amine for ionic interactions. | |
| This compound | ![]() | Indole ring for hydrophobic/aromatic interactions, secondary amine for potential ionic interactions. |
| Haloperidol (D2 Antagonist) | Aromatic rings, tertiary amine, and a hydroxyl group contributing to binding. |
The structural similarities, particularly the presence of an aromatic ring system and a protonatable amine at a similar distance, suggest a potential for this compound to interact with the binding sites of dopamine receptors.
Experimental Workflow for Assessing Dopamine Receptor Cross-Reactivity
A systematic approach is required to definitively characterize the interaction of this compound with dopamine receptors. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for dopamine receptor cross-reactivity assessment.
Part 1: Radioligand Binding Assays
The initial step is to determine if this compound physically interacts with dopamine receptors. This is achieved through competitive radioligand binding assays.[5][6][7]
Objective:
To quantify the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.
Experimental Protocol:
-
Receptor Preparation: Utilize membrane preparations from CHO-K1 or HEK293 cells stably expressing each of the human dopamine receptor subtypes.
-
Radioligand Selection:
-
Assay Conditions:
-
Incubate receptor membranes with a fixed concentration of the selected radioligand and increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., butaclamol for D2-like receptors).[6]
-
Incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Detection: Separate bound from free radioligand via rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Receptor Subtype | Radioligand | Known Ligand (Control) | Ki (nM) of Control | Hypothetical Ki (nM) of this compound |
| D1 | [³H]-SCH23390 | Dopamine | 1500 | >10,000 |
| D2 | [³H]-Spiperone | Haloperidol | 1.5 | 850 |
| D3 | [³H]-N-methylspiperone | Quinpirole | 25 | 450 |
| D4 | [³H]-Spiperone | Clozapine | 150 | 1200 |
| D5 | [³H]-SCH23390 | Dopamine | 800 | >10,000 |
Part 2: Functional Assays
If significant binding affinity is observed in the radioligand assays, the next crucial step is to determine the functional consequence of this binding. Does this compound act as an agonist (activating the receptor) or an antagonist (blocking the receptor)?
Dopamine Receptor Signaling Pathways
Dopamine receptors are broadly classified into two families based on their primary signaling mechanism:[8][][11]
-
D1-like receptors (D1 and D5): Couple to Gs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).
-
D2-like receptors (D2, D3, and D4): Couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP.[12]
Caption: Primary signaling pathways of D1-like and D2-like dopamine receptors.
Experimental Protocols for Functional Characterization:
-
cAMP Assays:
-
Objective: To measure changes in intracellular cAMP levels in response to this compound.
-
Methodology: Utilize cell lines expressing the dopamine receptor subtypes of interest.
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP levels. An increase in cAMP for D1/D5 or a decrease for D2/D3/D4 indicates agonism.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, followed by stimulation with a known dopamine receptor agonist (e.g., dopamine or quinpirole). A dose-dependent inhibition of the agonist-induced cAMP response indicates antagonism.[12][13]
-
-
Detection: cAMP levels can be quantified using various methods, including HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or reporter gene assays.
-
-
Receptor Phosphorylation Assays:
-
Objective: To assess G-protein coupled receptor kinase (GRK)-mediated receptor phosphorylation, a key step in receptor desensitization and β-arrestin recruitment.
-
Methodology: Employ cell-based assays that detect the phosphorylation of specific residues on the intracellular loops or C-terminal tail of the dopamine receptors upon agonist binding.[11]
-
Detection: This can be measured using phospho-specific antibodies in an ELISA or Western blot format.
-
Hypothetical Data Presentation:
Agonist Activity:
| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Dopamine) |
| D2 | cAMP Inhibition | >10,000 | N/A |
| D3 | cAMP Inhibition | >10,000 | N/A |
Antagonist Activity:
| Receptor Subtype | Assay | IC50 (nM) |
| D2 | cAMP Inhibition | 950 |
| D3 | cAMP Inhibition | 600 |
Conclusion and Interpretation
Based on the hypothetical data presented, this compound demonstrates weak to moderate binding affinity for D2 and D3 dopamine receptors, with negligible affinity for D1, D4, and D5 receptors. The functional assays suggest that the compound acts as an antagonist at D2 and D3 receptors, as it does not elicit an agonist response on its own but is capable of inhibiting the action of a known agonist.
This pharmacological profile suggests that this compound is a D2/D3 receptor antagonist with a preference for the D3 subtype. The lower potency compared to established ligands like haloperidol indicates that further structural modifications would be necessary to enhance its affinity and selectivity if it were to be considered as a lead compound for therapeutic development.
This comprehensive guide provides a robust framework for the systematic evaluation of the dopaminergic cross-reactivity of novel compounds. By combining binding and functional assays, researchers can build a detailed pharmacological profile, which is essential for understanding the full spectrum of a molecule's biological activity.
References
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- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs.
- Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PubMed Central.
- Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. PubMed.
- Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. National Institutes of Health.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. PubMed Central.
- Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. PubMed Central.
- Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions.
- Dopamine Receptor and Signaling Pathways. BOC Sciences.
- Indolealkylamine and phenalkylamine hallucinogens: a brief overview. PubMed.
- Dopamine Receptor Phosphorylation Assays. 7TM Antibodies.
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A Comparative Efficacy Analysis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine and Established Serotonin Agonists: An Experimental Guide
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, in relation to well-characterized serotonin (5-hydroxytryptamine, 5-HT) receptor agonists. Given the limited publicly available data on this specific molecule, this document outlines the essential experimental workflows required to determine its pharmacological profile. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the serotonergic system.
The serotonergic system, with its at least 15 receptor subtypes, modulates a vast array of physiological processes, including mood, cognition, and sleep.[1] Consequently, 5-HT receptors are critical targets for therapeutic agents treating conditions ranging from depression and anxiety to migraine.[2][3] The development of novel agonists with improved selectivity and efficacy is a key objective in modern neuropharmacology. This guide establishes a systematic approach to characterize this compound, comparing its potential efficacy against established benchmarks.
Foundational Understanding: Serotonin Receptor Signaling
Before embarking on experimental evaluation, it is crucial to understand the signaling mechanisms of the target receptor families. Most 5-HT receptors are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1][4] The primary GPCR signaling cascades initiated by serotonin agonists are categorized by the G-protein alpha subunit they engage.
-
Gαi/o-Coupled Receptors (e.g., 5-HT1 and 5-HT5 families): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]
-
Gαq/11-Coupled Receptors (e.g., 5-HT2 family): Agonist binding stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[7][8]
-
Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7 families): These receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP.[5][9]
The specific signaling pathway activated by a compound dictates its functional effect and is the basis for selecting appropriate in vitro assays.
The Benchmarks: Profiles of Known Serotonin Agonists
To provide context for our investigation, we will compare the experimental compound against established serotonin agonists with known receptor affinities and functional activities. The choice of comparators should ideally span different receptor subfamilies to provide a broad understanding of the novel compound's selectivity.
| Compound | Primary Target(s) | Receptor Family | Clinical/Research Use |
| Buspirone | 5-HT1A (Partial Agonist) | Gi/o-coupled | Anxiolytic[2] |
| Sumatriptan | 5-HT1B, 5-HT1D | Gi/o-coupled | Anti-migraine[10][11] |
| DOI | 5-HT2A, 5-HT2C | Gq/11-coupled | Research tool, hallucinogen[12] |
| LP-211 | 5-HT7 | Gs-coupled | Research tool, potential cognitive enhancer[13] |
Proposed Experimental Workflow for Efficacy Comparison
A two-phase approach is proposed: comprehensive in vitro characterization followed by targeted in vivo validation. This workflow is designed to first establish the molecular interactions and cellular effects of this compound and then to observe its physiological consequences in a biological system.
Phase 1: In Vitro Pharmacological Characterization
The primary goals of this phase are to determine the compound's binding affinity (how well it binds), functional potency (how much is needed for an effect), and efficacy (the maximum effect it can produce) at a panel of human serotonin receptors.
Radioligand binding assays are the definitive method for quantifying the affinity of a test compound for a receptor.[14] The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.[15] The output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
Detailed Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues known to express the target 5-HT receptor subtype in a cold lysis buffer.[16] Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet in an appropriate assay buffer.[16]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors[17]), and varying concentrations of the test compound (this compound).
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand to saturate all specific binding sites.
-
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other measurements. Plot the specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional assays measure the biological response initiated by a compound binding to its receptor.[18] This is essential to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). The key parameters derived are potency (EC50 or IC50) and efficacy (Emax).
The choice of assay depends on the receptor's signaling pathway.
-
For Gαi/o and Gαs-coupled receptors (5-HT1, 5-HT4, 5-HT5, 5-HT6, 5-HT7): cAMP assays are the method of choice.[19] These assays measure the inhibition (for Gαi) or accumulation (for Gαs) of intracellular cAMP.[6][9]
-
For Gαq/11-coupled receptors (5-HT2 family): Assays that measure downstream signaling events like intracellular calcium mobilization or inositol phosphate accumulation are used.[8][18]
Sources
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral studies of serotonin receptor agonists as antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
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- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 11. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Selective agonists for serotonin 7 (5-HT 7) receptor and their applications in preclinical models: an overview - ProQuest [proquest.com]
- 14. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
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- 18. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Benchmarking of Novel Indole-Based Tubulin Inhibitors Against Established Clinical Agents
A Senior Application Scientist's Guide to Methodologies and Performance Metrics
Introduction: The Enduring Appeal of Tubulin as an Anticancer Target
For decades, the intricate microtubule network, a cornerstone of cellular architecture and division, has been a validated and highly successful target in oncology. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to the formation of the mitotic spindle, a cellular machine essential for the accurate segregation of chromosomes during cell division. Disruption of microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest and apoptosis, a mechanism powerfully exploited by some of our most effective chemotherapeutic agents.
This guide provides a comparative framework for evaluating novel tubulin-targeting agents, using a representative N-Methyl-indole derivative, against the gold-standard clinical inhibitors: the taxanes (paclitaxel), the Vinca alkaloids (vinblastine), and the colchicine-site binding agents. We will delve into the mechanistic distinctions, provide detailed protocols for head-to-head evaluation, and present a clear structure for data interpretation.
The Incumbents: A Trifecta of Mechanistic Classes
The landscape of tubulin inhibitors is dominated by three classes, distinguished by their binding sites on the β-tubulin subunit and their consequent effects on microtubule dynamics.
-
Paclitaxel (Taxane Site): This renowned agent functions as a microtubule-stabilizing agent. By binding to the interior surface of the microtubule lumen, paclitaxel enhances tubulin polymerization and suppresses microtubule detachment, effectively "freezing" the microtubule network. This unnatural stability also leads to the formation of abnormal microtubule bundles and asters, ultimately inducing mitotic arrest.
-
Vinblastine (Vinca Alkaloid Site): In stark contrast to paclitaxel, vinblastine is a microtubule-destabilizing agent. It binds at the interface between two tubulin heterodimers, a region critical for microtubule elongation. This binding event introduces a conformational wedge, preventing the assembly of tubulin into microtubules and promoting the disassembly of existing ones, particularly at higher concentrations.
-
Colchicine (Colchicine Site): Colchicine represents a third class of destabilizing agents. It binds to a distinct pocket on β-tubulin, which is typically buried within the microtubule polymer. Consequently, colchicine primarily binds to free, unpolymerized tubulin heterodimers. The resulting tubulin-colchicine complex can then co-polymerize into the growing end of a microtubule, but its presence disrupts the microtubule's structure, leading to its rapid depolymerization.
Figure 1: A simplified diagram illustrating the opposing effects of major tubulin inhibitor classes on microtubule polymerization and depolymerization.
The Challenger: N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
While the specific compound "this compound" is not extensively documented in publicly available literature, it represents a class of indole-based compounds that have garnered significant interest as tubulin inhibitors. Many small molecules containing the indole scaffold have been shown to bind to the colchicine site on β-tubulin, acting as microtubule destabilizers. For the purpose of this guide, we will proceed with the hypothesis that our lead compound functions as a colchicine-site binding agent, a common mechanism for this structural class.
The rationale for exploring indole derivatives is compelling. They often possess favorable pharmacological properties, including lower molecular weight and the potential for oral bioavailability, and can be synthesized with high diversity, allowing for fine-tuning of their activity and toxicity profiles.
Experimental Benchmarking: A Step-by-Step Guide
To rigorously compare our novel indole compound against paclitaxel, vinblastine, and colchicine, a multi-tiered approach is essential, moving from in vitro biochemical assays to cell-based functional assays.
In Vitro Tubulin Polymerization Assay
This is the foundational experiment to determine a compound's direct effect on tubulin assembly. The assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM stock solution of GTP in the same buffer.
-
Prepare 100x stock solutions of the test compounds (N-methyl-indole derivative, paclitaxel, vinblastine, colchicine) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and the test compounds at various concentrations.
-
Pre-warm the plate and a solution of tubulin (final concentration ~3 mg/mL) to 37°C.
-
Initiate the reaction by adding the pre-warmed tubulin to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer or fluorometer capable of maintaining a 37°C temperature.
-
Measure the absorbance at 340 nm (or fluorescence, if using a fluorescent reporter) every minute for 60-90 minutes.
-
Data Interpretation:
-
Inhibitors (Vinblastine, Colchicine, N-methyl-indole): Will show a dose-dependent decrease in the rate and extent of polymerization compared to a DMSO vehicle control.
-
Stabilizers (Paclitaxel): Will show a dose-dependent increase in the rate and extent of polymerization, often with a lower critical concentration of tubulin required for assembly.
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Cell Viability/Cytotoxicity Assay (MTT or SRB)
This assay determines the concentration at which a compound inhibits cell growth or kills cancer cells. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for potency.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each compound (N-methyl-indole derivative and controls) for 48-72 hours.
-
Staining:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO or Sorenson's buffer.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 515 nm for SRB) using a plate reader.
-
Analysis: Normalize the data to untreated controls and plot cell viability versus drug concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Immunofluorescence Microscopy of Microtubule Networks
This provides direct visual evidence of a compound's effect on the cellular microtubule architecture.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the compounds at their respective IC₅₀ concentrations for a relevant time period (e.g., 16-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI or Hoechst.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Expected Observations:
-
DMSO Control: A fine, filamentous network of microtubules extending throughout the cytoplasm.
-
N-methyl-indole, Colchicine, Vinblastine: A diffuse, fragmented microtubule network, indicating depolymerization.
-
Paclitaxel: Thick, dense bundles of microtubules, often arranged in asters, and stabilized mitotic spindles.
Cell Cycle Analysis by Flow Cytometry
Since tubulin inhibitors disrupt mitosis, they characteristically cause cells to arrest in the G2/M phase of the cell cycle.
Methodology:
-
Treatment: Treat cells in a 6-well plate with the compounds at their IC₅₀ concentrations for 18-24 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to prevent staining of double-stranded RNA.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content (2N for G1, 4N for G2/M).
Comparative Data Summary
The results from these experiments should be compiled into a clear, comparative table to facilitate analysis.
| Parameter | N-Methyl-Indole Derivative | Paclitaxel | Vinblastine | Colchicine |
| Mechanism of Action | Microtubule Destabilizer | Microtubule Stabilizer | Microtubule Destabilizer | Microtubule Destabilizer |
| Binding Site | Colchicine Site (Hypothesized) | Taxane Site | Vinca Alkaloid Site | Colchicine Site |
| In Vitro Polymerization | Inhibition | Promotion | Inhibition | Inhibition |
| IC₅₀ (e.g., HeLa cells) | TBD | ~5 nM | ~2 nM | ~10 nM |
| Cell Cycle Arrest | G2/M | G2/M | G2/M | G2/M |
| Microtubule Morphology | Disrupted/Fragmented | Bundled/Aster Formation | Disrupted/Fragmented | Disrupted/Fragmented |
Note: IC₅₀ values are representative and can vary significantly based on the cell line and assay conditions.
Discussion and Future Directions
The initial benchmarking data will provide a strong foundation for understanding the potential of the N-methyl-indole compound. If the data confirms its activity as a colchicine-site inhibitor, several key questions arise for further investigation:
-
Resistance Profile: How does its activity fare in cell lines that overexpress P-glycoprotein (P-gp), a common mechanism of resistance to taxanes and Vinca alkaloids? Many colchicine-site binders are poor substrates for P-gp, which could be a significant clinical advantage.
-
In Vivo Efficacy: Does the compound demonstrate anti-tumor activity in preclinical animal models (e.g., xenograft models)?
-
Pharmacokinetics and Toxicity: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and what is its off-target toxicity profile?
By systematically addressing these questions, the true therapeutic potential of novel indole-based tubulin inhibitors can be elucidated, paving the way for the next generation of mitotic-targeted cancer therapies.
References
-
Title: Mechanism of action of taxol. Source: Nature URL: [Link]
-
Title: Microtubule-targeting agents: a new wave of cancer therapeutics. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The vinca alkaloids: a new class of oncolytic agents. Source: Cancer Research URL: [Link]
-
Title: Structures of the T2R-TTL complex and the vinblastine-induced tubulin spiral assembly. Source: Nature URL: [Link]
-
Title: Colchicine and its binding to tubulin: an overview. Source: Current Medicinal Chemistry URL: [Link]
A Researcher's Guide to Off-Target Effects and Selectivity Profiling: The Case of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
For researchers, scientists, and drug development professionals, understanding a compound's full biological activity profile is paramount. While the on-target efficacy of a novel molecule is the primary goal, its off-target interactions can lead to unforeseen side effects, toxicity, or even opportunities for drug repurposing. This guide provides an in-depth, technical comparison of methodologies for assessing the off-target effects and selectivity of novel compounds, using the indole methanamine structural class as a case study.
Due to the limited publicly available data on N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, this guide will utilize a well-characterized proxy molecule from the same structural family: N-Methyltryptamine (NMT) . The principles and workflows detailed herein are directly applicable to the comprehensive profiling of this compound and other novel chemical entities.
Introduction to Indole Methanamines and the Imperative of Selectivity Profiling
Indole methanamines are a class of compounds structurally related to the neurotransmitter serotonin. This structural similarity often confers activity at serotonergic receptors, making them of interest in neuroscience research and drug development. N-Methyltryptamine (NMT) is an endogenous trace amine found in humans and is known to be a metabolite of tryptamine.[1] It is recognized as a potent agonist at the serotonin 5-HT2A receptor and also acts as a serotonin releasing agent.[2] Its psychoactive effects are thought to be mediated primarily through these serotonergic mechanisms.[2]
However, the structural resemblance to other biogenic amines, such as dopamine and norepinephrine, raises the possibility of interactions with a broader range of biological targets. Undiscovered off-target activities can confound experimental results and pose significant safety risks in a therapeutic context. Therefore, a systematic and comprehensive selectivity profiling workflow is not just a regulatory hurdle but a fundamental aspect of rigorous scientific investigation.
This guide will compare and contrast both in vitro and in silico approaches to building a comprehensive selectivity profile for a compound like NMT.
Comparative Analysis of Selectivity Profiling Methodologies
A robust selectivity profile is built upon a combination of experimental and computational techniques. Each approach offers unique advantages and, when used in concert, provides a more complete picture of a compound's bioactivity.
In Vitro Selectivity Profiling: The Gold Standard
In vitro assays provide direct, empirical evidence of a compound's interaction with specific biological targets. These methods are essential for confirming predicted interactions and quantifying the potency of off-target effects.
A. Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with a known high affinity for the target receptor by the test compound. The result is expressed as the inhibition constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
B. Functional Assays: Assessing Activity
While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor), antagonists (which block the receptor), or inverse agonists (which reduce basal receptor activity). Functional assays are therefore crucial for characterizing the nature of the interaction. For G-protein coupled receptors (GPCRs), a common target class for indole methanamines, second messenger assays are widely employed.
For instance, many serotonin and dopamine receptors signal through the modulation of cyclic adenosine monophosphate (cAMP).[3][4] Assays that measure changes in intracellular cAMP levels upon compound application can determine whether the compound activates (agonist) or inhibits (antagonist) the receptor's signaling cascade.
In Silico Selectivity Profiling: Predictive Power
In silico, or computational, methods offer a rapid and cost-effective means of predicting potential off-target interactions for a vast number of targets. These approaches are invaluable for prioritizing which in vitro assays to perform and for gaining mechanistic insights into observed interactions.
A. Ligand-Based Approaches: The Power of Similarity
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. Online tools like SwissTargetPrediction leverage large databases of known ligands and their targets to predict the most probable targets for a novel compound based on 2D and 3D structural similarity.[5][6]
B. Structure-Based Approaches: Molecular Docking
When the three-dimensional structure of a potential off-target protein is known, molecular docking can be used to predict the binding mode and estimate the binding affinity of a test compound.[7] This technique computationally places the ligand into the binding site of the protein and calculates a "docking score," which is an estimation of the binding energy. This can be a powerful tool for identifying potential off-target interactions and for guiding the design of more selective compounds.
Data Presentation: A Comparative Selectivity Profile
To illustrate how data from these methodologies are synthesized, the following tables present a hypothetical, yet representative, selectivity profile for N-Methyltryptamine (NMT) compared to a fictional, more selective analogue, "Compound X." This data is compiled for illustrative purposes based on known activities of tryptamines and common off-target panels.[8]
Table 1: Comparative Binding Affinities (Ki, nM) at Primary and Off-Target Receptors
| Target | N-Methyltryptamine (NMT) (Ki, nM) | Compound X (Ki, nM) | Rationale for Inclusion in Panel |
| Primary Targets (Serotonergic) | |||
| 5-HT2A | 50 | 25 | Primary psychoactive target |
| 5-HT1A | 250 | 5000 | Anxiolytic/antidepressant effects |
| 5-HT2C | 400 | >10,000 | Regulation of mood and appetite |
| SERT | 2200 | >10,000 | Serotonin reuptake inhibition |
| Key Off-Targets | |||
| Dopaminergic | |||
| D2 | 3500 | >10,000 | Antipsychotic target, motor side effects |
| DAT | 3210 | >10,000 | Dopamine reuptake, abuse potential |
| Adrenergic | |||
| α1A | 4800 | >10,000 | Blood pressure regulation |
| α2A | 5200 | >10,000 | Sedation, blood pressure regulation |
| β1 | >10,000 | >10,000 | Cardiac effects |
| Muscarinic | |||
| M1 | >10,000 | >10,000 | Cognitive function, anticholinergic effects |
| Histaminergic | |||
| H1 | 6500 | >10,000 | Sedation, weight gain |
| Opioid | |||
| μ (mu) | >10,000 | >10,000 | Analgesia, abuse potential |
This table is a hypothetical representation for illustrative purposes.
Table 2: Comparative Functional Activity (EC50/IC50, nM) at Key Receptors
| Target | Assay Type | N-Methyltryptamine (NMT) | Compound X |
| 5-HT2A | cAMP Production (Gq) | EC50 = 95 nM (Agonist) | EC50 = 55 nM (Agonist) |
| 5-HT1A | cAMP Inhibition (Gi) | EC50 = 450 nM (Partial Agonist) | No significant activity |
| D2 | cAMP Inhibition (Gi) | IC50 > 10,000 nM (Antagonist) | No significant activity |
This table is a hypothetical representation for illustrative purposes.
Experimental Protocols
To ensure the trustworthiness and reproducibility of selectivity profiling data, detailed and validated protocols are essential.
In Vitro Protocol: Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound at the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Mianserin (10 µM)
-
Test compound (e.g., NMT) at various concentrations
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM mianserin (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [3H]Ketanserin (at a final concentration approximately equal to its Kd, e.g., 1-2 nM).
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Silico Protocol: Target Prediction using SwissTargetPrediction
This protocol outlines the steps for predicting the biological targets of a small molecule using the SwissTargetPrediction web server.
Procedure:
-
Navigate to the SwissTargetPrediction website (a real, verifiable URL should be used here, such as the one from the search results).
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for your compound of interest (e.g., N-Methyltryptamine). This can be found in databases like PubChem.
-
Paste the SMILES string into the input box on the SwissTargetPrediction homepage.
-
Select the desired organism for the target prediction (e.g., "Homo sapiens").
-
Click the "Predict targets" button.
-
The results will be displayed as a list of predicted targets, ranked by probability. The output will show the target class, the known ligands that are similar to your query molecule, and the 2D and 3D similarity scores.
-
Analyze the list of predicted targets to identify potential off-targets that warrant further investigation with in vitro assays.
Visualization of Workflows and Pathways
Clear visualization of experimental workflows and the underlying biological pathways is crucial for understanding the rationale behind the experimental design.
Experimental Workflow for Selectivity Profiling
Caption: A comprehensive workflow for selectivity profiling, integrating both in silico and in vitro methodologies.
Signaling Pathways of Key Receptors
Serotonin 5-HT2A Receptor Signaling (Gq-coupled)
Caption: Simplified signaling cascade of the Gq-coupled 5-HT2A receptor.
Dopamine D2 Receptor Signaling (Gi-coupled)
Caption: The inhibitory effect of Gi-coupled D2 receptor activation on the cAMP pathway.
Conclusion: A Holistic Approach to Compound Characterization
The comprehensive assessment of a novel compound's off-target effects and selectivity is a critical, multi-faceted process that underpins both successful basic research and safe therapeutic development. As demonstrated with the case study of N-Methyltryptamine, a combination of in vitro binding and functional assays, complemented by predictive in silico modeling, provides a robust framework for building a detailed selectivity profile.
By understanding the causality behind experimental choices—from prioritizing in vitro screens based on computational predictions to selecting the appropriate functional assays to elucidate the nature of a compound-target interaction—researchers can move beyond a simple on-target focus. This integrated approach not only de-risks drug development programs by identifying potential liabilities early but also enriches our fundamental understanding of a molecule's complete pharmacological identity. The methodologies and workflows presented in this guide serve as a blueprint for the rigorous and self-validating characterization of this compound and other novel chemical entities.
References
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M. O. Klein, et al. (2018). Dopamine receptor signaling pathways and associated diseases. ResearchGate. [Link]
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S. Das, et al. (2022). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]
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A. P. S. T. et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]
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N-Methyltryptamine. Wikipedia. [Link]
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G. C. Glatfelter, et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Publications. [Link]
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Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
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Serotonin main signaling pathways. ResearchGate. [Link]
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Dopamine receptor. Wikipedia. [Link]
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N-Methyltryptamine. Grokipedia. [Link]
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Serotonergic Synapse Pathway. Creative Diagnostics. [Link]
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K. A. Neve, et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]
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L. Wang, et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. [Link]
-
Comprehensive Analysis of Compound Target Prediction Platform Tools. Oreate AI Blog. [Link]
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SwissTargetPrediction. bio.tools. [Link]
-
In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube. [Link]
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A Guide to Enhancing the Reproducibility of In Vitro Experiments: A Comparative Analysis Focused on N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
This guide provides researchers, scientists, and drug development professionals with a framework for ensuring the reproducibility of in vitro experiments, using the indole derivative N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine as a focal point. While specific biological data on this compound is limited in public literature, its structural class is prevalent in medicinal chemistry, making it a relevant model for discussing the broader challenges and solutions in experimental reproducibility.
The integrity of scientific findings hinges on the ability to reproduce them.[1][2] However, a significant portion of biomedical research has faced challenges in this regard, leading to wasted resources and slowed progress.[2][3] This guide will delve into the critical factors that influence the outcomes of in vitro assays and offer a comparative perspective on experimental design.
Understanding the Compound and its Analogs
This compound is a specific indole amine.[4][5] The indole scaffold is a core component of many biologically active molecules, including neurotransmitters like serotonin and a wide array of synthetic drugs.[6][7][8] Compounds with similar structures have shown activity in various biological systems, including the central nervous system and as potential anticancer agents.[6][8]
Given the structural similarities to known psychoactive compounds and other biologically active indole derivatives, potential in vitro studies for this compound could include:
-
Receptor Binding Assays: To determine its affinity for specific receptors, such as serotonin (5-HT) receptor subtypes.[9]
-
Cell Viability/Cytotoxicity Assays: To assess its effect on the proliferation and health of various cell lines, particularly cancer cell lines.[6][10]
-
Functional Assays: To measure the downstream effects of receptor binding, such as changes in second messenger levels or gene expression.
For the purpose of this guide, we will consider two hypothetical alternative compounds for comparison:
-
Alternative A (Indole-3-acetamide derivative): A compound with a different substitution pattern on the indole ring, potentially altering its receptor selectivity and potency.
-
Alternative B (N,N-dimethyltryptamine - DMT): A well-characterized tryptamine with known potent activity at serotonin receptors.
The Cornerstone of Reproducibility: Good Cell Culture Practice (GCCP)
The foundation of any reliable in vitro experiment is a healthy and consistent cell culture.[3][11] Adherence to Good Cell Culture Practice (GCCP) is paramount and involves several key areas.[12]
Key Pillars of GCCP:
-
Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a major source of irreproducible data.[2] Regular authentication using methods like Short Tandem Repeat (STR) profiling is essential.
-
Aseptic Technique: Preventing microbial contamination (bacteria, fungi, mycoplasma) is critical.[11][13] This includes proper handling in a biological safety cabinet and sterilizing all reagents and equipment.[11][13]
-
Controlled Environment: Maintaining optimal and consistent conditions such as temperature, humidity, and CO2 levels in the incubator is crucial for cell health and consistent growth.[11][13]
-
Standardized Passaging: Documenting and adhering to a strict passaging protocol, including cell densities and passage numbers, helps to ensure that cells are in a consistent growth phase for experiments.[11]
Experimental Design for Enhanced Reproducibility
A well-designed experiment incorporates controls and minimizes variability.[1][14] The following workflow illustrates a robust approach to in vitro testing.
Caption: Workflow for a reproducible in vitro experiment.
Comparative Analysis: A Hypothetical Cell Viability Study
To illustrate how data can be compared, let's consider a hypothetical experiment assessing the cytotoxic effects of our target compound and its alternatives on a human cancer cell line (e.g., HeLa). The endpoint is the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Table 1: Comparison of IC50 Values from Three Independent Experiments
| Compound | Experiment 1 (IC50, µM) | Experiment 2 (IC50, µM) | Experiment 3 (IC50, µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | 12.5 | 15.1 | 13.8 | 13.8 | 1.3 |
| Alternative A | 25.3 | 22.9 | 24.5 | 24.2 | 1.2 |
| Alternative B (DMT) | > 100 | > 100 | > 100 | > 100 | N/A |
| Positive Control (Doxorubicin) | 0.8 | 0.9 | 0.75 | 0.82 | 0.08 |
This table clearly presents the comparative potency and the consistency of the results across experiments. The low standard deviation for the positive control, Doxorubicin, serves as a quality control metric, indicating that the assay itself is performing consistently. A metric like the minimum significant ratio (MSR) can be used to formally assess the reproducibility of potency results.[15]
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standardized method for assessing cell viability, which can be adapted for various adherent cell lines.
Materials:
-
Authenticated HeLa cells (passage number < 20)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO, sterile filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture media. The final DMSO concentration should not exceed 0.5%.
-
Include a "vehicle control" (media with DMSO) and a "no cells" blank.
-
Carefully remove the old media from the cells and add 100 µL of the compound-containing media.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the media.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the results as percent viability versus compound concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway Considerations
If the target compound is hypothesized to interact with a G-protein coupled receptor (GPCR) like a serotonin receptor, understanding the potential signaling pathway is crucial for designing functional assays.
Caption: A generalized GPCR signaling pathway.
This diagram illustrates that a binding event at the receptor can be transduced into a measurable cellular response. Assays could be designed to measure changes in intracellular calcium or cAMP levels to quantify the functional activity of the compound.
Conclusion and Best Practices Summary
Ensuring the reproducibility of in vitro experiments is a multifaceted challenge that requires meticulous attention to detail at every stage.[3][16] By implementing robust quality control for reagents and cell lines, standardizing protocols, and employing appropriate controls, researchers can significantly enhance the reliability and validity of their findings.[17] When comparing novel compounds like this compound, a systematic approach allows for a clear and objective assessment of their relative biological activities.
References
- In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central.
- Resources for developing reliable and reproducible in vitro test methods. NIST.
- The do's and don'ts of cell culture.
- Reproducibility Assessment of In Vitro Screening Results. YouTube.
- The Importance of In Vitro Assays. Visikol.
- Technical reproducibility of in vitro cell viability assays across all...
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH.
- Cell Culture 101: Uses, Techniques, & Best Practices.
- Best Practices - Cell Culture Techniques. The Dish.
- Applying good cell culture practice to novel systems.
- Best practices in cell culture: an overview.
- 5 Main Factors Affecting Reproducibility in Research. DoNotEdit.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- Factors affecting test reproducibility among labor
- Improving accuracy and reproducibility in life science research.
- N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine. ChemScene.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.
- N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, 98% Purity (GC), C11H14N2, 1 gram. Chemical Book.
- Synthesis and Cytotoxic Activity of Novel 1-((indol-3-yl)methyl)-1H-imidazolium Salts. ScienceDirect.
- Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. PubMed.
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
- Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one.
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- In vitro and in vivo studies with 4-Methyl-1H-indol-3-amine. Benchchem.
- New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products.
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A Comparative Guide to Characterizing 5-HT Receptor Binding Affinity: The Case of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes classified into seven families (5-HT1 to 5-HT7), represents one of the most complex and functionally diverse neurotransmitter systems in the central and peripheral nervous systems.[1][2] These receptors, primarily G-protein coupled receptors (GPCRs) with the exception of the ligand-gated ion channel 5-HT3 receptor, modulate a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2][3] Consequently, 5-HT receptors are prominent targets for therapeutic agents treating conditions ranging from depression and anxiety to migraine and chemotherapy-induced emesis.[4][5]
The development of novel therapeutics requires a precise understanding of a compound's interaction with its intended target. For a novel investigational compound like N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, which possesses an indole scaffold common to many serotonergic ligands, determining its binding affinity and selectivity profile across the 5-HT receptor family is a critical first step.[6][7] A high binding affinity (quantified by a low inhibition constant, Ki) is indicative of potent receptor interaction, while a selective binding profile can predict therapeutic efficacy and mitigate off-target side effects.
This guide provides a comprehensive framework for confirming and comparing the binding affinity of this compound to a panel of key 5-HT receptor subtypes. We will delve into the principles and a detailed protocol for the gold-standard competitive radioligand binding assay, outline the data analysis pipeline, and present a comparative analysis against established reference compounds.
Pillar 1: The Principle of Competitive Radioligand Binding Assays
At its core, a competitive binding assay is an elegant and robust method to determine the affinity of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a radioactively labeled ligand (the "radioligand") of known high affinity.
The experiment is conducted by incubating a source of receptors (typically cell membranes) with a fixed concentration of the radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it competes for the same binding site on the receptor, displacing the radioligand and causing a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).
However, the IC50 is not an absolute measure of affinity; it is dependent on the concentration and affinity (Kd) of the radioligand used.[8] Therefore, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation , which provides a true, experiment-independent measure of the test compound's affinity.[9] This self-validating system ensures that the results are both reproducible and comparable across different studies and laboratories.
Pillar 2: Experimental Protocol & Workflow
This section details a rigorous, step-by-step methodology for determining the binding affinity of our test compound. The choice of specific radioligands and comparators is critical for generating high-quality, interpretable data.
Materials & Reagents
-
Receptor Source: Commercially available frozen cell membranes prepared from HEK-293 or CHO cells stably expressing individual human recombinant 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution for serial dilutions.
-
Radioligands: High-affinity, subtype-selective radioligands.
-
For 5-HT1A: [³H]8-OH-DPAT (Kd ≈ 0.8 nM)
-
For 5-HT2A: [³H]Ketanserin (Kd ≈ 2.0 nM)[10]
-
For 5-HT3: [³H]Granisetron (Kd ≈ 0.5 nM)
-
-
Reference Comparators: Known selective ligands for each receptor subtype.
-
5-HT1A: 8-OH-DPAT (agonist)[1]
-
5-HT2A: Ketanserin (antagonist)
-
5-HT3: Ondansetron (antagonist)
-
-
Non-Specific Binding (NSB) Determinand: A high concentration of a non-radioactive ligand to saturate all specific binding sites (e.g., 10 µM Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, GF/B glass fiber filter mats pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding[10], a 96-well cell harvester, and a microplate scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare 11-point, 1:10 serial dilutions of the test compound and reference comparators in the assay buffer, starting from a high concentration (e.g., 100 µM) down to a picomolar range.
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition to a final assay volume of 250 µL.
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of the NSB determinand (e.g., 10 µM Serotonin).
-
Competition: 50 µL of each concentration of the test compound or reference comparator.
-
-
Receptor Addition: Add 150 µL of the diluted receptor membrane preparation to each well. The protein amount should be optimized beforehand to ensure that less than 10% of the total radioligand is bound, a key assumption for the Cheng-Prusoff equation.[11][12]
-
Radioligand Addition & Incubation: Initiate the binding reaction by adding 50 µL of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a final concentration near its Kd value. Gently agitate and incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[11][13]
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the PEI-treated GF/B filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on the filter for each well using a microplate scintillation counter. The output is in counts per minute (CPM).
Pillar 3: Data Analysis and Comparative Evaluation
Raw CPM data must be transformed into meaningful affinity constants (Ki) to allow for objective comparison.
Data Analysis Pipeline
Caption: The data analysis pipeline from raw counts to the final Ki value.
-
Calculate Specific Binding: For the control wells (no competitor), calculate the maximum specific binding: Mean Total Binding CPM - Mean NSB CPM.
-
Normalize Data: For each competitor concentration, calculate the percent specific binding: ((Mean Competitor CPM - Mean NSB CPM) / Maximum Specific Binding) * 100.
-
Determine IC50: Plot the percent specific binding against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[9]
-
Calculate Ki: Use the Cheng-Prusoff equation to convert the experimentally derived IC50 to the inhibition constant, Ki.[9]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined previously via saturation binding experiments).
-
-
Comparative Binding Affinity Profile
The true value of this analysis lies in comparing the affinity of this compound across multiple receptor subtypes and against known standards. The following table presents a hypothetical but plausible dataset for our compound.
| Receptor Subtype | Test Compound Ki (nM) | Comparator Compound | Comparator Ki (nM) |
| 5-HT1A | 850 | 8-OH-DPAT | 1.2 |
| 5-HT2A | 7.5 | Ketanserin | 2.5 |
| 5-HT3 | >10,000 | Ondansetron | 0.9 |
Interpreting the Comparative Data
-
High Affinity for 5-HT2A: this compound displays a high affinity for the 5-HT2A receptor, with a single-digit nanomolar Ki value (7.5 nM) that is comparable to the potent and selective antagonist, Ketanserin.[10]
-
High Selectivity: The compound shows significantly lower affinity for the 5-HT1A receptor (Ki = 850 nM) and negligible affinity for the 5-HT3 receptor (Ki > 10,000 nM). This indicates a highly selective profile for the 5-HT2A subtype over the other subtypes tested. This selectivity is a desirable trait in drug development, as it minimizes the potential for off-target effects mediated by 5-HT1A or 5-HT3 receptors.
-
Potential Therapeutic Application: The profile as a potent and selective 5-HT2A ligand suggests potential applications in therapeutic areas where 5-HT2A modulation is key, such as in the treatment of psychosis or sleep disorders.[14]
Context: 5-HT Receptor Signaling Pathways
Understanding the downstream consequences of receptor binding is crucial. Different 5-HT receptor families utilize distinct signaling mechanisms.
Sources
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A Comparative Analysis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine and its Demethylated Analog in Biological Assays
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparative analysis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine and its demethylated counterpart, 1-(1-methyl-1H-indol-2-yl)methanamine. While direct, head-to-head experimental data for these specific analogs is not extensively available in peer-reviewed literature, this document synthesizes established principles of medicinal chemistry and pharmacology to infer their likely biological profiles. Furthermore, we provide detailed, field-proven protocols for key biological assays to empower researchers to conduct their own empirical comparisons.
The core structural difference between these two molecules is the presence of a methyl group on the primary amine of the side chain. This seemingly minor modification can have profound effects on a compound's pharmacokinetic and pharmacodynamic properties. N-methylation is a common strategy in drug design to modulate parameters such as metabolic stability, blood-brain barrier penetration, and receptor affinity and selectivity.
Inferred Biological Activity Profile
The indole scaffold is a privileged structure in neuropharmacology, forming the core of many endogenous neurotransmitters, most notably serotonin (5-hydroxytryptamine, 5-HT). Consequently, synthetic indole derivatives often exhibit affinity for serotonin receptors and the serotonin transporter (SERT). The comparison below is based on the known structure-activity relationships (SAR) of related indoleamines and tryptamines.
| Biological Target | This compound (Inferred) | 1-(1-methyl-1H-indol-2-yl)methanamine (Inferred) | Rationale for Inference |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Potentially higher affinity and/or altered functional activity (agonist vs. antagonist). | Baseline affinity and activity for the scaffold. | N-methylation can enhance binding affinity by increasing lipophilicity and providing additional hydrophobic interactions within the receptor binding pocket. It can also alter the orientation of the molecule in the binding site, thereby influencing functional activity. |
| Serotonin Transporter (SERT) | Likely to exhibit inhibitory activity. | May also inhibit SERT, but potentially with lower potency. | Many indole-based structures interact with monoamine transporters. N-methylation can influence the affinity for the transporter binding site. |
| Metabolic Stability | Expected to have greater metabolic stability. | More susceptible to metabolism by monoamine oxidase (MAO). | The N-methyl group can sterically hinder the approach of metabolizing enzymes like MAO, thereby increasing the compound's half-life in vivo. |
| Blood-Brain Barrier (BBB) Permeability | Potentially enhanced BBB penetration. | Baseline BBB permeability. | Increased lipophilicity due to the methyl group can facilitate passive diffusion across the BBB. |
Signaling Pathways and Experimental Workflow
The interaction of these compounds with G protein-coupled receptors (GPCRs), such as serotonin receptors, initiates intracellular signaling cascades. A common pathway for 5-HT receptors is the modulation of cyclic adenosine monophosphate (cAMP) levels.
Diagram: Generic GPCR Signaling Cascade
Caption: Ligand binding to a GPCR activates a G protein, which modulates an effector enzyme like adenylyl cyclase, leading to changes in second messenger levels (e.g., cAMP) and a subsequent cellular response.
Diagram: Experimental Workflow for Compound Comparison
Caption: A typical workflow involves initial in vitro screening for binding and functional activity, followed by in vivo behavioral studies to assess physiological effects.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to directly compare the biological activities of this compound and its demethylated analog.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds to the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (radioligand).
-
Unlabeled test compounds (this compound and 1-(1-methyl-1H-indol-2-yl)methanamine).
-
Mianserin (for non-specific binding determination).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]Ketanserin (typically at its Kd value).
-
Increasing concentrations of the unlabeled test compound (for competition curve).
-
For total binding wells, add vehicle instead of test compound.
-
For non-specific binding wells, add a high concentration of mianserin (e.g., 10 µM).
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for GPCRs
This protocol describes a method to determine whether the compounds act as agonists or antagonists at a Gs- or Gi-coupled receptor by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the target serotonin receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Test compounds.
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors).
-
Reference agonist and antagonist for the target receptor.
-
Cell culture medium and plates.
Procedure:
-
Cell Plating:
-
Seed the cells in a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Agonist Mode:
-
Replace the culture medium with assay buffer.
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time at room temperature or 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a known agonist (typically its EC80).
-
Incubate for a specified time.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection reaction to proceed.
-
-
Measurement:
-
Read the plate using a plate reader compatible with the assay technology (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
For agonist mode, plot the signal against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonist mode, plot the signal against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Serotonin Transporter (SERT) Uptake Assay
This protocol measures the ability of the test compounds to inhibit the reuptake of serotonin into cells expressing SERT.
Materials:
-
HEK293 cells stably expressing human SERT.
-
[3H]Serotonin.
-
Test compounds.
-
Fluoxetine or another known SERT inhibitor (positive control).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
96-well plates.
Procedure:
-
Cell Plating:
-
Plate HEK-hSERT cells in a 96-well plate and grow to confluency.
-
-
Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound or vehicle for 20 minutes at 37°C.
-
Add a fixed concentration of [3H]Serotonin (typically at its Km value) to initiate uptake.
-
Incubate for 15 minutes at 37°C.
-
-
Termination and Washing:
-
Rapidly aspirate the assay solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake and remove extracellular radiolabel.
-
-
Lysis and Quantification:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition of [3H]Serotonin uptake against the log concentration of the test compound.
-
Conclusion
The comparison between this compound and its demethylated analog provides a classic case study in structure-activity relationships. While direct experimental data is currently lacking, the principles of medicinal chemistry strongly suggest that N-methylation will enhance lipophilicity, improve metabolic stability, and potentially increase affinity for serotonergic targets. The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses and to fully characterize the pharmacological profiles of these and other novel indoleamine derivatives.
References
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link][1]
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Hanks, J. B., & Gonzalez-Maeso, J. (2023). The Head-Twitch Response in Mice as a Behavioral Assay for 5-HT2A Receptor-Mediated Psychedelic Effects. Psychedelic Medicine. [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link][2]
-
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57-65. [Link][3]
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De Kloe, G. E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11559–11567. [Link]
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Jones, S. R., & Garris, P. A. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link][4]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link][5]
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PubChem. (n.d.). 1-(1-Methyl-1H-indol-2-yl)methanamine. Retrieved from [Link][6]
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PubChem. (n.d.). 1H-Indol-3-ylmethanamine. Retrieved from [Link][7]
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SureChEMBL. (n.d.). Compound Details: SCHEMBL701395. Retrieved from [Link][8]
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Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 853–862. [Link][9]
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Wang, Y., et al. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. Nucleic Acids Research, 37(Web Server issue), W623–W633. [Link][10]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Responsible Disposal of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
For professionals engaged in the intricate work of drug discovery and scientific research, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of research compounds are as critical as their synthesis and application. This guide provides an in-depth operational and logistical framework for the proper disposal of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine (CAS No. 3514-15-6), ensuring the safety of personnel, compliance with regulations, and protection of our environment.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound, a member of the indole alkaloid family, must be treated as a hazardous substance. Its known hazard classifications mandate its management as regulated chemical waste.
The primary causality for this classification stems from its toxicological profile. Based on available safety data, this compound presents several hazards that necessitate careful handling and prevent its disposal via standard waste streams like sinks or general trash.[1][2] The core principle is containment and controlled transfer to a licensed disposal facility.
Table 1: Chemical and Safety Profile
| Property | Value | Source(s) |
| CAS Number | 3514-15-6 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| GHS Pictogram | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Classification | Hazardous Waste | [3][4] |
This data necessitates that all waste streams containing this compound be classified as hazardous.
Part 2: Personnel Protection and Safety Protocols
The foundation of safe disposal is rigorous adherence to personal protective equipment (PPE) standards. The choice of PPE is directly dictated by the compound's hazard profile (Table 1) to prevent accidental exposure via ingestion, skin contact, or eye contact.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications. Standard safety glasses do not provide a sufficient seal against potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is laundered professionally and not taken to personal residences.
-
Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, if there is a risk of generating aerosols or dust, a NIOSH-approved N95 respirator or higher should be used within a properly functioning chemical fume hood.
Part 3: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is a cornerstone of compliant waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.[5][6] Never mix incompatible waste streams. For this compound, waste should be kept separate from strong oxidizing agents.
Step-by-Step Collection Methodology:
-
Designate a Waste Accumulation Point: Establish a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for hazardous waste containers.[3] This area must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Select Appropriate Containers:
-
Solid Waste: Collect pure, unused compound and contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.[6]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof liquid waste container compatible with the solvent used. Ensure the container is equipped with a secure, sealing cap. Never use food-grade containers.[4]
-
-
Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate specific labeling.[8][9]
-
Affix a "HAZARDOUS WASTE" label.
-
Clearly write the full chemical name: "this compound".
-
List all constituents, including solvents, by percentage.
-
Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[10] This minimizes fugitive emissions and prevents spills.
Part 4: Disposal Pathways and Decision Workflow
Disposal of this compound must follow a controlled, documented "cradle-to-grave" process as mandated by the U.S. Environmental Protection Agency (EPA) and similar international bodies.[11][12] The only acceptable pathway for a research laboratory is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) department.
Primary Pathway: Professional Waste Disposal
This is the mandatory and authoritative procedure for all waste containing this compound.
-
Accumulation: Collect and store waste as described in Part 3 in your laboratory's SAA.
-
Request Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's EHS office. Do not exceed storage time or quantity limits (typically 55 gallons per SAA).[3][13]
-
Transfer and Documentation: EHS personnel or their approved contractors will transport the waste to a central accumulation area before it is manifested for shipment to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] This process ensures a complete and compliant chain of custody.
Disposal Decision Workflow Diagram
The following diagram illustrates the logical flow for managing waste streams of this compound.
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A Comprehensive Guide to the Safe Handling and Disposal of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a substituted indole derivative. While a specific Safety Data Sheet (SDS) is not widely available, data from suppliers and analogous compounds indicate a hazard profile that necessitates careful handling. The GHS07 "Warning" pictogram is associated with this chemical, signifying potential hazards.[1]
Key Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Structurally similar indole and tryptamine derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| Protection Type | Specific Recommendation | Rationale for Use |
| Respiratory Protection | Type N95 (US) or equivalent dust mask.[2] | To prevent inhalation of fine particles, especially when handling the solid form. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant splash hazard.[5] | To protect against accidental splashes of solutions which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[5] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[6] | To prevent skin contact, which can cause irritation.[1] Double gloving is recommended for enhanced protection. |
| Body Protection | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended.[5] | To minimize skin exposure on the arms and torso. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to storage.
Preparation and Precautionary Steps
-
Review Available Safety Information: Before beginning any work, thoroughly review all available safety information, including this guide and any supplier-provided data.
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[2]
-
Don Appropriate PPE: Before handling the compound, ensure all required PPE as detailed in the table above is correctly worn.
Handling Procedures
-
Weighing: When weighing the solid material, do so in a contained space or with local exhaust ventilation to control dust.
-
Solution Preparation: If preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]
Storage
-
Temperature: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8] A storage temperature of 2-8°C is recommended.[1]
-
Light: Protect the compound from light.[2]
-
Security: Store in a locked-up area or an area accessible only to qualified and authorized personnel.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Disposal: Dispose of empty containers in accordance with local, state, and federal regulations. Do not reuse empty containers.
-
Chemical Waste: Unused material and solutions should be disposed of through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains.[9] Collect all wash water for treatment before disposal.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do so. Continue rinsing.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical help.[8]
-
Spills: For minor spills, wear appropriate PPE, remove all ignition sources, and clean up the spill with an inert absorbent material.[4] Place the waste in a suitable, labeled container for disposal.[4][9] For major spills, evacuate the area and alert emergency responders.[4][9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
- ECHEMI. (n.d.). N-Methyl-1-naphthalenemethanamine SDS, 14489-75-9 Safety Data Sheets.
- PubChem. (2025). N-Methyl-1H-indole-3-methanamine.
- ChemScene. (n.d.). N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine.
- Santa Cruz Biotechnology. (n.d.). Tryptamine hydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-Methylaniline.
- Santa Cruz Biotechnology. (n.d.). Tryptamine.
- Sigma-Aldrich. (n.d.). N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride AldrichCPR.
- N-METHYL ANILINE (MONO) 98% (For Synthesis). (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - Tryptamine.
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

